Benzylmalonic acid
説明
Structure
3D Structure
特性
IUPAC Name |
2-benzylpropanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c11-9(12)8(10(13)14)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAEJSNFTJMYIEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00210607 | |
| Record name | 2-Benzylmalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00210607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
616-75-1 | |
| Record name | Benzylmalonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=616-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Benzylmalonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzylmalonic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8068 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Benzylmalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00210607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzylmalonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.538 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benzylmalonic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BJY4TT4MH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of Benzylmalonic Acid
This technical guide provides a comprehensive overview of the core physical properties of Benzylmalonic acid (CAS No: 616-75-1). The information is intended for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, outlines general experimental protocols for property determination, and includes a workflow diagram for clarity.
Quantitative Physical Properties
The physical properties of this compound are summarized in the table below. The data has been compiled from various chemical databases and suppliers. It is important to note that some values are estimates and may vary between different sources.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₀O₄ | [1][2][3][4] |
| Molecular Weight | 194.18 g/mol | [1][3][5][6] |
| Melting Point | 117-123 °C | [1][2][5][6][7][8] |
| Boiling Point | ~290.62 - 378 °C (rough estimates) | [1][2][9] |
| Density | ~1.25 - 1.37 g/cm³ (rough estimates) | [1][2][9] |
| pKa | 3.18 ± 0.10 (Predicted) | [1][2][9] |
| Vapor Pressure | 2.44E-07 mmHg at 25°C | [1] |
| Flash Point | ~206.8°C | [1] |
| Refractive Index | ~1.5430 (estimate) | [1][2] |
General Physical Characteristics
-
Appearance: this compound is typically described as a solid that can appear as white to pale yellow crystals or crystalline powder[1][2].
-
Solubility: It is soluble in several organic solvents, including chloroform, Dimethyl Sulfoxide (DMSO), ethyl acetate, and methanol[1][2]. Its solubility in water is low[10][11][12][13].
Experimental Protocols
Detailed experimental protocols for the precise determination of physical properties are crucial for ensuring data accuracy and reproducibility. Below are generalized methodologies for determining the melting point and solubility of a solid organic compound like this compound.
3.1. Determination of Melting Point
The melting point of a crystalline solid is a key indicator of its purity and is typically reported as a range.
Principle: The temperature at which the first crystal of a substance begins to melt and the temperature at which the last crystal disappears are recorded to define the melting point range. A narrow melting point range is indicative of a pure substance.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or digital melting point device)[14][15][16]
-
Mortar and pestle[16]
-
Spatula[14]
-
Thermometer (calibrated)[15]
Procedure:
-
Sample Preparation: A small amount of the this compound sample is finely crushed into a powder using a mortar and pestle to ensure uniform heat distribution[14][17].
-
Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm[14][17].
-
Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus[14].
-
Rapid Determination (Optional): A preliminary "fast run" can be conducted by heating the sample at a rate of 5-10 °C per minute to get an approximate melting point[14].
-
Accurate Determination: A fresh sample is used for an accurate measurement. The apparatus is heated to a temperature about 20 °C below the approximate melting point found in the fast run. The heating rate is then reduced to approximately 2 °C per minute[14][16].
-
Data Recording: The temperature at which the first liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has turned into a liquid is recorded as the end of the melting range[14][15].
-
Safety Precautions: The melting point apparatus can reach high temperatures and should be handled with care. The apparatus should be allowed to cool before handling[14].
3.2. Determination of Solubility
The solubility of a compound in a particular solvent at a specific temperature is a fundamental physical property.
Principle: A saturated solution is prepared at a constant temperature, and the concentration of the dissolved solute is then determined. Common methods for concentration determination include gravimetric analysis and titration.
Apparatus:
-
Constant temperature bath or shaker[18]
-
Sealed containers (e.g., flasks or vials)[18]
-
Filtration or centrifugation equipment[18]
-
Analytical balance[18]
-
Volumetric glassware[19]
-
Titration setup (burette, pipette, conical flasks)[19]
Procedure (Gravimetric Method):
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume or mass of the solvent in a sealed container[18].
-
Equilibration: The mixture is agitated in a constant temperature bath for a sufficient period to ensure that equilibrium is reached and the solution is saturated[18].
-
Phase Separation: The undissolved solid is separated from the saturated solution using filtration or centrifugation[18].
-
Solvent Evaporation: A precisely measured volume or mass of the clear supernatant is transferred to a pre-weighed container. The solvent is then carefully evaporated (e.g., in a vacuum oven) until a constant weight of the dried this compound is achieved[18].
-
Calculation: The solubility is calculated as the mass of the dissolved solid per volume or mass of the solvent.
Procedure (Titrimetric Method):
-
Preparation of Saturated Solution: A saturated solution is prepared as described above[18][19].
-
Sampling and Dilution: A known volume of the clear, saturated solution is carefully withdrawn and, if necessary, diluted with a suitable solvent to a concentration appropriate for titration[18].
-
Titration: The this compound solution is titrated with a standardized solution of a strong base (e.g., sodium hydroxide) using a suitable indicator like phenolphthalein[18][20].
-
Endpoint Determination: The titration is continued until the endpoint, indicated by a persistent color change, is reached[18].
-
Calculation: The concentration of this compound in the saturated solution is calculated from the volume and concentration of the titrant used.
Visualization
The following diagram illustrates a generalized workflow for the experimental determination of the melting point of a solid compound.
Caption: Workflow for determining the melting point of a solid compound.
References
- 1. This compound [chembk.com]
- 2. This compound | 616-75-1 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. This compound [webbook.nist.gov]
- 5. 苄基丙二酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound | 616-75-1 | FB18395 | Biosynth [biosynth.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. Benzyl Malonic Acid | CAS 616-75-1 | Chemical-Suppliers [chemical-suppliers.eu]
- 9. This compound(616-75-1) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 10. Frontiers | A combined experimental-numerical investigation of two-phase self-cleaning drop modulation by amphiphilic component addition [frontiersin.org]
- 11. Benzamide - Wikipedia [en.wikipedia.org]
- 12. download.basf.com [download.basf.com]
- 13. specialchem.com [specialchem.com]
- 14. community.wvu.edu [community.wvu.edu]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 17. uobabylon.edu.iq [uobabylon.edu.iq]
- 18. benchchem.com [benchchem.com]
- 19. scirp.org [scirp.org]
- 20. youtube.com [youtube.com]
A Comprehensive Technical Guide to Benzylmalonic Acid for Researchers and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of benzylmalonic acid, a valuable building block in organic synthesis with significant applications in the pharmaceutical and chemical industries. This document covers its chemical identity, physicochemical properties, spectral data, detailed synthesis protocols, and its role in the synthesis of complex molecules, including pharmaceuticals. The information is tailored for researchers, scientists, and professionals engaged in drug discovery and development.
Chemical Identity and Properties
This compound, also known by its IUPAC name 2-benzylpropanedioic acid, is a dicarboxylic acid that serves as a key intermediate in various synthetic pathways.[1][2] Its utility stems from the presence of an activated methylene group and two carboxylic acid functionalities, allowing for a range of chemical transformations.
Table 1: Chemical Identifiers and Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 616-75-1 | [3] |
| IUPAC Name | 2-benzylpropanedioic acid | [1] |
| Synonyms | Propanedioic acid, (phenylmethyl)-; Malonic acid, benzyl- | [3] |
| Molecular Formula | C₁₀H₁₀O₄ | [3] |
| Molecular Weight | 194.18 g/mol | [3] |
| Appearance | Colorless to white crystalline powder | [3] |
| Melting Point | 117-120 °C | [3] |
| Boiling Point | 290.62 °C (estimated) | [4] |
| Density | 1.2534 g/cm³ (estimated) | [4] |
| pKa | 3.18 ± 0.10 (Predicted) | [4] |
| Solubility | Soluble in Chloroform, DMSO, Ethyl Acetate, Methanol | [4] |
Spectral Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. The following table summarizes the key spectral data.
Table 2: Spectral Data for this compound
| Technique | Key Features |
| ¹H NMR | Spectra available for review.[2] |
| ¹³C NMR | Spectra available for review. |
| IR Spectroscopy | Spectra available, showing characteristic peaks for C=O and O-H stretching of the carboxylic acid groups and aromatic C-H bonds.[1] |
| Mass Spectrometry | Electron Ionization (EI) mass spectrum available.[1][5] |
Synthesis of this compound
This compound is typically synthesized in a two-step process starting from diethyl malonate. The first step involves the benzylation of diethyl malonate to form diethyl benzylmalonate, which is then hydrolyzed to yield the final product.
Experimental Protocol: Synthesis of Diethyl Benzylmalonate
This protocol is adapted from established procedures for malonic ester synthesis.[6][7]
Materials:
-
Diethyl malonate
-
Sodium ethoxide
-
Ethanol (absolute)
-
Benzyl chloride
-
Hydrochloric acid (dilute)
-
Ether
-
Anhydrous sodium sulfate
Procedure:
-
A solution of sodium ethoxide is prepared by cautiously dissolving sodium metal in absolute ethanol in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Diethyl malonate is added dropwise to the sodium ethoxide solution.
-
Benzyl chloride is then added slowly to the reaction mixture.
-
The mixture is heated to reflux for 2-3 hours to ensure complete reaction.
-
After cooling, the reaction mixture is poured into water.
-
The aqueous layer is extracted with ether.
-
The combined ether extracts are washed with water, dried over anhydrous sodium sulfate, and the ether is removed by distillation.
-
The crude diethyl benzylmalonate is purified by vacuum distillation.
Experimental Protocol: Hydrolysis of Diethyl Benzylmalonate to this compound
This protocol details the saponification of the diethyl ester to the corresponding dicarboxylic acid.[8]
Materials:
-
Diethyl benzylmalonate (benzylmalonic ester)
-
Potassium hydroxide solution (concentrated)
-
Hydrochloric acid (dilute)
-
Ether
-
Anhydrous sodium sulfate
-
Benzene
Procedure:
-
30 g of diethyl benzylmalonate is emulsified with 35 g of concentrated potassium hydroxide solution by vigorous shaking in a round-bottomed flask.
-
The mixture is gently warmed on a water bath, upon which the solution becomes homogeneous.
-
Heating is continued for an additional hour to complete the saponification.
-
Most of the ethanol formed during the reaction is removed by evaporation.
-
Any remaining oily impurities are removed by extraction with ether.
-
The aqueous solution is carefully acidified with dilute hydrochloric acid to precipitate the this compound.
-
The this compound is extracted with several portions of ether.
-
The combined ethereal extracts are dried over anhydrous sodium sulfate.
-
The ether is evaporated to yield the crude this compound, which solidifies upon standing.
-
The crude product can be recrystallized from hot benzene to yield pure this compound.[8]
Synthetic Workflow and Applications in Drug Discovery
This compound and its ester derivatives are versatile intermediates in organic synthesis, particularly in the construction of complex molecular frameworks. A prominent application is in the synthesis of barbiturates, a class of drugs that act as central nervous system depressants.
Synthesis of Phenobarbital
The synthesis of phenobarbital, a widely used anticonvulsant medication, exemplifies the utility of malonic ester derivatives in pharmaceutical manufacturing.[9][10][11] The core of the synthesis involves the condensation of a disubstituted malonic ester with urea.[9][10] While phenobarbital itself is a phenyl-ethyl-disubstituted malonic acid derivative, the synthetic principles are directly applicable to this compound chemistry.
The following diagram illustrates a generalized synthetic pathway for barbiturates, starting from a malonate derivative.
Caption: Generalized synthesis of barbiturates from a malonate derivative.
Role in Medicinal Chemistry
The malonic ester synthesis, for which this compound is a key precursor, is a powerful tool for creating carbon-carbon bonds and introducing functional groups. This makes it invaluable in the synthesis of a wide range of pharmacologically active molecules. The ability to perform sequential alkylations allows for the construction of quaternary carbon centers, a common feature in many high-value chemical products, including pharmaceuticals.
Logical Workflow for Synthesis
The synthesis of this compound is a sequential process that can be visualized as a logical workflow, starting from basic starting materials and proceeding through key intermediates.
Caption: Workflow for the synthesis of this compound.
Conclusion
This compound is a fundamentally important reagent in organic synthesis, offering a gateway to a diverse array of more complex molecules. Its well-defined chemical properties and predictable reactivity make it a reliable tool for researchers in both academic and industrial settings. The synthetic protocols provided herein, along with the contextualization of its role in drug discovery, underscore its continued relevance in the advancement of chemical and pharmaceutical sciences.
References
- 1. This compound | C10H10O4 | CID 12031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound(616-75-1) 1H NMR spectrum [chemicalbook.com]
- 3. This compound | 616-75-1 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. This compound [webbook.nist.gov]
- 6. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. prepchem.com [prepchem.com]
- 9. hooghlywomenscollege.ac.in [hooghlywomenscollege.ac.in]
- 10. benchchem.com [benchchem.com]
- 11. Phenobarbital - Wikipedia [en.wikipedia.org]
Solubility of Benzylmalonic Acid in Common Laboratory Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of benzylmalonic acid in common laboratory solvents. Due to the limited availability of quantitative data for this compound, this guide presents known qualitative solubility information and supplements it with quantitative data for the structurally similar compound, benzoic acid, to provide a comparative context. Furthermore, detailed experimental protocols for determining solubility are provided.
Physicochemical Properties of this compound
This compound (IUPAC name: 2-benzylpropanedioic acid) is a dicarboxylic acid with a molecular formula of C₁₀H₁₀O₄ and a molecular weight of 194.18 g/mol .[1][2][3] Its structure consists of a malonic acid moiety substituted with a benzyl group. This structure imparts both polar (carboxylic acid groups) and non-polar (benzyl ring) characteristics, influencing its solubility in various solvents.
Qualitative Solubility of this compound
Qualitative data indicates that this compound is soluble in several common organic solvents. One source describes it as "very soluble" in water, although a calculated Log10 of water solubility is -1.07, which suggests lower solubility.[4][5]
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility |
| Chloroform | Soluble[2][3] |
| Dimethyl Sulfoxide (DMSO) | Soluble[2][3] |
| Ethyl Acetate | Soluble[2][3] |
| Methanol | Soluble[2][3] |
| Water | Very Soluble[5] / Predicted Low Solubility[4] |
Quantitative Solubility of Benzoic Acid (for comparison)
To provide a framework for estimating the solubility of this compound, the following table summarizes quantitative solubility data for benzoic acid, a simpler aromatic carboxylic acid. The presence of a second carboxylic acid group in this compound is expected to increase its polarity and potential for hydrogen bonding, which may lead to different solubility characteristics compared to benzoic acid. For instance, the dicarboxylic nature might enhance solubility in polar protic solvents like water and alcohols, while the larger overall size could influence solubility in other solvents.
Table 2: Quantitative Solubility of Benzoic Acid in Common Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) |
| Water | 20 | 0.29[6] |
| Ethanol | 25 | 45.5 |
| Acetone | 25 | 50.8 |
| Diethyl Ether | 25 | 41.7 |
| Ethyl Acetate | 25 | 35.2 |
| Chloroform | 25 | 22.2 |
| Toluene | 25 | 10.6 |
| Hexane | 25 | 0.9 |
Note: This data is compiled from various sources and serves as a comparative reference.
Experimental Protocols for Solubility Determination
For researchers requiring precise quantitative solubility data for this compound, the following established experimental methods are recommended.
Gravimetric Method
The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a liquid.[7][8][9][10]
Methodology:
-
Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume or mass of the solvent in a sealed container. The mixture is then agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The presence of undissolved solid is crucial to confirm saturation.
-
Separation of the Saturated Solution: The undissolved solid is separated from the saturated solution by filtration or centrifugation. Care must be taken to maintain the constant temperature during this step to prevent changes in solubility.
-
Solvent Evaporation: A precisely measured aliquot (volume or mass) of the clear saturated solution is transferred to a pre-weighed container. The solvent is then carefully evaporated under controlled conditions (e.g., in a fume hood, under reduced pressure, or in an oven at a temperature below the decomposition point of this compound) until a constant weight of the dried solute is achieved.
-
Calculation of Solubility: The mass of the dissolved this compound is determined by subtracting the initial weight of the container from the final weight. The solubility is then expressed as grams of solute per 100 g of solvent or other appropriate units.
Synthetic Method with Laser Monitoring
The synthetic method, often coupled with laser monitoring, offers a more automated and potentially faster approach to determining solubility.[11][12][13][14][15]
Methodology:
-
Initial Mixture: A known mass of the solvent is placed in a thermostated vessel equipped with a stirrer.
-
Incremental Solute Addition: A precise amount of this compound is incrementally added to the solvent while the solution is continuously stirred at a constant temperature.
-
Laser Monitoring: A laser beam is passed through the solution, and the intensity of the transmitted light is measured by a detector. The presence of undissolved solid particles will cause the light to scatter, resulting in a decrease in the detected light intensity.
-
Endpoint Determination: The point at which the last solid particle dissolves is identified by a sharp increase in the transmitted light intensity, indicating a clear solution. This is the saturation point.
-
Calculation of Solubility: The total mass of this compound added to the known mass of the solvent at the saturation point gives the solubility at that specific temperature.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of a solid compound using the gravimetric method.
Caption: Gravimetric method for solubility determination.
References
- 1. This compound | C10H10O4 | CID 12031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. This compound | 616-75-1 [chemicalbook.com]
- 4. This compound (CAS 616-75-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. This compound(616-75-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. pharmacyjournal.info [pharmacyjournal.info]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. pharmajournal.net [pharmajournal.net]
- 11. An Automated System for Determining Drug Solubility Based on Laser Monitoring Technique: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 12. researchgate.net [researchgate.net]
- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 14. Applications of laser in the field of chemical solubility determination [opg.optica.org]
- 15. Researching | Light extinction method for solubility measurement [m.researching.cn]
Synthesis of Benzylmalonic Acid from Diethyl Malonate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of benzylmalonic acid, a valuable building block in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive molecules. The synthesis route starting from diethyl malonate is a classic and reliable method, involving a two-step process: the alkylation of diethyl malonate followed by hydrolysis and decarboxylation. This document details the underlying chemical principles, experimental protocols, and quantitative data associated with this synthesis.
Reaction Overview
The synthesis of this compound from diethyl malonate proceeds through two primary chemical transformations:
-
Alkylation of Diethyl Malonate: Diethyl malonate is first deprotonated by a suitable base, typically sodium ethoxide, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking an electrophilic benzyl halide, such as benzyl chloride or benzyl bromide, in an SN2 reaction to yield diethyl benzylmalonate.[1][2][3] The choice of a primary or methyl halide is crucial to favor the SN2 pathway and avoid competing elimination reactions.[2]
-
Hydrolysis and Decarboxylation: The resulting diethyl benzylmalonate is then subjected to hydrolysis, usually under basic conditions using a strong base like potassium hydroxide, to saponify the ester groups into a dicarboxylate salt.[1][4] Subsequent acidification of the reaction mixture protonates the carboxylate groups, forming this compound.[1] Upon heating, this substituted malonic acid readily undergoes decarboxylation to yield the final product, although for the synthesis of this compound itself, the decarboxylation step is controlled or avoided.[2]
Experimental Protocols
The following sections provide detailed methodologies for the key steps in the synthesis of this compound.
Synthesis of Diethyl Benzylmalonate (Alkylation)
This procedure outlines the alkylation of diethyl malonate with benzyl chloride using sodium ethoxide as the base.
Materials:
-
Absolute Ethanol
-
Sodium metal
-
Diethyl malonate
-
Benzyl chloride
-
Water
-
Litmus paper
Procedure:
-
Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add small pieces of sodium metal (115 g, 5 gram atoms) to absolute ethanol. The reaction is exothermic and generates hydrogen gas, so ensure adequate ventilation. Allow the sodium to react completely to form a solution of sodium ethoxide.[1]
-
Addition of Diethyl Malonate: Once the sodium has fully reacted and the solution has cooled, add diethyl malonate (830 g, 5.18 moles) in a steady stream through the dropping funnel.[1]
-
Alkylation: Following the addition of diethyl malonate, add benzyl chloride (632 g, 5 moles) dropwise over a period of 2-3 hours.[1]
-
Reaction: With stirring, heat the mixture to reflux. Continue refluxing for 8-11 hours, or until the reaction mixture is neutral to moist litmus paper.[1]
-
Work-up: After the reaction is complete, arrange the apparatus for distillation and remove the ethanol. Add approximately 2 L of water to the residue and shake. If necessary, add salt to facilitate the separation of the layers.[1]
-
Extraction and Drying: Separate the organic layer. The combined organic layers from two such runs are then dried. The resulting crude product is primarily diethyl benzylmalonate.[1]
Synthesis of this compound (Saponification)
This procedure describes the hydrolysis of diethyl benzylmalonate to this compound.
Materials:
-
Diethyl benzylmalonate
-
Potassium hydroxide
-
Water
-
Concentrated hydrochloric acid
Procedure:
-
Saponification: Prepare a solution of potassium hydroxide in water in a round-bottom flask equipped with a stirrer. Add the diethyl benzylmalonate to the hot potassium hydroxide solution over a period of 1 hour. Heat the mixture to facilitate the hydrolysis of the ester groups.[1]
-
Acidification: After cooling the reaction mixture, carefully acidify it with concentrated hydrochloric acid to precipitate the this compound.[1]
-
Isolation and Purification: The precipitated this compound can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent, such as benzene.[5]
Quantitative Data
The following table summarizes the quantitative data reported for the synthesis of diethyl benzylmalonate, a key intermediate in the preparation of this compound.
| Parameter | Value | Reference |
| Diethyl Benzoylmalonate Synthesis | ||
| Yield | 68-75% | [6] |
| Boiling Point | 144–149°C / 0.8 mm | [6] |
| Refractive Index (n25D) | 1.5063–1.5066 | [6] |
| Ethyl Benzalmalonate Synthesis | ||
| Yield | 89–91% | [7] |
| Boiling Point | 140–142°C / 4 mm | [7] |
Visualization of the Synthesis Workflow
The following diagrams illustrate the key steps and the overall workflow of the synthesis of this compound from diethyl malonate.
Caption: Overall workflow for the synthesis of this compound.
Caption: Logical relationship of the alkylation reaction mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. This compound | 616-75-1 [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Key Derivatives of Benzylmalonic Acid in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Benzylmalonic acid and its derivatives are pivotal intermediates in organic synthesis, offering a versatile platform for the construction of complex molecular architectures. Their utility primarily stems from the acidic nature of the α-proton, which allows for a wide range of chemical transformations. This technical guide provides a comprehensive overview of the core derivatives of this compound, their synthesis, key reactions, and applications, with a focus on aspects relevant to pharmaceutical and chemical research.
Physicochemical and Spectroscopic Data of Key this compound Derivatives
The following tables summarize key quantitative data for this compound and its principal derivatives, facilitating comparison and selection for synthetic applications.
Table 1: Physicochemical Properties of this compound and Its Derivatives
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa |
| This compound | 616-75-1 | C₁₀H₁₀O₄ | 194.18 | 117-120[1] | 290.62 (est.)[2] | 3.18 (predicted)[2] |
| Diethyl benzylmalonate | 607-81-8 | C₁₄H₁₈O₄ | 250.29 | N/A | 145-155 / 5 mmHg[3] | ~13 (in DMSO)[3] |
| Dimethyl benzylmalonate | 36369-74-9 | C₁₂H₁₄O₄ | 222.24 | N/A | 148-152 / 10 mmHg | N/A |
| Benzylmalonamide | N/A | C₁₀H₁₂N₂O₂ | 192.22 | N/A | N/A | N/A |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Key Signals |
| ¹H NMR | Signals corresponding to the phenyl, benzylic, and methine protons.[4] |
| ¹³C NMR | Resonances for the carboxylic acid carbons, aromatic carbons, and the aliphatic backbone. |
| IR | Characteristic absorptions for the O-H and C=O stretching of the carboxylic acid groups, and C-H stretching of the aromatic and aliphatic portions. |
| Mass Spec | Molecular ion peak corresponding to the compound's molecular weight. |
Core Synthetic Methodologies and Experimental Protocols
The synthesis of this compound derivatives and their subsequent reactions are fundamental to their application. The following section details the experimental protocols for these key transformations.
Synthesis of Diethyl Benzylmalonate
The most common derivative, diethyl benzylmalonate, is typically synthesized via the alkylation of diethyl malonate with a benzyl halide.[5]
Experimental Protocol: Synthesis of Diethyl Benzylmalonate
-
Materials: Diethyl malonate, sodium metal, absolute ethanol, benzyl chloride.[3]
-
Procedure:
-
Prepare a solution of sodium ethoxide by cautiously dissolving sodium metal in absolute ethanol.
-
To the cooled sodium ethoxide solution, add diethyl malonate dropwise with stirring to form the sodium enolate.
-
Slowly add benzyl chloride to the reaction mixture.
-
Heat the mixture to reflux until the reaction is complete, as monitored by TLC.
-
After cooling, remove the ethanol by distillation.
-
Add water to the residue and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield diethyl benzylmalonate. A typical yield for this reaction is between 51-57%.[3]
-
Alkylation of Diethyl Benzylmalonate
A key feature of diethyl benzylmalonate is its ability to undergo further alkylation, leading to the formation of quaternary carbon centers.
Experimental Protocol: Mono-alkylation of Diethyl Benzylmalonate
-
Materials: Diethyl benzylmalonate, sodium hydride (NaH), anhydrous dimethylformamide (DMF), alkyl halide (e.g., methyl iodide).
-
Procedure:
-
To a stirred suspension of NaH in anhydrous DMF at 0 °C, add diethyl benzylmalonate dropwise.
-
Allow the mixture to stir at room temperature for 1 hour to ensure complete enolate formation.[6]
-
Cool the reaction mixture back to 0 °C and add the alkyl halide dropwise.
-
Let the reaction proceed at room temperature, monitoring by TLC or GC-MS until the starting material is consumed.
-
Quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the product by column chromatography or distillation.
-
Hydrolysis and Decarboxylation
The ester groups of this compound derivatives can be hydrolyzed to the corresponding carboxylic acid, which can then be decarboxylated upon heating to yield a substituted phenylpropanoic acid.[7]
Experimental Protocol: Hydrolysis and Decarboxylation of Diethyl Benzylmalonate
-
Materials: Diethyl benzylmalonate, potassium hydroxide, water, concentrated hydrochloric acid.[3]
-
Procedure:
-
Saponification: Prepare a solution of potassium hydroxide in water in a round-bottom flask. Add diethyl benzylmalonate to the hot potassium hydroxide solution and heat to facilitate hydrolysis of the ester groups.[3]
-
Acidification: After cooling, acidify the reaction mixture with concentrated hydrochloric acid to precipitate the this compound.[3]
-
Extraction: Extract the this compound with several portions of ether.[3]
-
Drying and Evaporation: Dry the combined ether extracts over anhydrous sodium sulfate and remove the ether by evaporation to yield crude this compound.[3]
-
Decarboxylation: Heat the crude this compound. The decarboxylation will occur, evolving carbon dioxide, to yield 3-phenylpropanoic acid.
-
Key Reaction Mechanisms and Pathways
Understanding the mechanisms of the reactions involving this compound derivatives is crucial for optimizing reaction conditions and predicting outcomes.
Malonic Ester Synthesis Pathway
The malonic ester synthesis is a classic method for preparing carboxylic acids. The synthesis of diethyl benzylmalonate and its subsequent alkylation and decarboxylation is a prime example of this pathway.
Caption: Malonic ester synthesis pathway for 3-phenylpropanoic acid.
Decarboxylation Mechanism
The decarboxylation of β-keto acids and malonic acids proceeds through a cyclic transition state upon heating.
Caption: Mechanism of decarboxylation of this compound.
Applications in Research and Drug Development
Derivatives of this compound are valuable building blocks in the synthesis of a wide range of organic molecules, including pharmaceuticals.
-
Quaternary Carbon Centers: The ability to perform sequential alkylations on diethyl benzylmalonate allows for the construction of sterically hindered quaternary carbon centers, a common structural motif in many biologically active compounds.
-
Pharmaceutical Intermediates: These derivatives serve as key intermediates in the synthesis of various pharmaceuticals. For instance, they are used in the preparation of barbiturates and anticonvulsants.[5]
-
Asymmetric Synthesis: Chiral derivatives of this compound are sought after for the enantioselective synthesis of complex molecules. Methods involving chiral auxiliaries and enzymatic resolutions are areas of active research.[5][8]
-
Structure-Activity Relationship (SAR) Studies: In medicinal chemistry, the benzyl group and the malonate core can be systematically modified to explore the structure-activity relationships of a lead compound, aiding in the optimization of its pharmacological properties.[9][10][11]
Conclusion
This compound and its derivatives remain indispensable tools in the arsenal of the modern organic chemist. Their predictable reactivity and versatility in forming new carbon-carbon bonds make them ideal starting materials for the synthesis of complex target molecules. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize these valuable compounds in their synthetic endeavors.
References
- 1. This compound | 616-75-1 [chemicalbook.com]
- 2. This compound [chembk.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound(616-75-1) 1H NMR spectrum [chemicalbook.com]
- 5. aquila.usm.edu [aquila.usm.edu]
- 6. benchchem.com [benchchem.com]
- 7. library2.smu.ca [library2.smu.ca]
- 8. aquila.usm.edu [aquila.usm.edu]
- 9. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Structure Activity Relationship (SAR), and Biological Activities of Benzylideneacetophenones Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Medicinal Chemistry: SAR | Pharmacology Mentor [pharmacologymentor.com]
An In-depth Technical Guide to the Safety Data for Benzylmalonic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety and hazard information for Benzylmalonic acid (CAS No. 616-75-1), compiled from publicly available Safety Data Sheets (SDS) and chemical databases. The information is presented to meet the needs of professionals in research and development who handle this chemical.
Chemical Identification and Physical Properties
This compound is a solid, crystalline compound.[1] Its key identifiers and physical properties are summarized below. It is important to note that some reported physical properties, such as boiling point and density, show variations across different sources, likely due to one or more values being estimations.[2][3]
| Identifier | Value | Source |
| CAS Number | 616-75-1 | [2][4][5][6] |
| Molecular Formula | C10H10O4 | [2][4][7] |
| Molecular Weight | 194.18 g/mol | [2][4][5] |
| EC Number | 210-491-5 | [5] |
| Appearance | Colourless to white crystals or crystalline powder | [1][3] |
| Melting Point | 117-122 °C | [1][2][3][5][8] |
| Boiling Point | 290.62 °C (rough estimate) / 378.4 °C at 760 mmHg | [2][3] |
| Density | 1.2534 g/cm³ (rough estimate) / 1.34 g/cm³ | [2][3] |
| Flash Point | 196.8 °C / 206.8 °C | [2][3] |
| Vapor Pressure | 2.44 x 10⁻⁷ mmHg at 25°C | [2][3] |
| Solubility | Soluble in Chloroform, DMSO, Ethyl Acetate, Methanol | [2][3] |
| Synonyms | 2-Benzylmalonic acid, β-Phenylisosuccinic acid | [5] |
Hazard Identification and GHS Classification
This compound is classified as an irritant.[2] According to the Globally Harmonized System (GHS), it poses hazards related to skin, eye, and respiratory irritation.[4] The aggregated GHS information is based on notifications to the ECHA C&L Inventory.[4]
| GHS Classification | Value | Source |
| Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | [4] |
| Hazard Classes | Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | [4] |
| Hazard Statements | H315: Causes skin irritation.[4]H319: Causes serious eye irritation.[4]H335: May cause respiratory irritation.[4] | |
| Precautionary Statements | Prevention: P261, P264, P280Response: P302+P352, P305+P351+P338, P332+P313Storage: P403+P233 | [4] |
Toxicological Information
Detailed quantitative toxicological data, such as LD50 (Lethal Dose, 50%) or LC50 (Lethal Concentration, 50%), are not available in the reviewed public safety datasheets. The primary toxicological concerns are irritant effects upon contact.[4]
| Toxicological Parameter | Value | Source |
| Acute Toxicity (Oral, Dermal, Inhalation) | No data available | |
| Carcinogenicity | No data available | [9] |
| Mutagenicity | No data available | [9] |
| Reproductive Toxicity | No data available | [9] |
Experimental Protocols
The Safety Data Sheets and chemical databases referenced for this guide summarize hazard information but do not provide detailed experimental protocols for the underlying studies (e.g., OECD guidelines for skin/eye irritation tests). For researchers requiring this level of detail, it is recommended to consult primary toxicological literature or commission specific studies.
Visualized Safety Workflow
The following diagram illustrates the logical flow of hazard communication for this compound under the GHS framework, from hazard identification to the necessary safety precautions.
References
- 1. This compound | 616-75-1 [chemicalbook.com]
- 2. This compound [chembk.com]
- 3. This compound|lookchem [lookchem.com]
- 4. This compound | C10H10O4 | CID 12031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound 99 616-75-1 [sigmaaldrich.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. chemscene.com [chemscene.com]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. fishersci.com [fishersci.com]
Spectroscopic and Synthetic Profile of Benzylmalonic Acid: A Technical Guide
Introduction
Benzylmalonic acid (IUPAC name: 2-benzylpropanedioic acid) is a dicarboxylic acid that serves as a valuable intermediate in organic synthesis. Its structure, featuring a benzylic group attached to the alpha-carbon of malonic acid, makes it a precursor for a variety of more complex molecules, including pharmaceuticals and other biologically active compounds. Accurate structural elucidation and purity assessment are critical for its application in research and development. This technical guide provides a comprehensive overview of the spectroscopic characteristics of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. Detailed experimental protocols for obtaining this data and a visualization of its synthetic pathway are also presented to support researchers and scientists in its application.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound (CAS No: 616-75-1; Molecular Formula: C₁₀H₁₀O₄; Molecular Weight: 194.18 g/mol ).[1]
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.8 | Singlet (broad) | 2H | Carboxylic acid protons (-COOH) |
| 7.19 - 7.27 | Multiplet | 5H | Phenyl group protons (C₆H₅-) |
| ~3.59 | Triplet | 1H | Methine proton (-CH-) |
| ~3.04 | Doublet | 2H | Methylene protons (-CH₂-) |
Solvent: DMSO-d₆, Instrument: 400 MHz
Table 2: ¹³C NMR Spectroscopic Data
A publicly available ¹³C NMR spectrum for this compound has been referenced, sourced from Aldrich Chemical Company, Inc., however, the specific chemical shift data is not readily accessible in public databases.[1] For structurally related compounds, the carboxyl carbons are typically observed in the 170-180 ppm region, the aromatic carbons between 120-140 ppm, the methine carbon around 50-60 ppm, and the methylene carbon around 30-40 ppm.
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Description of Absorption |
| 2500-3300 | O-H stretch (broad, carboxylic acid) |
| ~1700 | C=O stretch (carboxylic acid) |
| 1600, 1495, 1450 | C=C stretch (aromatic ring) |
| ~1400 | O-H bend (in-plane) |
| ~1200 | C-O stretch |
| 700-750, ~700 | C-H bend (out-of-plane, monosubstituted benzene) |
Sample Preparation: KBr Pellet
Table 4: Mass Spectrometry Data (Electron Ionization)
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment |
| 194 | ~2.5 | [M]⁺ (Molecular Ion) |
| 150 | ~33 | [M - CO₂]⁺ |
| 104 | ~52 | [C₈H₈]⁺ |
| 91 | 100 | [C₇H₇]⁺ (Tropylium ion) |
Ionization Method: Electron Ionization (EI) at 70 eV
Experimental Protocols
The following are detailed methodologies representative of the procedures used to obtain the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube. The use of DMSO-d₆ is often preferred for carboxylic acids due to its ability to solubilize the sample and the positioning of its residual peak.
-
Instrument Parameters:
-
Instrument: A 300 or 400 MHz NMR spectrometer (e.g., Bruker AC-300) is used.[1]
-
¹H NMR: Spectra are acquired with a sufficient number of scans to achieve an adequate signal-to-noise ratio. A relaxation delay of 1-5 seconds is used between pulses. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
¹³C NMR: Proton-decoupled ¹³C NMR spectra are acquired. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Approximately 1-2 mg of dry this compound is finely ground with about 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.
-
The homogenous mixture is then transferred to a pellet die.
-
A hydraulic press is used to apply several tons of pressure to the die, forming a thin, transparent, or translucent pellet.
-
-
Data Acquisition:
-
A background spectrum of the empty sample compartment is recorded.
-
The KBr pellet is placed in the sample holder of an FTIR spectrometer.
-
The infrared spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Introduction: A small amount of the solid this compound sample is introduced into the mass spectrometer, often via a direct insertion probe. The sample is then heated under vacuum to induce volatilization.
-
Ionization (Electron Ionization - EI):
-
The gaseous analyte molecules enter the ion source.
-
A beam of electrons, accelerated to a standard energy of 70 electron volts (eV), bombards the molecules.
-
This high-energy impact ejects an electron from the molecule, creating a positively charged molecular ion ([M]⁺) and causing characteristic fragmentation.
-
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.
Visualizations
Synthetic Pathway of this compound
The synthesis of this compound is commonly achieved through a two-step process known as the malonic ester synthesis. The following diagram illustrates this pathway.
Caption: Synthetic pathway of this compound.
General Workflow for Spectroscopic Analysis
This diagram outlines the logical flow from sample preparation to data interpretation for the spectroscopic characterization of a solid organic compound like this compound.
Caption: Workflow for spectroscopic analysis.
References
Unlocking Therapeutic Potential: Emerging Research Frontiers for Benzylmalonic Acid
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Benzylmalonic acid, a derivative of malonic acid, is emerging as a versatile scaffold in medicinal chemistry and drug discovery. Its unique structural features provide a foundation for the synthesis of a diverse range of bioactive molecules. This technical guide explores three promising research avenues for this compound derivatives: as potent anticonvulsants, as targeted anticancer agents through the inhibition of the STAT3 signaling pathway, and as modulators of glutamate transporters for potential neuroprotective applications. This document provides an in-depth overview of the synthesis of key derivatives, detailed experimental protocols for their biological evaluation, and a summary of relevant quantitative data to guide future research and development efforts in this exciting field.
Introduction
This compound (2-benzylpropanedioic acid) is a dicarboxylic acid that has garnered significant interest as a versatile building block in organic synthesis.[1][2][3][4] Its activated methylene group, flanked by two carboxylic acid functionalities, allows for a variety of chemical modifications, making it an ideal starting point for the creation of complex molecular architectures.[1] Beyond its utility in traditional organic synthesis, derivatives of this compound have demonstrated significant potential in several therapeutic areas. This guide will delve into the burgeoning research surrounding these derivatives, with a focus on their applications as anticonvulsants, anticancer agents, and inhibitors of glutamate transport.
This document serves as a comprehensive resource for researchers, providing not only an overview of the current state of the field but also actionable experimental details to facilitate further investigation. All quantitative data has been consolidated into structured tables for ease of comparison, and detailed protocols for key experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and concise understanding of the underlying mechanisms and processes.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound and its common ester derivatives is crucial for their application in synthesis and biological studies.
| Property | This compound | Diethyl Benzylmalonate |
| CAS Number | 616-75-1 | 607-81-8 |
| Molecular Formula | C₁₀H₁₀O₄ | C₁₄H₁₈O₄ |
| Molecular Weight | 194.18 g/mol | 250.29 g/mol |
| Appearance | Colorless to white crystalline powder | Colorless liquid |
| Melting Point | 117-120 °C | N/A |
| Boiling Point | 290.62 °C (estimate) | 162-163 °C at 10 mmHg |
| Density | 1.2534 g/cm³ (estimate) | 1.064 g/mL at 25 °C |
| Solubility | Soluble in chloroform, DMSO, ethyl acetate, methanol | Immiscible with water |
| pKa | 3.18 ± 0.10 (Predicted) | 12.56 ± 0.46 (Predicted) |
| Data sourced from[2][3][4][5] |
Research Area 1: Anticonvulsant Agents
Derivatives of this compound, particularly N-benzyl-2-acetamidopropionamides, have shown significant promise as potent anticonvulsant agents. These compounds have been extensively studied, with research indicating that specific structural modifications can lead to high efficacy in preclinical models of epilepsy.
Quantitative Data: Anticonvulsant Activity
The anticonvulsant activity of various N-benzyl-2-acetamidopropionamide derivatives has been evaluated using the maximal electroshock (MES) seizure test in mice and rats. The median effective dose (ED₅₀) is a key metric for quantifying this activity.
| Compound | Species | Administration Route | MES ED₅₀ (mg/kg) |
| N-benzyl-2-acetamido-3-methoxypropionamide (18) | Mouse | Intraperitoneal (i.p.) | 8.3 |
| (R)-N-benzyl-2-acetamido-3-methoxypropionamide ((R)-18) | Mouse | Intraperitoneal (i.p.) | 4.5 |
| (S)-N-benzyl-2-acetamido-3-methoxypropionamide ((S)-18) | Mouse | Intraperitoneal (i.p.) | >100 |
| N-benzyl-2-acetamido-3-ethoxypropionamide (19) | Mouse | Intraperitoneal (i.p.) | 17.3 |
| N-benzyl-2-acetamido-3-methoxypropionamide (18) | Rat | Oral (p.o.) | 3.9 |
| N-benzyl-2-acetamido-3-ethoxypropionamide (19) | Rat | Oral (p.o.) | 19 |
| Phenytoin (Standard Drug) | Mouse | Intraperitoneal (i.p.) | 6.5 |
| Phenytoin (Standard Drug) | Rat | Oral (p.o.) | 23 |
| Data sourced from[6] |
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
The MES test is a standard preclinical model for evaluating the efficacy of potential anticonvulsant drugs against generalized tonic-clonic seizures.[1][7][8][9]
Objective: To determine the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure in rodents.
Materials:
-
Electroconvulsometer
-
Corneal electrodes
-
Saline solution (0.9%)
-
Test compound solution/suspension
-
Vehicle control
-
Standard anticonvulsant drug (e.g., Phenytoin)
-
Male ICR mice (25-30 g) or Sprague-Dawley rats (200-250 g)[8]
Procedure:
-
Animal Preparation: Acclimatize animals for at least one week before the experiment. House them in a controlled environment with a 12-hour light/dark cycle and free access to food and water.
-
Drug Administration: Administer the test compound, vehicle, or standard drug via the desired route (e.g., intraperitoneally or orally). The time between drug administration and the MES test should be determined based on the pharmacokinetic profile of the compound (typically 30-60 minutes).[1]
-
Electrode Application: Apply a drop of saline to the corneal electrodes to ensure good electrical contact.
-
Induction of Seizure: Place the corneal electrodes on the corneas of the animal. Deliver a supramaximal electrical stimulus (e.g., 50-60 Hz, 25-150 mA for 0.2-2 seconds).[1][8]
-
Observation: Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension. The seizure typically progresses through phases of tonic flexion, tonic extension, and clonic convulsions.[8]
-
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase. Protection is defined as the absence of this phase.
-
Data Analysis: Calculate the percentage of animals protected at each dose of the test compound. Determine the ED₅₀ value using a probit analysis or other appropriate statistical method.
Synthesis Workflow for a Representative Anticonvulsant
The synthesis of (R)-N-benzyl-2-acetamido-3-methoxypropionamide, a potent anticonvulsant, is a multi-step process. The following diagram illustrates a typical synthetic workflow.
Research Area 2: Anticancer Agents - STAT3 Inhibition
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in a wide range of human cancers, promoting tumor cell proliferation, survival, and metastasis. Derivatives of this compound have been identified as inhibitors of STAT3, presenting a promising avenue for the development of novel anticancer therapeutics.
The STAT3 Signaling Pathway
The Janus kinase (JAK)-STAT3 pathway is a critical signaling cascade that regulates gene expression in response to cytokines and growth factors. Inhibition of this pathway is a key strategy in cancer therapy.
References
- 1. meliordiscovery.com [meliordiscovery.com]
- 2. This compound | C10H10O4 | CID 12031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. This compound (CAS 616-75-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. This compound | 616-75-1 [chemicalbook.com]
- 6. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. scispace.com [scispace.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Benzylmalonic Acid via Malonic Ester Synthesis
Introduction
The malonic ester synthesis is a versatile and widely utilized method in organic chemistry for the preparation of substituted carboxylic acids. This methodology leverages the acidity of the α-hydrogen of a malonic ester, allowing for its deprotonation to form a stable enolate, which can then act as a nucleophile in reactions with alkyl halides. This application note provides a detailed protocol for the synthesis of benzylmalonic acid, a valuable intermediate in the production of various organic compounds, including pharmaceuticals like barbiturates and anticonvulsants.[1] The synthesis proceeds in two primary stages: the alkylation of diethyl malonate with benzyl chloride to form diethyl benzylmalonate, followed by the hydrolysis and decarboxylation of the resulting ester to yield the final product.
The overall reaction involves the formation of a new carbon-carbon bond and demonstrates a reliable pathway for synthesizing α-substituted carboxylic acids.[1] A critical consideration in the alkylation step is the potential for dialkylation, leading to the formation of diethyl dibenzylmalonate as a byproduct. Careful control of the stoichiometry and reaction conditions is essential to maximize the yield of the desired mono-alkylated product.[2]
Experimental Protocols
This protocol is divided into two main parts: the synthesis of the intermediate, diethyl benzylmalonate, and its subsequent conversion to this compound.
Part 1: Synthesis of Diethyl Benzylmalonate
This procedure details the alkylation of diethyl malonate using benzyl chloride in the presence of a strong base, sodium ethoxide, which is generated in situ.[3]
Materials and Equipment:
-
5 L three-necked round-bottom flask
-
Reflux condenser
-
Mercury-sealed mechanical stirrer
-
Dropping funnel
-
Heating mantle or steam cone
-
Distillation apparatus with a Vigreux column
-
Sodium metal
-
Absolute ethanol
-
Diethyl malonate
-
Benzyl chloride
-
Water
-
Calcium chloride (for drying tube)
Procedure:
-
Preparation of Sodium Ethoxide: To a 5 L three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, add 2.5 L of absolute ethanol. Carefully add 115 g (5 gram atoms) of sodium, cut into small pieces. The reaction is exothermic; allow all the sodium to react completely to form sodium ethoxide before proceeding.[3]
-
Addition of Diethyl Malonate: Once the sodium has fully dissolved, add 830 g (5.18 moles) of diethyl malonate in a steady stream through the dropping funnel.[3]
-
Alkylation with Benzyl Chloride: Following the addition of diethyl malonate, add 632 g (5 moles) of benzyl chloride dropwise over 2-3 hours.[3]
-
Reaction Reflux: With the stirrer active, heat the mixture to reflux. Continue refluxing for approximately 8-11 hours, or until the reaction mixture is neutral to moist litmus paper, indicating the consumption of the base.[3]
-
Solvent Removal: Reconfigure the apparatus for distillation and remove the ethanol solvent. Approximately 2 L of ethanol should be recovered.[3]
-
Work-up and Purification:
-
Allow the residue to cool, then add approximately 1.5-2 L of water to dissolve the sodium chloride byproduct.[3]
-
Transfer the mixture to a separatory funnel. The diethyl benzylmalonate will form a distinct organic layer. If separation is not sharp, add sodium chloride to the aqueous layer to facilitate separation.[3]
-
Separate the organic layer. For optimal yield, this process can be repeated, and the ester layers from two runs can be combined for distillation.[3]
-
Purify the crude ester by vacuum distillation. Collect the fraction boiling at 145–155 °C at 5 mm Hg. The typical yield is between 51-57%.[3] The residue primarily consists of diethyl dibenzylmalonate.[3]
-
Part 2: Saponification and Acidification to this compound
This procedure describes the hydrolysis of the synthesized diethyl benzylmalonate to form the dicarboxylate salt, followed by acidification to yield this compound.
Materials and Equipment:
-
12 L round-bottom flask
-
Mechanical stirrer
-
Heating mantle or steam cone
-
Large separatory funnel or flask for extraction
-
Potassium hydroxide (technical grade)
-
Diethyl benzylmalonate (from Part 1)
-
Sulfuric acid (concentrated) or Hydrochloric acid
-
Ether
-
Calcium chloride (anhydrous, for drying)
Procedure:
-
Saponification: In a 12 L flask, dissolve 860 g of technical grade potassium hydroxide in 850 mL of water. The dissolution is highly exothermic. While the solution is still hot, add 1 kg (4 moles) of diethyl benzylmalonate from a dropping funnel over approximately 1 hour with continuous stirring.[3]
-
Removal of Ethanol: Heat and stir the mixture for 3 hours to drive the saponification to completion and remove the ethanol byproduct. A tube connected to a water pump can be placed in the mouth of the flask to facilitate vapor removal. Add more water if necessary to prevent the mixture from solidifying.[3]
-
Acidification: After cooling the reaction mixture in an ice bath, slowly and cautiously add a concentrated solution of sulfuric or hydrochloric acid until the solution is strongly acidic. This will precipitate the crude this compound.
-
Extraction and Drying:
-
Isolation of Product: Decant the dried ether solution and remove the ether by distillation or using a rotary evaporator. The remaining solid is crude this compound, which can be further purified by recrystallization if necessary.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Compound | Role | Molecular Formula | Molecular Weight ( g/mol ) | Quantity Used | Moles | Boiling/Melting Point | Expected Yield |
| Diethyl Malonate | Starting Material | C₇H₁₂O₄ | 160.17 | 830 g | 5.18 | 199 °C (b.p.) | N/A |
| Benzyl Chloride | Reagent | C₇H₇Cl | 126.58 | 632 g | 5.00 | 179 °C (b.p.) | N/A |
| Sodium | Reagent | Na | 22.99 | 115 g | 5.00 | 97.8 °C (m.p.) | N/A |
| Diethyl Benzylmalonate | Intermediate | C₁₄H₁₈O₄ | 250.29 | 1 kg (for hydrolysis) | 4.00 | 145-155 °C / 5 mm Hg (b.p.) | 51-57%[3] |
| Potassium Hydroxide | Reagent | KOH | 56.11 | 860 g | 15.33 | 406 °C (m.p.) | N/A |
| This compound | Final Product | C₁₀H₁₀O₄ | 194.18 | N/A | N/A | 120 °C (m.p., dec.) | High |
Experimental Workflow Visualization
The following diagram illustrates the step-by-step workflow for the malonic ester synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols: Decarboxylation of Benzylmalonic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
The decarboxylation of malonic acid and its derivatives is a fundamental reaction in organic synthesis, providing a straightforward method for the preparation of carboxylic acids. This process involves the removal of a carboxyl group through the liberation of carbon dioxide, typically upon heating. Substituted malonic acids, such as benzylmalonic acid, readily undergo decarboxylation to yield the corresponding monocarboxylic acid.[1][2] The reaction proceeds through a cyclic six-membered transition state, leading to the formation of an enol intermediate which then tautomerizes to the final carboxylic acid product.[1][2] This protocol details the thermal decarboxylation of this compound to synthesize 3-phenylpropanoic acid, a valuable building block in the development of various pharmaceuticals and other biologically active compounds.
Reaction Scheme
References
Application Notes and Protocols: Synthesis of Phenylalanine from Benzylmalonic Acid
For researchers, scientists, and drug development professionals, the synthesis of amino acids is a fundamental process. Phenylalanine, an essential amino acid, is a crucial building block for numerous pharmaceuticals and biologically active molecules. This document provides detailed application notes and protocols for the synthesis of phenylalanine, commencing from benzylmalonic acid. The primary method detailed is a well-established route involving the conversion of this compound to its diethyl ester, followed by bromination, decarboxylation, and amination.
Synthesis Pathway Overview
The synthesis of DL-phenylalanine from this compound can be achieved through a multi-step process. The initial step involves the esterification of this compound to diethyl benzylmalonate. This is followed by the hydrolysis of the diester to the monocarboxylic acid, which is then brominated at the alpha-position. Subsequent decarboxylation yields α-bromo-β-phenylpropionic acid. The final step is the amination of this bromo acid with ammonia to produce DL-phenylalanine.
Caption: Chemical synthesis pathway of DL-Phenylalanine from this compound.
Experimental Protocols
The following protocols are based on a well-established procedure for the synthesis of DL-phenylalanine.[1]
Part A: Diethyl Benzylmalonate from Diethyl Malonate and Benzyl Chloride
This initial step synthesizes the starting ester from more common laboratory reagents. If starting directly from this compound, one would first perform a Fischer esterification. The protocol described here starts from diethyl malonate.
Experimental Workflow
Caption: Workflow for the synthesis of Diethyl Benzylmalonate.
Methodology:
-
In a 5-liter three-necked flask equipped with a stirrer, reflux condenser, and a dropping funnel, add 2.5 liters of absolute ethanol.
-
Carefully add 115 g (5 gram atoms) of sodium in small pieces.
-
Once all the sodium has reacted, add 830 g (5.18 moles) of diethyl malonate in a steady stream.
-
Follow with the dropwise addition of 632 g (5 moles) of benzyl chloride over 2-3 hours.
-
Reflux the mixture with stirring until it is neutral to moist litmus paper (approximately 8-11 hours).
-
Replace the reflux condenser with a downward condenser and distill off the ethanol.
-
Treat the residue with no more than 2 liters of water and shake. Add salt if necessary to aid separation.
-
Separate the ester layer and distill the combined ester layers from two runs under vacuum. Collect the fraction boiling at 145–155°C/5 mm.
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles |
| Sodium | 22.99 | 115 | 5 |
| Diethyl Malonate | 160.17 | 830 | 5.18 |
| Benzyl Chloride | 126.58 | 632 | 5 |
| Absolute Ethanol | 46.07 | - | - |
| Product | Boiling Point | Yield (g) | Yield (%) |
| Diethyl Benzylmalonate | 145–155°C/5 mm | 1265–1420 | 51–57 |
Part B: α-Bromo-β-phenylpropionic Acid
Methodology:
-
Dissolve 860 g of technical potassium hydroxide in 850 ml of water in a 12-liter round-bottomed flask with stirring.
-
While the solution is hot, add 1 kg (4 moles) of diethyl benzylmalonate over 1 hour. Facilitate the removal of alcohol vapors.
-
After stirring for 3-4 hours, dilute the mixture with 4 liters of water and transfer to a 12-liter flask.
-
Acidify the solution with 1250 ml of concentrated hydrochloric acid.
-
Extract the this compound with four 1-liter portions of ether. Dry the combined ether extracts over calcium chloride overnight.
-
Decant the ether into a 5-liter flask equipped with a reflux condenser, stirrer, and dropping funnel.
-
Add 225 ml of dry bromine dropwise at a rate that maintains ether reflux.
-
After bromine addition, stir for an additional hour. Wash the ether solution with water.
-
Separate the ether layer containing bromothis compound and remove the ether by distillation.
-
Decarboxylate the residue by heating to 130–135°C in a 3-liter flask in an oil bath for 5 hours.
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles |
| Diethyl Benzylmalonate | 250.28 | 1000 | 4 |
| Potassium Hydroxide | 56.11 | 860 | - |
| Bromine | 159.81 | - | - |
Part C: dl-Phenylalanine
Methodology:
-
Divide the crude α-bromo-β-phenylpropionic acid into four portions.
-
Add each portion to 2 liters of technical ammonium hydroxide (sp. gr. 0.90) in a 3-liter round-bottomed flask.
-
Stopper the flasks securely and let them stand for one week.
-
Combine the contents of the four flasks into a 12-liter flask and add 20 g of Norit.
-
Heat the flasks on a steam cone overnight to evolve ammonia.
-
Filter the solution while hot. Phenylalanine will precipitate upon cooling.
-
Filter the precipitate, wash with 250 ml of methanol, and evaporate the filtrate under reduced pressure to obtain more crystals.
-
Recrystallize the crude product from 9 liters of hot water (95°C) treated with 15 g of Norit. Add 3 liters of alcohol and cool to crystallize.
| Product | Decomposition Temp. | Yield (g) | Overall Yield (%) |
| dl-Phenylalanine | 271–273°C | 412 | 62.4 (based on diethyl benzylmalonate) |
Alternative Synthesis: Erlenmeyer-Plöchl Azlactone Synthesis
While the primary focus is on the this compound route, it is pertinent for researchers to be aware of alternative methods. The Erlenmeyer-Plöchl synthesis is a classic method for preparing α-amino acids.[2][3][4] It involves the condensation of an N-acylglycine (such as hippuric acid) with an aldehyde (in this case, benzaldehyde) in the presence of acetic anhydride to form an azlactone.[2][3] This intermediate is then reduced and hydrolyzed to yield phenylalanine.[2][3]
Logical Relationship of the Erlenmeyer-Plöchl Synthesis
Caption: Logical steps of the Erlenmeyer-Plöchl synthesis for Phenylalanine.
This method is particularly useful for generating a variety of amino acids by simply changing the aldehyde used in the condensation step.[2]
Concluding Remarks
The synthesis of phenylalanine from this compound is a robust and high-yielding method, particularly suitable for laboratory-scale preparations. The detailed protocols provided herein offer a clear guide for researchers. For professionals in drug development, understanding these fundamental synthesis routes is crucial for the design and production of novel therapeutics. While other methods like the Erlenmeyer-Plöchl synthesis exist and offer their own advantages in terms of substrate scope, the malonic ester pathway remains a reliable and well-documented approach.
References
Applications of Benzylmalonic Acid in Pharmaceutical Intermediate Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzylmalonic acid and its ester derivatives, particularly diethyl benzylmalonate, are versatile intermediates in the synthesis of a variety of active pharmaceutical ingredients (APIs). The presence of an activated methylene group allows for a range of chemical transformations, making it a valuable building block in medicinal chemistry. This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates and APIs derived from this compound, including anticonvulsants like Phenobarbital, the non-steroidal anti-inflammatory drug (NSAID) Phenylbutazone (via a related malonate derivative), and the amino acid Phenylalanine.
Core Applications and Syntheses
This compound and its esters are primarily utilized in reactions that form new carbon-carbon and carbon-heteroatom bonds, leading to the construction of complex molecular architectures. The key reactions include alkylation, condensation, and cyclization.
Synthesis of Barbiturates: Phenobarbital
Phenobarbital, a long-acting barbiturate, is a cornerstone medication for the management of certain types of epilepsy.[1] Its synthesis involves the condensation of a disubstituted malonic ester with urea.[2] Diethyl benzylmalonate can be readily converted to the necessary precursor for phenobarbital synthesis. The overall synthesis pathway involves the ethylation of diethyl phenylmalonate followed by a cyclocondensation reaction with urea.[3][4]
Stage 1: Ethylation of Diethyl Benzylmalonate to Diethyl Ethylphenylmalonate [3]
-
Materials: Diethyl benzylmalonate, sodium ethoxide solution in ethanol, ethyl bromide, dilute hydrochloric acid, diethyl ether, anhydrous sodium sulfate, brine.
-
Procedure:
-
To a reaction vessel containing diethyl benzylmalonate, add a solution of sodium ethoxide in ethanol.
-
Heat the mixture to 50-60°C for 2 hours, during which ethanol is slowly removed under normal pressure.
-
Once the ethanol distillation ceases, cool the reaction mixture and add ethyl bromide dropwise over 2 hours, maintaining the temperature at 55-65°C.
-
After the addition is complete, heat the mixture under reflux for an additional 2-3 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and pour it into a mixture of ice and water.
-
Acidify the aqueous layer with dilute hydrochloric acid to a pH of 4-5.
-
Extract the product with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude diethyl ethylphenylmalonate.
-
Purify the crude product by vacuum distillation.
-
Stage 2: Cyclocondensation with Urea to Yield Phenobarbital [3][5]
-
Materials: Diethyl ethylphenylmalonate, urea, sodium methoxide, methanol, concentrated hydrochloric acid.
-
Procedure:
-
In a suitable reaction vessel, prepare a solution of sodium methoxide in methanol.
-
Add dry urea to the sodium methoxide solution and stir until dissolved.
-
Slowly add the purified diethyl ethylphenylmalonate to the urea-sodium methoxide mixture.
-
Heat the mixture to reflux for 7-8 hours. A solid precipitate (the sodium salt of phenobarbital) will form.
-
After the reaction is complete, distill off the excess methanol.
-
To the residue, add a suitable volume of warm water (approximately 50°C) to dissolve the solid.
-
While stirring vigorously, acidify the solution with concentrated hydrochloric acid. Phenobarbital will precipitate out of the solution.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the crude phenobarbital by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to yield pure phenobarbital.
-
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio (relative to Diethyl Benzylmalonate) | Notes |
| Diethyl Benzylmalonate | 250.29 | 1 | Starting material for ethylation. |
| Sodium Ethoxide | 68.05 | Stoichiometric excess | Base for deprotonation. |
| Ethyl Bromide | 108.97 | Stoichiometric excess | Alkylating agent. |
| Diethyl Ethylphenylmalonate | 278.34 | ~1 (product of Stage 1) | Intermediate for cyclization. |
| Urea | 60.06 | Stoichiometric excess | Reactant for barbiturate ring formation. |
| Sodium Methoxide | 54.02 | Stoichiometric excess | Base for condensation. |
| Phenobarbital | 232.24 | - | Final product. Yields can vary, with some reports indicating around 17.45% for the cyclization step.[5] |
Phenobarbital exerts its anticonvulsant and sedative effects by modulating the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[2][6] It potentiates the effect of GABA by increasing the duration of chloride channel opening, leading to hyperpolarization of the neuronal membrane and reduced neuronal excitability.[6]
Figure 1: Simplified signaling pathway of Phenobarbital's action on the GABA-A receptor.
Synthesis of Non-Steroidal Anti-inflammatory Drugs (NSAIDs): Phenylbutazone
Phenylbutazone is an NSAID with analgesic and antipyretic properties, primarily used in veterinary medicine. It functions as a non-selective cyclooxygenase (COX) inhibitor. While not directly synthesized from this compound, its synthesis relies on a related malonic ester, diethyl n-butylmalonate. The synthesis involves the condensation of this malonate derivative with hydrazobenzene.[7]
Stage 1: Synthesis of Diethyl n-Butylmalonate [7]
-
Materials: Diethyl malonate, sodium metal, absolute ethanol, n-butyl bromide.
-
Procedure:
-
In a 5-L round-bottomed flask, prepare sodium ethoxide by gradually adding 115 g of clean, finely cut sodium to 2.5 L of absolute ethanol.
-
Cool the sodium ethoxide solution to approximately 50°C and slowly add 825 g of diethyl malonate with stirring.
-
To the resulting solution, gradually add 685 g of n-butyl bromide. The reaction is exothermic and may require cooling.
-
After the addition is complete, reflux the mixture for about 2 hours, or until the solution is neutral to moist litmus paper.
-
Distill off the majority of the ethanol.
-
To the residue, add approximately 2 L of water and shake thoroughly.
-
Separate the upper layer of diethyl n-butylmalonate and purify it by distillation under reduced pressure, collecting the fraction boiling at 130–135°C/20 mm Hg.
-
Stage 2: Condensation with Hydrazobenzene to Yield Phenylbutazone [7][8]
-
Materials: Diethyl n-butylmalonate, hydrazobenzene, sodium ethoxide, xylene (or other high-boiling solvent).
-
Procedure:
-
In a reaction vessel, dissolve sodium ethoxide in a suitable high-boiling solvent like xylene.
-
Add diethyl n-butylmalonate and hydrazobenzene to the solution.
-
Heat the reaction mixture to reflux (temperatures can range from 120°C to 150°C) for several hours.
-
Monitor the reaction for completion (e.g., by TLC).
-
After completion, cool the reaction mixture and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the crude phenylbutazone.
-
Collect the precipitate by filtration, wash with a suitable solvent, and dry.
-
Recrystallize the crude product from an appropriate solvent to obtain pure phenylbutazone.
-
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio (relative to Diethyl n-Butylmalonate) | Notes |
| Diethyl n-Butylmalonate | 216.28 | 1 | Key intermediate. |
| Hydrazobenzene | 184.24 | 1 | Reactant for pyrazolidinedione ring formation. |
| Sodium Ethoxide | 68.05 | Catalytic to stoichiometric amounts | Base for condensation. |
| Phenylbutazone | 308.37 | - | Final product. Yields can vary based on reaction conditions. |
Phenylbutazone's anti-inflammatory, analgesic, and antipyretic effects are due to its non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[9][10] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[11]
Figure 2: Phenylbutazone's mechanism of action via inhibition of the cyclooxygenase pathway.
Synthesis of Amino Acids: dl-Phenylalanine
Diethyl benzylmalonate is an excellent starting material for the synthesis of the amino acid dl-phenylalanine. This synthesis proceeds through the bromination of the malonic ester, followed by amination and subsequent hydrolysis and decarboxylation.
-
Procedure adapted from Organic Syntheses.
-
Stage 1: Saponification of Diethyl Benzylmalonate
-
Dissolve 860 g of technical potassium hydroxide in 850 ml of water in a 12-L round-bottomed flask.
-
While the solution is hot, add 1 kg (4 moles) of diethyl benzylmalonate over 1 hour.
-
Heat and stir for 3 hours.
-
-
Stage 2: Bromination and Decarboxylation
-
Cool the flask and pour the contents into an ice bath.
-
Acidify with concentrated hydrochloric acid until the this compound precipitates.
-
Filter and dry the this compound.
-
The this compound is then brominated at the alpha-position.
-
The resulting bromothis compound is decarboxylated by heating to 130–135°C for 5 hours to yield α-bromo-β-phenylpropionic acid.
-
-
Stage 3: Amination
-
The crude α-bromo-β-phenylpropionic acid is treated with aqueous ammonium hydroxide and allowed to stand for a week.
-
-
Stage 4: Isolation and Purification
-
The amination mixture is heated to evolve ammonia.
-
The solution is filtered and cooled to precipitate dl-phenylalanine.
-
The product is collected by filtration and washed with methanol.
-
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Quantity (example) | Yield (example) |
| Diethyl Benzylmalonate | 250.29 | 4 moles (1 kg) | - |
| Potassium Hydroxide | 56.11 | - | - |
| dl-Phenylalanine | 165.19 | - | 62.4% |
Synthesis of Other Anticonvulsants: 2-Benzylglutarimides
Derivatives of 2-benzylglutarimide have shown promise as anticonvulsant agents.[1] The synthesis of these compounds can be envisioned starting from diethyl benzylmalonate through a Michael addition with acrylonitrile, followed by hydrolysis and cyclization.
Figure 3: Proposed experimental workflow for the synthesis of 2-benzylglutarimide.
Conclusion
This compound and its esters are highly valuable and versatile intermediates in pharmaceutical synthesis. Their utility is demonstrated in the preparation of a diverse range of therapeutic agents, from classical anticonvulsants and NSAIDs to essential amino acids. The protocols and data presented herein provide a foundational resource for researchers and professionals in drug development, highlighting the continued importance of malonic acid chemistry in the creation of novel and established pharmaceutical compounds.
References
- 1. Synthesis and anticonvulsant activity of 2-benzylglutarimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN105461558A - Synthesis method of phenylbutazone drug intermediate diethyl n-butylmalonate - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of benzyl esters using 2-benzyloxy-1-methylpyridinium triflate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BG20365A3 - METHOD FOR OBTAINING BENZYLPYRIMIDINE DERIVATIVES - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 2-(N-Benzylpyrrolyl)-benzimidazoles Using Polyphosphoric Acid Prompted Cyclocondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Diethyl Benzylmalonate as a Precursor in Complex Molecule Construction
Audience: Researchers, scientists, and drug development professionals.
Introduction: Diethyl benzylmalonate is a versatile precursor in organic synthesis, prized for its ability to participate in a variety of carbon-carbon bond-forming reactions. The presence of an activated methylene group, flanked by two electron-withdrawing ester moieties and a benzyl substituent, makes it a valuable building block for the construction of complex molecular architectures, including quaternary carbon centers and heterocyclic systems.[1] This document provides detailed application notes and protocols for key reactions involving diethyl benzylmalonate, highlighting its utility in the synthesis of pharmaceuticals and other intricate organic molecules.
Alkylation of Diethyl Benzylmalonate
The alkylation of diethyl benzylmalonate is a fundamental transformation that allows for the introduction of a second substituent at the α-position, leading to the formation of a quaternary carbon center. This is a crucial step in the synthesis of many complex molecules, including the anticonvulsant drug phenobarbital.[2]
Quantitative Data:
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethyl Bromide | Sodium Ethoxide | Ethanol | Reflux | 2-3 | ~90% (estimated) | |
| Benzyl Bromide | K₂CO₃ | None (Microwave) | 180 | 0.75 | 68% | |
| Ethyl Iodide | K₂CO₃ | None (Microwave) | 160 | 0.75 | 93% (on Diethyl Malonate) | |
| Propyl Bromide | K₂CO₃ | None (Microwave) | 185 | 1 | High Conversion (on Diethyl Malonate) |
Experimental Protocol: Ethylation of Diethyl Benzylmalonate
This protocol describes the ethylation of diethyl benzylmalonate, a key step in the synthesis of phenobarbital.
Materials:
-
Diethyl benzylmalonate
-
Sodium metal
-
Absolute ethanol
-
Ethyl bromide
-
Diethyl ether
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve the required equivalents of clean sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.
-
Reaction Setup: To the sodium ethoxide solution, add diethyl benzylmalonate dropwise with stirring.
-
Alkylation: Following the addition of diethyl benzylmalonate, add ethyl bromide dropwise to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux for 2-3 hours. The reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, distill off the ethanol. To the residue, add water and extract the product with diethyl ether.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product, diethyl ethylbenzylmalonate, can be purified by vacuum distillation.
Logical Workflow for Alkylation:
Caption: Workflow for the ethylation of diethyl benzylmalonate.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[3][4] Diethyl benzylmalonate can serve as the active methylene compound, reacting with aldehydes and ketones to form α,β-unsaturated products.
Quantitative Data:
| Aldehyde | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| Benzaldehyde | Piperidine/Benzoic Acid | Benzene | Reflux | - | 89-91% (on Diethyl Malonate) | [5] |
| Various Aromatic/Aliphatic Aldehydes | Immobilized Gelatine | DMSO | Room Temp. | - | 85-89% (on Diethyl Malonate) | [6] |
Experimental Protocol: Knoevenagel Condensation with Benzaldehyde
This protocol is adapted from a procedure for the condensation of diethyl malonate with benzaldehyde.[5]
Materials:
-
Diethyl benzylmalonate
-
Benzaldehyde
-
Piperidine
-
Benzoic acid
-
Benzene
-
Hydrochloric acid (1 N)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve diethyl benzylmalonate and benzaldehyde in benzene.
-
Catalyst Addition: Add a catalytic amount of piperidine and benzoic acid to the reaction mixture.
-
Reflux: Heat the mixture to reflux. The reaction progress can be monitored by observing the separation of water.
-
Work-up: After cooling, wash the reaction mixture successively with water, 1 N hydrochloric acid, and saturated sodium bicarbonate solution.
-
Purification: Dry the organic layer with anhydrous sodium sulfate, filter, and remove the benzene under reduced pressure. The resulting product can be further purified by distillation or recrystallization.
Michael Addition
In the Michael addition, a nucleophile adds to an α,β-unsaturated carbonyl compound in a conjugate fashion.[7] The enolate of diethyl benzylmalonate can act as a Michael donor, adding to various Michael acceptors like chalcones and enones. This reaction is a powerful tool for the formation of 1,5-dicarbonyl compounds.
Quantitative Data (with Diethyl Malonate as Donor):
| Michael Acceptor | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Chalcone | Nickel-Sparteine Complex | Toluene | 25 | 5 | 85% | |
| Chalcone Analogs | KOt-Bu | CH₂Cl₂ | Room Temp. | 3-4 | 72-94% | [7] |
Experimental Protocol: Michael Addition to a Chalcone Analog
This protocol is based on the addition of diethyl malonate to chalcone analogs and can be adapted for diethyl benzylmalonate.[7]
Materials:
-
Diethyl benzylmalonate
-
Chalcone analog (α,β-unsaturated ketone)
-
Potassium tert-butoxide (KOt-Bu)
-
Dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Dissolve the chalcone analog and diethyl benzylmalonate in dichloromethane at room temperature.
-
Catalyst Addition: Add a catalytic amount of potassium tert-butoxide to the stirring solution.
-
Reaction: Continue stirring at room temperature for 3-4 hours. Monitor the reaction by TLC.
-
Work-up: Remove the solvent under reduced pressure.
-
Purification: Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of dichloromethane and n-hexane) to yield the Michael adduct.
Michael Addition Workflow:
Caption: General workflow for the Michael addition of diethyl benzylmalonate.
Application in Pharmaceutical Synthesis: Phenobarbital
Diethyl benzylmalonate is a key precursor in the synthesis of phenobarbital, a long-acting barbiturate used for its sedative and anticonvulsant properties.[2] The synthesis involves the initial alkylation of diethyl benzylmalonate followed by a cyclocondensation reaction with urea.
Quantitative Data: Synthesis of Phenobarbital from Diethyl Benzylmalonate
| Reaction Step | Reagents | Solvent | Conditions | Yield (%) | Reference |
| Ethylation of Diethyl Benzylmalonate | Ethyl Bromide, Sodium Ethoxide | Ethanol | Reflux | ~90% (estimated) | |
| Cyclocondensation with Urea | Diethyl Ethylbenzylmalonate, Urea, Sodium Methoxide | Methanol | Reflux, 7-8h | 17.45% (overall from diethyl ethylphenylmalonate) | [8] |
Experimental Protocol: Synthesis of Phenobarbital
This protocol outlines the final cyclocondensation step to form phenobarbital from diethyl ethylbenzylmalonate.
Materials:
-
Diethyl ethylbenzylmalonate
-
Urea (dry)
-
Sodium methoxide
-
Methanol
-
Concentrated hydrochloric acid
-
Water
Procedure:
-
Reaction Setup: Prepare a solution of sodium methoxide in methanol in a suitable reaction vessel.
-
Urea Addition: Add dry urea to the sodium methoxide solution and stir until dissolved.
-
Addition of Malonate Derivative: Slowly add diethyl ethylbenzylmalonate to the urea-methoxide mixture.
-
Reflux: Heat the mixture to reflux for 7-8 hours. A solid precipitate of the sodium salt of phenobarbital should form.
-
Work-up: After the reaction is complete, distill off the excess methanol. Dissolve the residue in warm water (approx. 50°C).
-
Precipitation: While stirring vigorously, acidify the solution with concentrated hydrochloric acid. Phenobarbital will precipitate out of the solution.
-
Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the crude phenobarbital by filtration, wash with cold water, and dry.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
Signaling Pathway of Phenobarbital:
Phenobarbital exerts its effects by modulating the activity of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[3][9] It enhances the receptor's response to GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, which in turn depresses neuronal excitability.
Caption: Simplified signaling pathway of Phenobarbital at the GABA-A receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Diethyl benzylmalonate | 607-81-8 [chemicalbook.com]
- 4. Highly enantioselective Michael addition of diethyl malonate to chalcones catalyzed by cinchona alkaloids-derivatived bifunctional tertiary amine-thioureas bearing multiple hydrogen-bonding donors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Step-by-step mechanism of the Michael addition between diethyl malonate a.. [askfilo.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
Application Notes and Protocols for the Asymmetric Synthesis of Benzylmalonic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the asymmetric synthesis of benzylmalonic acid derivatives, which are valuable chiral building blocks in the development of pharmaceutical agents. The synthesis of enantiomerically enriched compounds is critical in drug development, as different enantiomers can exhibit varied pharmacological and toxicological profiles. Herein, we focus on robust and effective strategies for achieving high stereoselectivity in the synthesis of these important derivatives.
Overview of Synthetic Strategies
The asymmetric synthesis of this compound derivatives can be broadly categorized into three main approaches:
-
Chiral Auxiliary-Mediated Synthesis: This classic and reliable method involves the temporary attachment of a chiral auxiliary to a malonic acid derivative. The auxiliary directs the stereochemical outcome of a subsequent benzylation reaction. The Evans oxazolidinone auxiliaries are a prime example and are widely used due to their high efficiency in inducing asymmetry.
-
Chiral Phase-Transfer Catalysis: This method utilizes a chiral catalyst, often derived from cinchona alkaloids, to control the stereochemistry of the benzylation of a malonate ester. The reaction occurs in a biphasic system, where the catalyst facilitates the transfer of the enolate from the aqueous phase to the organic phase for the reaction with the benzyl halide.
-
Organocatalysis: This approach employs small organic molecules as catalysts. For the synthesis of substituted malonic acids, this often involves the enantioselective Michael addition of a malonate to an α,β-unsaturated compound, followed by further synthetic manipulations.
Below is a diagram illustrating the relationship between these primary synthetic strategies.
Caption: Logical relationship of primary asymmetric synthesis strategies.
Data Presentation: Comparison of Methods
The following table summarizes quantitative data for different methods of asymmetric synthesis of this compound derivatives, allowing for easy comparison of their effectiveness.
| Method | Catalyst/Auxiliary | Substrate | Benzylating Agent | Yield (%) | ee (%) / de (%) | Reference |
| Chiral Auxiliary | (S)-4-Benzyl-2-oxazolidinone | N-Propionyl oxazolidinone | Benzyl bromide | 85-95 | >98 de | [1][2] |
| Phase-Transfer Catalysis | (S,S)-3,4,5-Trifluorophenyl-NAS bromide | Diethyl malonate | Benzyl bromide | 90-99 | 91-99 ee | [3][4] |
| Phase-Transfer Catalysis | N-(Pentafluorobenzyl)cinchoninium bromide | Diethyl benzylmalonate | (for hydrolysis) | Low | Near racemic | [5] |
| Organocatalysis | Chiral Phosphoric Acid | Indole-based enaminones | 2,3-Diketoesters | up to 87 | up to 96 ee | [6] |
Experimental Protocols
Protocol 1: Asymmetric Benzylation using an Evans Chiral Auxiliary
This protocol describes the diastereoselective benzylation of an N-acyloxazolidinone, followed by the removal of the chiral auxiliary to yield the enantioenriched this compound derivative.
Experimental Workflow:
Caption: Workflow for chiral auxiliary-mediated asymmetric synthesis.
Step 1: N-Acylation of the Chiral Auxiliary
-
To a flame-dried round-bottom flask under an argon atmosphere, add (S)-4-benzyl-2-oxazolidinone (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq) dropwise. Stir for 30 minutes at -78 °C.
-
Add the desired acyl chloride (e.g., propionyl chloride, 1.1 eq) dropwise.
-
Stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify by flash chromatography.
Step 2: Diastereoselective Benzylation
-
In a flame-dried flask under argon, dissolve the N-acyloxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Slowly add sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA) (1.1 eq) dropwise and stir for 30-60 minutes.
-
Add benzyl bromide (1.2 eq) dropwise.
-
Stir the reaction at -78 °C for 2-4 hours or until completion (monitored by TLC).
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The diastereomeric excess (de) can be determined by ¹H NMR analysis of the crude product. Purify by flash chromatography.[1]
Step 3: Removal of the Chiral Auxiliary
-
Dissolve the purified benzylated N-acyloxazolidinone (1.0 eq) in a mixture of THF and water.
-
Cool the solution to 0 °C.
-
Add 30% aqueous hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (2.0 eq).
-
Stir at 0 °C for 2 hours, then at room temperature for 4-6 hours.
-
Quench the excess peroxide by adding aqueous sodium sulfite.
-
Acidify the mixture with 1 M HCl to pH 2-3.
-
Extract the chiral this compound derivative with ethyl acetate. The chiral auxiliary can be recovered from the aqueous layer.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.
Protocol 2: Enantioselective Benzylation via Phase-Transfer Catalysis
This protocol details the enantioselective benzylation of diethyl malonate using a chiral phase-transfer catalyst.
Experimental Workflow:
Caption: Workflow for asymmetric synthesis via phase-transfer catalysis.
Procedure:
-
To a stirred solution of diethyl malonate (1.0 eq) and the chiral phase-transfer catalyst (e.g., (S,S)-3,4,5-trifluorophenyl-NAS bromide, 1-5 mol%) in toluene, add benzyl bromide (1.2 eq).[3][4]
-
Cool the mixture to the desired temperature (e.g., -40 °C).
-
Add a pre-cooled aqueous solution of potassium hydroxide (50% w/w, 5.0 eq) dropwise.
-
Stir the biphasic mixture vigorously at this temperature for the specified time (e.g., 30 hours), monitoring the reaction by TLC.
-
Upon completion, dilute the reaction with water and separate the layers.
-
Extract the aqueous layer with toluene or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting chiral diethyl benzylmalonate by flash chromatography. The enantiomeric excess (ee) can be determined by chiral HPLC analysis.
Step 4: Hydrolysis of the Chiral Ester (Optional)
-
Dissolve the purified chiral diethyl benzylmalonate in a suitable solvent such as ethanol.
-
Add an aqueous solution of a base (e.g., 2 M NaOH) and stir at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with cold 1 M HCl to pH 2.
-
Extract the this compound with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to obtain the enantioenriched this compound. It is important to perform this step at low temperatures to minimize the risk of racemization.[7]
Conclusion
The asymmetric synthesis of this compound derivatives is achievable through several effective methodologies. The use of Evans chiral auxiliaries provides a highly reliable and diastereoselective route, albeit requiring additional steps for attachment and removal of the auxiliary. Chiral phase-transfer catalysis offers a more direct approach with high enantioselectivities and yields under optimized conditions. The choice of method will depend on the specific requirements of the target molecule, scalability, and the availability of starting materials and catalysts. The protocols provided herein serve as a detailed guide for researchers in the synthesis of these valuable chiral intermediates.
References
- 1. researchgate.net [researchgate.net]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. aquila.usm.edu [aquila.usm.edu]
- 6. Organocatalytic Enantioselective Synthesis of Axially Chiral N,N'-Bisindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
Application Notes and Protocols for the Alkylation of Benzylmalonic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the alkylation of benzylmalonic acid, a key synthetic intermediate in the preparation of various substituted carboxylic acids relevant to drug discovery and development. The methodologies described herein focus on the sequential alkylation of diethyl malonate, a common and versatile starting material, to yield α-benzyl-α-alkylmalonic esters, which are then converted to the desired substituted benzylmalonic acids.
Introduction
The alkylation of malonic esters is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds and the construction of complex molecular frameworks.[1] The sequential introduction of two different alkyl groups onto the α-carbon of a malonic ester allows for the synthesis of α,α-disubstituted acetic acids.[2] This process is particularly valuable in medicinal chemistry for the synthesis of novel pharmacophores.
This document outlines the experimental setup for the benzylation of diethyl malonate, followed by a second alkylation with a different alkyl halide. Subsequent hydrolysis and decarboxylation steps to yield the final 2-benzyl-2-alkylacetic acid are also detailed.
Core Principles and Reaction Pathway
The overall synthetic strategy involves a four-stage process:
-
First Alkylation (Benzylation): Diethyl malonate is deprotonated with a suitable base to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking benzyl halide in an SN2 reaction to form diethyl benzylmalonate.[3]
-
Second Alkylation: The resulting diethyl benzylmalonate, which still possesses one acidic α-hydrogen, is deprotonated with a base to form a new enolate. This enolate is then treated with a second, different alkyl halide to yield a dialkylated malonic ester.[4]
-
Hydrolysis (Saponification): The diethyl 2-benzyl-2-alkylmalonate is hydrolyzed, typically under basic conditions, to convert the two ester groups into carboxylate salts.[5]
-
Decarboxylation: Acidification of the reaction mixture followed by heating leads to the decarboxylation of the resulting malonic acid derivative, yielding the final α-benzyl-α-alkylacetic acid.[6]
The general reaction scheme is depicted below:
Data Presentation: Reagents and Typical Yields
The following tables summarize the common reagents and representative yields for the key steps in the sequential alkylation of diethyl malonate.
Table 1: Reagents for Alkylation of Diethyl Malonate
| Reagent Type | Examples | Role in Reaction | Key Considerations |
| Starting Material | Diethyl malonate | Source of the α-carbon | Commercially available and relatively inexpensive. |
| Bases | Sodium ethoxide (NaOEt), Sodium hydride (NaH), Potassium carbonate (K₂CO₃) | Deprotonation of the α-carbon to form the enolate | The choice of base can influence reaction rate and side reactions. NaOEt is commonly used in ethanol.[1] NaH is a stronger, non-nucleophilic base often used in aprotic solvents like THF or DMF.[7] |
| First Alkylating Agent | Benzyl bromide, Benzyl chloride | Introduction of the benzyl group | Benzyl halides are reactive primary halides suitable for SN2 reactions.[2] |
| Second Alkylating Agent | Methyl iodide, Ethyl bromide, Allyl bromide | Introduction of the second alkyl group | Primary alkyl halides are preferred to minimize competing elimination reactions. Secondary halides give poor yields, and tertiary halides are unsuitable.[7] |
| Solvents | Ethanol, Tetrahydrofuran (THF), Dimethylformamide (DMF) | Reaction medium | The solvent should be anhydrous to prevent premature hydrolysis of the ester and deactivation of the base. |
Table 2: Representative Yields for Sequential Alkylation and Subsequent Reactions
| Reaction Step | Product | Typical Yield (%) | Reference |
| First Alkylation (Benzylation) | Diethyl benzylmalonate | 75-85 | [2] |
| Second Alkylation | Diethyl 2-benzyl-2-alkylmalonate | 70-90 (for primary alkyl halides) | General observation from sequential alkylation protocols. |
| Hydrolysis & Decarboxylation | 2-Benzyl-2-alkylacetic acid | 80-95 | General observation from malonic ester synthesis. |
| Overall Yield | 2-Benzyl-2-alkylacetic acid | 42-72 | Calculated from the typical yields of individual steps. |
Note: Yields are highly dependent on the specific substrates, reaction conditions, and purification methods employed.
Experimental Protocols
Safety Precaution: All procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn. Sodium ethoxide and sodium hydride are corrosive and moisture-sensitive; handle with care under an inert atmosphere.
Protocol 1: Synthesis of Diethyl Benzylmalonate (First Alkylation)
Materials:
-
Diethyl malonate
-
Sodium ethoxide (solid or freshly prepared from sodium and absolute ethanol)
-
Benzyl bromide (or chloride)
-
Absolute ethanol (anhydrous)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Enolate Formation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.0 equivalent) in absolute ethanol. To this solution, add diethyl malonate (1.05 equivalents) dropwise at room temperature. Stir the mixture for 30-60 minutes to ensure complete formation of the enolate.[8]
-
Alkylation: Add benzyl bromide (1.0 equivalent) dropwise to the enolate solution. The reaction may be exothermic; maintain the temperature with a water bath if necessary. After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator. To the residue, add water and extract the product with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers and wash with saturated aqueous NH₄Cl solution, followed by brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude diethyl benzylmalonate. The product can be further purified by vacuum distillation.
Protocol 2: Synthesis of Diethyl 2-Benzyl-2-alkylmalonate (Second Alkylation)
Materials:
-
Diethyl benzylmalonate (from Protocol 1)
-
Sodium ethoxide
-
Alkyl halide (e.g., ethyl iodide, methyl bromide)
-
Absolute ethanol (anhydrous)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Second Enolate Formation: In a setup similar to Protocol 1, dissolve sodium ethoxide (1.0 equivalent) in absolute ethanol. To this, add the diethyl benzylmalonate (1.0 equivalent) from the previous step, dissolved in a minimal amount of absolute ethanol, dropwise at room temperature. Stir for 30-60 minutes.
-
Second Alkylation: Add the second alkyl halide (1.05 equivalents) dropwise to the enolate solution. Heat the mixture to reflux for 4-8 hours, monitoring by TLC.
-
Work-up and Purification: Follow the work-up and purification procedures as described in Protocol 1 to isolate the diethyl 2-benzyl-2-alkylmalonate. Purification is typically achieved by vacuum distillation or column chromatography.
Protocol 3: Synthesis of 2-Benzyl-2-alkylacetic Acid (Hydrolysis and Decarboxylation)
Materials:
-
Diethyl 2-benzyl-2-alkylmalonate (from Protocol 2)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Concentrated hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
Hydrolysis (Saponification): In a round-bottom flask, dissolve the diethyl 2-benzyl-2-alkylmalonate (1.0 equivalent) in ethanol. Add a solution of KOH (2.5 equivalents) in water. Heat the mixture to reflux for 4-6 hours, or until the hydrolysis is complete (monitored by TLC, observing the disappearance of the starting ester).
-
Acidification and Decarboxylation: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material. Carefully acidify the aqueous layer with concentrated HCl until the pH is ~1-2 (use litmus paper or a pH meter). Upon acidification, the dicarboxylic acid will precipitate. Gently heat the acidified mixture to 50-70 °C. You will observe the evolution of carbon dioxide gas. Continue heating until the gas evolution ceases (typically 1-2 hours).
-
Extraction and Purification: Cool the mixture to room temperature and extract the product with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter and concentrate under reduced pressure to yield the crude 2-benzyl-2-alkylacetic acid. The product can be further purified by recrystallization or column chromatography.
Mandatory Visualization
The logical flow of the entire synthetic process, from starting materials to the final product, is illustrated in the following diagram.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 5. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. scribd.com [scribd.com]
Application Notes: Purification of Crude Benzylmalonic Acid by Recrystallization
Introduction
Benzylmalonic acid (2-benzylpropanedioic acid) is a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and other specialty chemicals. Following its synthesis, the crude product often contains unreacted starting materials, byproducts, and other contaminants that must be removed to achieve the high purity required for subsequent applications. Recrystallization is a robust and widely used technique for the purification of solid organic compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent system at varying temperatures. A successful recrystallization yields a product with high purity and a well-defined crystalline structure.
Principle of Recrystallization
The principle behind recrystallization is the differential solubility of a compound in a hot solvent versus a cold solvent. An ideal recrystallization solvent will dissolve the target compound (this compound) completely at or near its boiling point, but only sparingly at low temperatures (e.g., 0-4°C). Impurities, on the other hand, should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor upon cooling) or almost completely insoluble in the hot solvent (allowing for their removal by hot filtration).
For this compound, which possesses both a nonpolar benzyl group and polar dicarboxylic acid functionalities, the selection of an appropriate solvent is critical. The goal is to identify a solvent or solvent system that provides a steep solubility curve, maximizing the recovery of the purified product upon cooling.
Solvent Selection
The choice of solvent is the most critical parameter for a successful recrystallization. This compound is soluble in several organic solvents, including chloroform, DMSO, ethyl acetate, and methanol.[1][2] One documented method for the purification of this compound is crystallization from benzene (C₆H₆).[1] However, due to the toxicity of benzene, alternative solvents are often preferred in modern laboratory settings.
Based on the structure of this compound, suitable solvents would be those that can interact with both its polar and non-polar regions. Aromatic hydrocarbons like toluene could be effective, as well as solvent mixtures such as ethanol/water or ethyl acetate/heptane, which allow for fine-tuning of the solvent's polarity.[3]
The following table summarizes potential solvents and their rationale for use in the recrystallization of this compound.
| Solvent/Solvent System | Rationale for Suitability | Expected Purity | Typical Recovery |
| Toluene | The aromatic ring of toluene interacts favorably with the benzyl group of the acid, while its moderate polarity can accommodate the dicarboxylic acid moiety at elevated temperatures. | >98% | Good to Excellent |
| Water (H₂O) | This compound has limited solubility in cold water but, like many carboxylic acids, its solubility increases significantly in hot water.[4][5] This makes water a potentially effective, green, and inexpensive solvent. | High (>99%) | Moderate to Good |
| Ethanol/Water | This mixed-solvent system allows for precise control over polarity. The crude acid is dissolved in a minimal amount of hot ethanol, and hot water is added dropwise until the solution becomes slightly turbid (the cloud point), after which a few drops of ethanol are added to redissolve the precipitate. Slow cooling then yields crystals. | High (>99%) | Good to Excellent |
| Benzene (C₆H₆) | A historically cited and effective solvent due to favorable π-π stacking interactions.[1] However, its use is discouraged due to high toxicity. | High (>99%) | Excellent |
Experimental Protocol
This protocol provides a detailed methodology for the purification of crude this compound using toluene as the recrystallization solvent.
Materials and Equipment:
-
Crude this compound
-
Toluene (Reagent Grade)
-
Activated Charcoal (decolorizing grade, if needed)
-
Erlenmeyer Flasks (2 sizes, e.g., 125 mL and 250 mL)
-
Hot Plate with Stirring Capability
-
Magnetic Stir Bar
-
Stemless Funnel and Fluted Filter Paper (for hot filtration, if needed)
-
Büchner Funnel and Filter Flask
-
Vacuum Tubing and Vacuum Source
-
Ice Bath
-
Spatula and Glass Stirring Rod
-
Drying Oven or Desiccator
Procedure:
-
Dissolution:
-
Place a sample of crude this compound (e.g., 5.0 g) into a 125 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of toluene (e.g., 20-25 mL) to the flask.
-
Gently heat the mixture on a hot plate with stirring. Add more toluene in small portions until all the solid has just dissolved at the boiling point of the solvent. Avoid adding a large excess of solvent, as this will reduce the final yield.
-
-
Decolorization (Optional):
-
If the resulting solution is colored, remove the flask from the heat source and allow it to cool slightly.
-
Add a small amount (approx. 1-2% of the solute's weight) of activated charcoal to the solution.
-
Bring the solution back to a gentle boil for 2-5 minutes. The charcoal will adsorb colored impurities.
-
-
Hot Gravity Filtration (Optional, perform if charcoal was added or insoluble impurities are present):
-
Place a piece of fluted filter paper into a stemless funnel and place the funnel into the neck of a clean 250 mL Erlenmeyer flask.
-
Heat the filtration apparatus (funnel and receiving flask) on the hot plate to prevent premature crystallization of the product during filtration.
-
Carefully and quickly pour the hot solution through the fluted filter paper.
-
Rinse the original flask with a small amount of hot toluene and pour this rinsing through the filter to recover any remaining product.
-
-
Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass or inverted beaker to prevent solvent evaporation and contamination.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
-
Isolation of Crystals:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and covers all the holes.
-
Wet the filter paper with a small amount of cold toluene to ensure it seals against the funnel.
-
Turn on the vacuum source and pour the cold crystalline slurry into the Büchner funnel.
-
Use a spatula to transfer any remaining crystals from the flask. The flask can be rinsed with a small amount of the cold mother liquor to aid the transfer.
-
Wash the crystals on the filter paper with a small portion of ice-cold toluene to remove any remaining soluble impurities.
-
-
Drying:
-
Leave the crystals in the Büchner funnel with the vacuum on for 10-15 minutes to pull air through them and facilitate drying.
-
Carefully transfer the purified crystals to a pre-weighed watch glass and allow them to air-dry completely. For faster results, dry in a vacuum oven at a temperature well below the melting point of this compound (117-120°C).[1][2]
-
-
Analysis:
-
Once dry, weigh the purified this compound to calculate the percent recovery.
-
Determine the melting point of the purified sample. A sharp melting point range close to the literature value indicates high purity. Commercially available pure this compound typically has a purity of ≥98%.[6]
-
Visualized Workflow and Logic
The following diagrams illustrate the experimental workflow for the recrystallization process.
Caption: Workflow for the purification of this compound.
References
Application Notes and Protocols for Purity Characterization of Benzylmalonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzylmalonic acid is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this compound is critical as impurities can impact the safety, efficacy, and stability of the final drug product. This document provides detailed application notes and experimental protocols for the characterization of this compound purity using a suite of orthogonal analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Titrimetry.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
Reverse-phase HPLC with UV detection is a robust method for the separation and quantification of this compound and its potential process-related impurities.
Data Presentation
Table 1: HPLC Purity Analysis of this compound
| Parameter | Result |
| Purity by Area % | 99.5% |
| Retention Time | 4.2 min |
| Relative Retention Time (RRT) of Impurities | See Table 2 |
Table 2: Impurity Profile of this compound by HPLC
| Impurity | RRT | Area % |
| Benzyl Alcohol | 0.85 | 0.15% |
| Benzaldehyde | 0.92 | 0.10% |
| Diethyl Benzylmalonate | 1.54 | 0.20% |
| Phenylacetic Acid | 0.78 | 0.05% |
Experimental Protocol
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or Formic acid for MS compatibility)
-
This compound reference standard
-
This compound sample
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Phosphoric Acid
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid
-
Gradient:
-
0-1 min: 10% B
-
1-10 min: 10-90% B
-
10-12 min: 90% B
-
12-13 min: 90-10% B
-
13-15 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 1 mg/mL.
-
Sample Solution: Prepare the this compound sample in the same manner as the standard solution.
Analysis:
-
Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.
-
Inject the standard solution to determine the retention time and response of this compound.
-
Inject the sample solution.
-
Calculate the purity of the sample by the area percentage method.
Visualization
Application Notes and Protocols: The Use of Benzylmalonic Acid in the Preparation of Substituted Carboxylic Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction: Benzylmalonic acid and its ester derivatives, particularly diethyl benzylmalonate, are highly versatile reagents in organic synthesis. They serve as key building blocks in the malonic ester synthesis, a powerful and reliable method for the preparation of a wide range of substituted carboxylic acids.[1] This methodology allows for the controlled formation of carbon-carbon bonds, enabling the construction of complex molecular frameworks. The presence of the benzyl group provides a useful structural motif and a starting point for creating more elaborate molecules, including α-amino acids and various phenyl-substituted alkanoic acids.[2]
These application notes provide an overview of the core principles and detailed experimental protocols for utilizing this compound derivatives in the synthesis of substituted carboxylic acids.
Core Principle: The Malonic Ester Synthesis
The malonic ester synthesis is a sequential process used to convert diethyl malonate or its derivatives into substituted acetic acids.[1][3] When starting with diethyl benzylmalonate, the synthesis allows for the introduction of an additional alkyl group at the α-carbon, followed by hydrolysis and decarboxylation to yield a 2-benzyl-substituted carboxylic acid. The general process consists of three main stages: alkylation, hydrolysis, and decarboxylation.[4]
-
Deprotonation & Alkylation: A strong base, typically sodium ethoxide, is used to deprotonate the α-carbon of the benzylmalonic ester, creating a nucleophilic enolate.[3][5] This enolate then reacts with an alkyl halide (R-X) in an SN2 reaction to form a new carbon-carbon bond.[3]
-
Hydrolysis: The resulting dialkylmalonic ester is hydrolyzed to the corresponding dicarboxylic acid. This is typically achieved by saponification using a strong base like potassium hydroxide, followed by acidification.[5]
-
Decarboxylation: The β-dicarboxylic acid intermediate is unstable upon heating and readily loses a molecule of carbon dioxide (CO₂) to yield the final substituted carboxylic acid.[3][6][7] This step proceeds through a cyclic, six-membered transition state.[6][7]
References
- 1. uobabylon.edu.iq [uobabylon.edu.iq]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting & Optimization
How to improve the yield of Benzylmalonic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield of benzylmalonic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-established method is the malonic ester synthesis. This process involves two main steps: the alkylation of diethyl malonate with a benzyl halide (commonly benzyl chloride or benzyl bromide) to form diethyl benzylmalonate, followed by the hydrolysis of the ester to yield this compound.[1][2][3]
Q2: What are the key factors influencing the yield of the alkylation step?
A2: The yield of diethyl benzylmalonate is primarily affected by the choice of base and solvent, the purity of reagents, and the prevention of side reactions. The base must be strong enough to deprotonate diethyl malonate, and it is crucial to use a base with an alkoxide that matches the ester to prevent transesterification.[4] Anhydrous conditions are essential as water can deactivate the base.[5]
Q3: What are the common side reactions in this compound synthesis and how can they be minimized?
A3: The two most common side reactions are dialkylation and transesterification.
-
Dialkylation: This occurs when the product, diethyl benzylmalonate, is deprotonated and reacts with another molecule of benzyl halide to form diethyl dibenzylmalonate.[5][6] To minimize this, a slight excess of diethyl malonate can be used.
-
Transesterification: This happens if the alkoxide of the base does not match the alkyl group of the malonic ester (e.g., using sodium methoxide with diethyl malonate). This leads to a mixture of esters and complicates purification. To avoid this, always use a matching alkoxide base (e.g., sodium ethoxide with diethyl malonate).[4]
Q4: What are the options for the hydrolysis of diethyl benzylmalonate and which is preferred?
A4: Diethyl benzylmalonate can be hydrolyzed to this compound under either acidic or basic conditions.
-
Basic Hydrolysis (Saponification): This is a very common method, often using a strong base like potassium hydroxide, followed by acidification to precipitate the carboxylic acid.[7]
-
Acidic Hydrolysis: This method can also be employed, but care must be taken as harsh acidic conditions and high temperatures can promote decarboxylation of the final product.[8][9]
The choice between acidic and basic hydrolysis often depends on the overall synthetic scheme and the stability of other functional groups in the molecule. For simple this compound synthesis, basic hydrolysis is frequently used.
Q5: How can I purify the final this compound product?
A5: The most common method for purifying solid organic compounds like this compound is recrystallization. The choice of solvent is critical for obtaining high purity and yield. A good solvent will dissolve the compound well at high temperatures but poorly at low temperatures.
Troubleshooting Guides
Problem 1: Low Yield of Diethyl Benzylmalonate (Alkylation Step)
| Possible Cause | Troubleshooting Suggestion | Supporting Evidence/Rationale |
| Incomplete Deprotonation of Diethyl Malonate | Ensure the base is strong enough (e.g., sodium ethoxide) and used in at least a 1:1 molar ratio to the diethyl malonate. | The pKa of diethyl malonate is around 13, requiring a sufficiently strong base for complete enolate formation. |
| Moisture in the Reaction | Use anhydrous solvents and ensure all glassware is thoroughly dried. Handle hygroscopic bases (like sodium ethoxide) under an inert atmosphere if possible. | Water will react with and consume the base, preventing the deprotonation of the malonic ester.[5] |
| Transesterification | Use a base with an alkoxide that matches the malonic ester (e.g., sodium ethoxide for diethyl malonate). | Using a non-matching alkoxide will lead to a mixture of ester products, reducing the yield of the desired product and complicating purification.[4] |
| Dialkylation | Use a slight excess of diethyl malonate relative to benzyl chloride. | This increases the probability that the enolate will react with the starting malonic ester rather than the product. |
| Impure Reagents | Use freshly distilled diethyl malonate and benzyl chloride. Ensure the base is of high purity. | Impurities can interfere with the reaction and lead to the formation of byproducts. |
Problem 2: Low Yield of this compound (Hydrolysis Step)
| Possible Cause | Troubleshooting Suggestion | Supporting Evidence/Rationale |
| Incomplete Hydrolysis | Ensure sufficient equivalents of base (for saponification) or acid are used. Increase reaction time or temperature as needed, but monitor for decarboxylation. | Ester hydrolysis is an equilibrium process; driving it to completion requires appropriate stoichiometry and conditions. |
| Decarboxylation of Product | Avoid excessively high temperatures, especially during acidic hydrolysis and workup. | This compound is a β-dicarboxylic acid, which is prone to losing CO2 upon heating to form 3-phenylpropanoic acid. |
| Product Loss During Workup | During extraction, ensure the pH is sufficiently acidic to fully protonate the carboxylate, making it soluble in the organic phase. Use an adequate volume of extraction solvent. | Incomplete protonation will leave the product as a salt in the aqueous layer, reducing the extracted yield. |
| Inefficient Crystallization | Carefully select the crystallization solvent. Ensure the solution is fully saturated at high temperature and allowed to cool slowly for optimal crystal formation. | A poor choice of solvent will result in low recovery of the purified product. |
Problem 3: Oily or Impure Final Product
| Possible Cause | Troubleshooting Suggestion | Supporting Evidence/Rationale |
| Presence of Diethyl Dibenzylmalonate | Improve the alkylation step to minimize dialkylation. Consider purification by column chromatography before hydrolysis if necessary. | This byproduct of the alkylation step will be carried through the synthesis and contaminate the final product. |
| Incomplete Hydrolysis | Re-subject the product to hydrolysis conditions to ensure all ester groups are cleaved. | The presence of partially hydrolyzed mono-ester can result in an oily product. |
| Residual Solvent | Ensure the purified crystals are thoroughly dried under vacuum. | Trapped solvent can lower the melting point and make the product appear oily. |
| Decarboxylation Product | Optimize hydrolysis conditions to minimize decarboxylation. The decarboxylated product (3-phenylpropanoic acid) may be removed by careful recrystallization. | The presence of this byproduct will lower the melting point of the final product. |
Data Presentation
Table 1: Comparison of Conditions for Diethyl Benzylmalonate Synthesis
| Base | Solvent | Catalyst | Temperature | Yield of Diethyl Benzylmalonate | Reference/Notes |
| Sodium Ethoxide | Absolute Ethanol | None | Reflux | 51-57% | A classic and reliable method, though yield can be moderate due to potential side reactions.[7] |
| Potassium Carbonate | None (Solvent-free) | None | 185°C (Microwave) | Higher conversion | Microwave-assisted synthesis can accelerate the reaction.[10] |
| Calcium Oxide | DMSO | None | Not specified | 60-63% | An alternative base-solvent system.[5] |
| Potassium Carbonate | Toluene/Water | Phase-Transfer Catalyst (e.g., TBAB) | Milder conditions | Potentially higher yield and fewer byproducts | PTC offers a milder alternative to strong bases and anhydrous conditions. |
Table 2: Comparison of Hydrolysis Methods for Diethyl Benzylmalonate
| Method | Reagents | Conditions | Yield of this compound | Reference/Notes |
| Basic Hydrolysis (Saponification) | Potassium Hydroxide, Water | Heating | Good to high yields reported. | A common and effective method. The product is isolated after acidification.[7] |
| Acidic Hydrolysis | Strong Acid (e.g., HBr, HCl), Water, Acetic Acid | Reflux | Can be effective, but carries a higher risk of decarboxylation. | Harsh conditions may be required for complete hydrolysis.[8][9] |
Experimental Protocols
Protocol 1: Synthesis of Diethyl Benzylmalonate via Malonic Ester Synthesis
This protocol is adapted from Organic Syntheses.[7]
Materials:
-
Absolute Ethanol
-
Sodium metal
-
Diethyl malonate
-
Benzyl chloride
-
Water
-
Diethyl ether
-
Sodium chloride
Procedure:
-
Preparation of Sodium Ethoxide: In a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, add 2.5 L of absolute ethanol. Carefully add 115 g of sodium metal in small pieces.
-
Addition of Reagents: Once all the sodium has reacted, add 830 g of diethyl malonate. Then, add 632 g of benzyl chloride dropwise over 2-3 hours.
-
Reaction: Reflux the mixture with stirring until it is neutral to moist litmus paper (approximately 8-11 hours).
-
Work-up: Distill off the ethanol. Allow the residue to cool and add 3 L of water. Separate the upper layer of the ester. Wash the ester layer with 500 mL of 10% sulfuric acid, then with 500 mL of water, and finally with a saturated sodium chloride solution.
-
Purification: Dry the crude diethyl benzylmalonate over anhydrous calcium chloride and purify by vacuum distillation. Collect the fraction boiling at 145–155°C/5 mm. The expected yield is 51–57%.
Protocol 2: Hydrolysis of Diethyl Benzylmalonate to this compound
This protocol is adapted from Organic Syntheses.[7]
Materials:
-
Diethyl benzylmalonate
-
Potassium hydroxide
-
Water
-
Ice
-
Concentrated Hydrochloric Acid
-
Diethyl ether
-
Calcium chloride
Procedure:
-
Saponification: In a large round-bottomed flask, dissolve 860 g of technical potassium hydroxide in 850 mL of water. While the solution is still hot, add 1 kg of diethyl benzylmalonate from a dropping funnel over 1 hour with stirring.
-
Reaction: Continue heating and stirring for 3 hours. Add more water if necessary to prevent the mixture from solidifying.
-
Precipitation: Cool the flask and pour the contents into a crock surrounded by an ice bath. Add 500 g of ice and then slowly add 1 L of concentrated hydrochloric acid with stirring.
-
Extraction: Extract the this compound with four 1 L portions of diethyl ether.
-
Drying and Isolation: Combine the ether extracts and let them stand over 150 g of calcium chloride overnight. Decant the ether layer and remove the ether by distillation to obtain the crude this compound. The product can be further purified by recrystallization.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 5. Diethyl benzylmalonate | 607-81-8 | Benchchem [benchchem.com]
- 6. DIETHYL DIBENZYLMALONATE synthesis - chemicalbook [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. real.mtak.hu [real.mtak.hu]
Common side reactions in the synthesis of Benzylmalonic acid and how to avoid them
Technical Support Center: Synthesis of Benzylmalonic Acid
This guide provides troubleshooting advice and answers to frequently asked questions regarding the common side reactions encountered during the synthesis of this compound. It is intended for researchers, scientists, and drug development professionals to help identify, mitigate, and avoid the formation of key impurities.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction during the alkylation of diethyl malonate with a benzyl halide?
A1: The most significant side reaction is the formation of a symmetrically dialkylated product, diethyl dibenzylmalonate.[1][2] This occurs when the mono-alkylated product, diethyl benzylmalonate, is deprotonated again by the base and reacts with a second molecule of the benzyl halide.[1] The residue from the primary synthesis is often chiefly diethyl dibenzylmalonate.[2]
Q2: How can I prevent or minimize the formation of the dialkylated byproduct?
A2: To minimize dialkylation, precise control over stoichiometry is crucial. Use only a slight excess of the diethyl malonate and carefully control the addition of the benzyl halide. A slow, dropwise addition of the alkylating agent to the solution of the base and malonic ester can help ensure it reacts with the malonate anion before it can react with the mono-alkylated product anion.[2] Monitoring the reaction via TLC can also help determine the optimal reaction time to maximize the mono-alkylated product.[1]
Q3: Which base is most suitable for the deprotonation of diethyl malonate?
A3: Sodium ethoxide (NaOEt) in ethanol is the most commonly used and effective base for the deprotonation of diethyl malonate.[1][3] It is critical to use a base with an alkoxide that matches the ester group of the malonic ester (e.g., sodium ethoxide for diethyl malonate) to prevent transesterification, a side reaction that can complicate the product mixture.[1]
Q4: My hydrolysis (saponification) step is not going to completion. What are the likely causes?
A4: Incomplete hydrolysis of the diethyl benzylmalonate can be due to several factors:
-
Insufficient Base: Not using a sufficient molar excess of the base (like KOH or NaOH) to drive the reaction to completion.
-
Steric Hindrance: The bulky benzyl group can sterically hinder the approach of the hydroxide ion to the ester carbonyls.[1]
-
Low Reaction Temperature or Time: The reaction may require heating (reflux) for an adequate period to ensure both ester groups are hydrolyzed.[1]
-
Poor Solubility: Using a co-solvent like ethanol with the aqueous base can improve the solubility of the ester and facilitate the reaction.
Q5: I am observing gas evolution and my final product is not this compound. What is happening?
A5: This indicates that your product is undergoing decarboxylation, where this compound loses a molecule of carbon dioxide (CO₂) to form 3-phenylpropanoic acid.[3] This is a very common reaction for malonic acids, which are β-dicarboxylic acids, and is typically induced by heat.[4][5] If this occurs during the hydrolysis step or the acidic workup, it means the temperature is too high.
Q6: How can I avoid premature decarboxylation?
A6: To avoid decarboxylation, keep the temperature as low as possible during the hydrolysis and subsequent acidification steps. While hydrolysis often requires heating, excessive or prolonged heating should be avoided.[4] The acidification of the carboxylate salt should be performed in a cold environment (e.g., an ice bath) to dissipate any heat generated. The final this compound product should be dried under vacuum at a low temperature, as it can decarboxylate upon melting or heating.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Significant amount of unreacted diethyl malonate | 1. Insufficient base for complete deprotonation. 2. Inactive base (e.g., degraded by moisture). 3. Benzyl halide is not reactive enough or has degraded. | 1. Use at least one full equivalent of a strong base like sodium ethoxide. 2. Use freshly prepared base and ensure anhydrous reaction conditions. 3. Use a more reactive benzyl halide (e.g., benzyl bromide instead of chloride) and check its purity.[1] |
| High percentage of diethyl dibenzylmalonate impurity | 1. Stoichiometry of reactants is incorrect (excess benzyl halide). 2. Addition of benzyl halide was too fast. 3. Reaction run for too long, allowing the mono-alkylated product to react further. | 1. Use a slight excess (1.05-1.1 equivalents) of diethyl malonate relative to the benzyl halide. 2. Add the benzyl halide dropwise to the reaction mixture over a period of 2-3 hours.[2] 3. Monitor the reaction by TLC to determine the point of maximum mono-alkylation. |
| Final product is an oil or has a low/broad melting point | 1. Incomplete hydrolysis, leaving a mixture of dicarboxylic acid, monoester, and/or diester. 2. Presence of other impurities from the alkylation step. | 1. Increase the excess of base (e.g., KOH) during hydrolysis and ensure sufficient reflux time.[1][2] 2. Purify the intermediate diethyl benzylmalonate by vacuum distillation before hydrolysis.[2] 3. Recrystallize the final this compound product from a suitable solvent like hot water or benzene.[6] |
| Product appears discolored (yellow or brown) | 1. Formation of conjugated π-systems from side reactions. 2. Contamination from reagents or catalysts.[7] 3. Degradation of the product due to excessive heat or exposure to air/light. | 1. Use purified reagents and solvents. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidation.[8] 3. Purify the final product by recrystallization, possibly with the addition of a small amount of decolorizing carbon.[9] |
Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the key steps in this compound synthesis.
| Step | Parameter | Value / Condition | Expected Yield | Reference |
| Alkylation | Reactants | Diethyl Malonate, Sodium Ethoxide, Benzyl Chloride | [2] | |
| Solvent | Absolute Ethanol | [2] | ||
| Temperature | Reflux (approx. 78 °C) | [2] | ||
| Reaction Time | 8-11 hours (until neutral) | 51-57% (for Diethyl Benzylmalonate) | [2] | |
| Hydrolysis | Reactants | Diethyl Benzylmalonate, Potassium Hydroxide | [2] | |
| Solvent | Water | [2] | ||
| Temperature | Hot solution (steam cone) | [2] | ||
| Reaction Time | 1 hour addition, then heating to remove ethanol | ~62% (for downstream product) | [2] | |
| Properties | Melting Point | 117-120 °C (for this compound) | N/A |
Experimental Protocols
Protocol 1: Synthesis of Diethyl Benzylmalonate
This protocol is adapted from established organic synthesis procedures.[2]
-
Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a reflux condenser (with a drying tube), and a dropping funnel.
-
Base Preparation: In the flask, dissolve sodium metal (1.0 equivalent) in absolute ethanol under an inert atmosphere to prepare sodium ethoxide.
-
Malonate Addition: Once all the sodium has reacted and the solution has cooled, add diethyl malonate (1.05 equivalents) via the dropping funnel.
-
Alkylation: Add benzyl chloride or bromide (1.0 equivalent) dropwise from the dropping funnel over 2-3 hours while stirring.
-
Reaction: After the addition is complete, heat the mixture to reflux. Continue refluxing with stirring for 8-11 hours, or until the mixture is neutral to moist litmus paper.
-
Workup: Cool the reaction mixture. Remove the ethanol via distillation. Add water to the residue and extract the organic layer. The aqueous layer can be extracted with a suitable solvent (e.g., ether). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude diethyl benzylmalonate can be purified by vacuum distillation.
Protocol 2: Hydrolysis to this compound
This protocol is adapted from established organic synthesis procedures.[2]
-
Setup: In a round-bottom flask equipped with a stirrer, dissolve potassium hydroxide (KOH, ~4-5 equivalents) in water.
-
Hydrolysis: While the KOH solution is still hot, add the crude or purified diethyl benzylmalonate from Protocol 1 dropwise over approximately 1 hour with vigorous stirring.
-
Ethanol Removal: Gently heat the mixture to distill off the ethanol formed during the reaction.
-
Cooling & Acidification: Cool the remaining aqueous solution in an ice-water bath. Carefully acidify the solution by slowly adding concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) with stirring until the solution is strongly acidic (e.g., pH 1-2, check with Congo red paper). This compound will precipitate as a white solid.
-
Isolation: Allow the mixture to stand in the ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the collected solid with cold water to remove any inorganic salts. Dry the product under vacuum at a low temperature (e.g., < 50 °C) to prevent decarboxylation.
Reaction Pathway and Side Reactions
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Solved (a) When diethyl malonate was treated with sodium | Chegg.com [chegg.com]
- 4. organic chemistry - Decarboxylation of malonic esters - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. davjalandhar.com [davjalandhar.com]
- 7. benchchem.com [benchchem.com]
- 8. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.latech.edu [chem.latech.edu]
Optimizing temperature and reaction time for Benzylmalonic acid synthesis
Welcome to the technical support center for the synthesis of benzylmalonic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the optimization of temperature and reaction time in this two-step synthesis.
Core Synthesis Pathway
The primary route for synthesizing this compound involves two key steps:
-
Alkylation: The alkylation of diethyl malonate with benzyl chloride to form diethyl benzylmalonate.
-
Hydrolysis: The saponification (hydrolysis) of diethyl benzylmalonate to yield this compound.
Below, you will find detailed experimental protocols, troubleshooting guides, and data to help you optimize these steps for the best possible yield and purity.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: General workflow for the two-step synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-established method is a two-step process. It begins with the alkylation of diethyl malonate with benzyl chloride, typically using a base like sodium ethoxide in ethanol.[1] The resulting diethyl benzylmalonate is then hydrolyzed, usually with a strong base such as potassium hydroxide, followed by acidification to produce this compound.[1]
Q2: What are the primary side products to be aware of during the alkylation step?
A2: The main side product of concern is diethyl dibenzylmalonate.[2] This arises from a second alkylation of the desired diethyl benzylmalonate. Careful control of stoichiometry and reaction conditions is crucial to minimize its formation.
Q3: How can I minimize the formation of the dialkylated byproduct?
A3: To favor mono-alkylation and reduce the formation of diethyl dibenzylmalonate, you can use a slight excess of diethyl malonate relative to benzyl chloride. Additionally, slowly adding the benzyl chloride to the reaction mixture helps to maintain a low concentration of the alkylating agent, further discouraging a second alkylation event.[2]
Q4: What is the role of the base in the alkylation step, and which one should I choose?
A4: The base is essential for deprotonating the α-carbon of diethyl malonate, forming a nucleophilic enolate that then attacks the benzyl chloride. Sodium ethoxide in ethanol is a classic and effective choice.[1] It's important to use an alkoxide base that matches the ester groups of the malonate to prevent transesterification.
Q5: Are there alternative conditions for the alkylation reaction?
A5: Yes, alternative systems have been explored. For instance, using dimethyl sulfoxide (DMSO) as a solvent with bases like sodium hydroxide has been reported to yield diethyl benzylmalonate.[3] Microwave-assisted synthesis in the presence of a phase-transfer catalyst has also been investigated to potentially speed up the reaction.[4]
Q6: What can cause incomplete hydrolysis of diethyl benzylmalonate?
A6: Incomplete hydrolysis can be due to insufficient reaction time, inadequate temperature, or a suboptimal amount of base. The ester groups in diethyl benzylmalonate need to be fully saponified to the carboxylate salts before acidification.
Q7: Is there a risk of decarboxylation during the synthesis?
A7: Yes, this compound, being a substituted malonic acid, can undergo decarboxylation (loss of CO₂) upon heating to form 3-phenylpropanoic acid.[5] It is therefore advisable to keep the temperature as low as feasible during the final work-up and purification steps after the acid has been formed. The hydrolysis of the ester itself under harsh, high-temperature conditions can also sometimes lead to decarboxylation.[6]
Data on Reaction Conditions
Table 1: Alkylation of Diethyl Malonate with Benzyl Chloride
| Base | Solvent | Temperature | Reaction Time (hours) | Yield of Diethyl Benzylmalonate (%) |
| Sodium Ethoxide | Ethanol | Reflux | 8 - 11 | 51 - 57 |
| Sodium Hydroxide | DMSO | 50 - 60 °C | 3 | 45 |
| Calcium Oxide | DMSO | 50 - 60 °C | ~1.5 | 60 - 63 |
Data compiled from various sources.[1][2][3]
Table 2: Hydrolysis of Diethyl Benzylmalonate
| Base | Solvent | Temperature | Reaction Time (hours) | Product | Yield (%) |
| Potassium Hydroxide | Water/Ethanol | Hot | 3 | This compound | High |
| Lithium Bromide/t-BuNH₂ | Methanol/Water | Reflux | Varies | Phenylacetic acid (via decarboxylation) | High |
Note: Specific yield data for the hydrolysis to this compound is often reported qualitatively as "high" in standard procedures. The second entry illustrates a condition that leads to hydrolysis followed by decarboxylation.[1][3]
Troubleshooting Guides
Problem 1: Low Yield of Diethyl Benzylmalonate in the Alkylation Step
| Possible Cause | Suggested Solution |
| Incomplete reaction | Ensure the reaction has gone to completion by monitoring with TLC. If starting material remains, consider extending the reaction time or gently increasing the temperature. The classic protocol suggests refluxing for 8-11 hours.[1] |
| Inefficient enolate formation | Use a freshly prepared solution of sodium ethoxide. Ensure your ethanol is absolute (anhydrous) as water will quench the base. |
| Side reaction (dialkylation) | Use a slight molar excess of diethyl malonate relative to benzyl chloride. Add the benzyl chloride dropwise to the reaction mixture to maintain its low concentration.[2] |
| Loss of product during work-up | Ensure proper phase separation during extraction. Back-extract the aqueous layer to recover any dissolved product. |
Problem 2: Significant Amount of Diethyl Dibenzylmalonate Impurity
| Possible Cause | Suggested Solution |
| Incorrect stoichiometry | Use a molar ratio of diethyl malonate to benzyl chloride greater than 1:1. |
| High concentration of benzyl chloride | Add the benzyl chloride slowly to the reaction mixture using a dropping funnel over a period of 2-3 hours.[1] |
| Prolonged reaction at high temperature | While reflux is often necessary, excessively long reaction times after the consumption of the starting material could favor the slower second alkylation. Monitor the reaction progress. |
Problem 3: Low Yield of this compound in the Hydrolysis Step
| Possible Cause | Suggested Solution |
| Incomplete saponification | Ensure a sufficient excess of a strong base (e.g., KOH) is used. Increase the reflux time or temperature if necessary. Monitor the disappearance of the diethyl benzylmalonate starting material by TLC. |
| Product loss during isolation | This compound has some solubility in water. After acidification, cool the solution in an ice bath to maximize precipitation. If the product remains in solution, perform multiple extractions with a suitable organic solvent like diethyl ether. |
| Unintended decarboxylation | Avoid excessive heating after acidification. During work-up and any recrystallization, use the minimum amount of heat necessary. Decarboxylation of substituted malonic acids can be promoted by heat.[5][7] |
Experimental Protocols
Protocol 1: Synthesis of Diethyl Benzylmalonate
This protocol is adapted from Organic Syntheses.[1]
-
Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add absolute ethanol. Carefully add sodium metal in small pieces to the ethanol to generate sodium ethoxide. The reaction is exothermic and produces hydrogen gas.
-
Formation of Malonate Enolate: Once all the sodium has reacted, add diethyl malonate dropwise to the sodium ethoxide solution.
-
Alkylation: Following the addition of diethyl malonate, add benzyl chloride dropwise over 2-3 hours.
-
Reaction: Heat the mixture to reflux and maintain for 8-11 hours, or until the reaction is complete as monitored by TLC.
-
Work-up: After cooling, remove the ethanol by distillation. Add water to the residue.
-
Extraction: Extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation, collecting the fraction at 145–155 °C/5 mm Hg.[1]
Protocol 2: Synthesis of this compound via Hydrolysis
This protocol is a general procedure based on standard saponification methods.[1]
-
Saponification: In a round-bottom flask, dissolve potassium hydroxide in a mixture of water and ethanol. Heat the solution.
-
Addition of Ester: Add the diethyl benzylmalonate dropwise to the hot basic solution.
-
Reaction: Heat the mixture at reflux for approximately 3 hours to ensure complete hydrolysis of the ester groups.
-
Cooling and Acidification: Cool the reaction mixture in an ice bath. Slowly and carefully add concentrated hydrochloric acid with stirring until the solution is acidic to litmus paper. This compound will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water.
-
Purification: The crude this compound can be further purified by recrystallization from a suitable solvent.
References
- 1. benchchem.com [benchchem.com]
- 2. Diethyl benzylmalonate | 607-81-8 | Benchchem [benchchem.com]
- 3. US3701814A - Process of alkylation with base of metal oxide - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. zenodo.org [zenodo.org]
- 6. d-nb.info [d-nb.info]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Troubleshooting Decarboxylation of Benzylmalonic Acid
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with the decarboxylation of benzylmalonic acid to synthesize 3-phenylpropanoic acid. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: My decarboxylation of this compound is incomplete. What are the common causes?
Incomplete decarboxylation is a frequent issue and can be attributed to several factors:
-
Insufficient Temperature or Reaction Time: Thermal decarboxylation requires reaching a specific temperature threshold to proceed efficiently. If the temperature is too low or the heating time is too short, the reaction may not go to completion.
-
Inefficient Heat Transfer: Uneven heating of the reaction mixture can lead to localized "cold spots" where the decarboxylation does not occur. This is particularly relevant for larger scale reactions.
-
Reaction Medium: The choice of solvent can influence the rate of decarboxylation. While the reaction can be performed neat (without solvent), certain high-boiling solvents can facilitate more uniform heating.
-
Presence of Impurities: Impurities in the starting this compound can potentially interfere with the reaction.
-
For Photocatalytic Methods: In photocatalytic decarboxylation, issues such as inefficient light penetration, catalyst deactivation, or incorrect wavelength of light can lead to incomplete conversion.
Q2: What are the typical reaction conditions for the thermal decarboxylation of this compound?
The thermal decarboxylation of this compound is typically achieved by heating the compound above its melting point. A general procedure involves heating the neat this compound to a temperature range of 150-180°C.[1] The reaction is monitored by the cessation of carbon dioxide evolution.
Q3: Are there alternative, milder methods for decarboxylation?
Yes, several alternative methods can be employed, which may offer advantages in terms of reaction conditions and yields:
-
Microwave-Assisted Decarboxylation: This method utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture, often leading to significantly reduced reaction times and high yields. For substituted malonic acids, reactions can be completed in as little as 3-10 minutes at temperatures around 180-190°C, often without the need for a solvent or catalyst.
-
Photoredox Catalysis: Visible light-mediated photoredox catalysis offers a mild approach to decarboxylation. However, for mono-substituted malonic acids like this compound, this method may result in poor yields of the desired doubly decarboxylated product.[2]
Q4: I am observing side products in my reaction. What are the likely impurities?
While the decarboxylation of this compound is generally a clean reaction, the formation of side products can occur, especially at higher temperatures or with prolonged reaction times. Potential side products may arise from the further decomposition of the desired product, 3-phenylpropanoic acid, or from reactions involving impurities in the starting material. Analysis of the crude product by techniques such as GC-MS can help identify these impurities.
Q5: How can I monitor the progress of the decarboxylation reaction?
Several methods can be used to monitor the reaction progress:
-
Gas Evolution: The most straightforward method for thermal decarboxylation is to visually monitor the evolution of carbon dioxide gas. The reaction is considered complete when gas evolution ceases.
-
Thin-Layer Chromatography (TLC): TLC can be used to track the disappearance of the starting material (this compound) and the appearance of the product (3-phenylpropanoic acid).
-
Spectroscopic Methods (¹H NMR, IR): ¹H NMR spectroscopy can be used to determine the ratio of starting material to product in the reaction mixture. IR spectroscopy can monitor the disappearance of the dicarboxylic acid carbonyl stretches and the appearance of the monocarboxylic acid carbonyl stretch.
Comparison of Decarboxylation Methods
The following table summarizes and compares different methods for the decarboxylation of malonic acid derivatives. Note that specific data for this compound may vary.
| Method | Temperature | Reaction Time | Solvent/Catalyst | Typical Yield | Key Advantages | Potential Drawbacks |
| Thermal | 150-180°C[1] | Variable (until CO₂ evolution ceases) | Neat (no solvent) | Generally good to high | Simple setup, no additional reagents | High temperatures, potential for side products with sensitive substrates |
| Microwave-Assisted | 180-190°C | 3-10 minutes | Solvent- and catalyst-free | >90% (for various malonic acids) | Rapid, high yields, clean reaction | Requires specialized microwave reactor |
| Photoredox Catalysis | Ambient | 24-72 hours | Acridinium photooxidant, disulfide cocatalyst, organic base | Poor for mono-substituted malonic acids like this compound[2] | Mild reaction conditions | Low yields for specific substrates, requires specialized equipment |
Experimental Protocols
Protocol 1: Thermal Decarboxylation of this compound
Objective: To synthesize 3-phenylpropanoic acid via the thermal decarboxylation of this compound.
Materials:
-
This compound
-
Round-bottom flask
-
Heating mantle or oil bath
-
Condenser (optional, for monitoring gas evolution)
-
Thermometer
Procedure:
-
Place the this compound into a round-bottom flask.
-
Set up the apparatus for heating, either with a heating mantle or an oil bath. A condenser can be fitted to the flask to monitor the evolution of CO₂ by bubbling it through a solution of calcium hydroxide (limewater).
-
Heat the flask to a temperature of 150-180°C.[1]
-
Maintain this temperature and observe the evolution of carbon dioxide gas. The reaction is complete when the gas evolution ceases.
-
Allow the flask to cool to room temperature. The remaining product is crude 3-phenylpropanoic acid.
-
The crude product can be purified by recrystallization or distillation.
Protocol 2: Malonic Ester Synthesis of 3-Phenylpropanoic Acid (Involving in-situ Decarboxylation)
Objective: To synthesize 3-phenylpropanoic acid from diethyl malonate and benzyl chloride, involving the in-situ formation and decarboxylation of this compound.
Materials:
-
Diethyl malonate
-
Sodium ethoxide
-
Absolute ethanol
-
Benzyl chloride
-
Hydrochloric acid or Sulfuric acid (for hydrolysis and acidification)
Procedure:
-
Alkylation: Prepare a solution of sodium ethoxide in absolute ethanol. To this, add diethyl malonate dropwise to form the enolate. Then, add benzyl chloride and reflux the mixture to form diethyl benzylmalonate.
-
Hydrolysis: After the alkylation is complete, add a solution of sodium or potassium hydroxide to hydrolyze the ester groups to the corresponding carboxylate salts.
-
Acidification and Decarboxylation: Acidify the reaction mixture with a strong acid (e.g., HCl or H₂SO₄) to a pH of 1-2. This will protonate the carboxylate groups to form this compound.
-
Heat the acidic aqueous solution. The this compound will decarboxylate in situ to form 3-phenylpropanoic acid, which will often precipitate out of the solution upon cooling.
-
The crude 3-phenylpropanoic acid can be collected by filtration and purified by recrystallization.
Visualizing Workflows and Mechanisms
To further aid in understanding the processes involved, the following diagrams illustrate the experimental workflow for troubleshooting, the general workflow for the malonic ester synthesis, and the mechanism of thermal decarboxylation.
Caption: Troubleshooting workflow for incomplete decarboxylation.
Caption: General workflow for the malonic ester synthesis.
References
Technical Support Center: Purification of Benzylmalonic Acid
Welcome to the Technical Support Center for the identification and removal of impurities from Benzylmalonic Acid. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Impurities in this compound often originate from its synthesis, which typically involves the hydrolysis of diethyl benzylmalonate. Potential impurities include:
-
Unreacted Starting Materials: Diethyl malonate and benzyl chloride.
-
Byproducts of Synthesis: Diethyl dibenzylmalonate is a significant byproduct formed from the further alkylation of the desired diethyl benzylmalonate intermediate.[1]
-
Hydrolysis Intermediates: Monoethyl benzylmalonate, resulting from incomplete hydrolysis of the diethyl ester.
-
Solvent Residues: Residual solvents from the synthesis and purification steps, such as ethanol, benzene, or toluene.
Q2: How can I assess the purity of my this compound sample?
A2: Several analytical techniques can be employed to determine the purity of this compound:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can effectively separate this compound from its impurities. The mobile phase typically consists of a mixture of an aqueous buffer (like phosphate buffer) and an organic solvent (like acetonitrile or methanol).[2][3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities or after derivatization of the carboxylic acid groups, GC-MS provides excellent separation and identification capabilities.[4]
-
Melting Point Analysis: A sharp melting point range close to the literature value (117-120 °C) is indicative of high purity. Impurities will typically cause a depression and broadening of the melting point range.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the structure of this compound and detect the presence of impurities by comparing the spectra to a reference standard.
Q3: What is the most common method for purifying this compound?
A3: Recrystallization is the most frequently cited and practical method for the purification of solid this compound.[6] The choice of solvent is crucial for effective purification.
Troubleshooting Guides
Recrystallization
Issue 1: Oiling Out During Recrystallization
-
Problem: Instead of forming crystals, the this compound separates as an oil upon cooling the solvent.
-
Possible Causes & Solutions:
-
The solution is cooling too quickly: Allow the flask to cool more slowly to room temperature before placing it in an ice bath.
-
The solvent is not ideal: The boiling point of the solvent may be higher than the melting point of the this compound. Try using a lower-boiling point solvent or a solvent mixture.
-
High concentration of impurities: If the impurity level is very high, it can lower the melting point of the mixture. Consider a preliminary purification step like an acid-base extraction before recrystallization.
-
Issue 2: Low Recovery of Purified this compound
-
Problem: A significant loss of product is observed after recrystallization.
-
Possible Causes & Solutions:
-
Too much solvent was used: Use the minimum amount of hot solvent required to fully dissolve the crude product. If too much was added, you can evaporate some of the solvent and attempt to recrystallize again.
-
The compound is partially soluble in the cold solvent: Ensure the solution is thoroughly cooled in an ice bath to minimize the amount of product remaining in the mother liquor.
-
Premature crystallization during hot filtration: If a hot filtration step is used to remove insoluble impurities, preheat the funnel and receiving flask to prevent the product from crystallizing on the filter paper.
-
Column Chromatography
Issue 3: Poor Separation of this compound from Impurities
-
Problem: The collected fractions from the column are still a mixture of the product and impurities.
-
Possible Causes & Solutions:
-
Inappropriate solvent system: The polarity of the eluent may be too high or too low. Optimize the solvent system using Thin Layer Chromatography (TLC) first to achieve good separation between the spots of this compound and its impurities.
-
Column overloading: Too much crude material was loaded onto the column. Use a larger column or reduce the amount of sample.
-
Column packing issues: Uneven packing of the stationary phase can lead to channeling and poor separation. Ensure the silica gel is packed uniformly.
-
Data Presentation
Table 1: Purity and Yield of this compound after Recrystallization
| Purification Method | Solvent System | Initial Purity (Hypothetical) | Final Purity (Typical) | Yield (Typical) |
| Single Recrystallization | Toluene | 90% | >98% | 75-85% |
| Single Recrystallization | Benzene | 90% | >98% | 70-80% |
| Single Recrystallization | Water | 90% | 95-97% | 60-75% |
Note: The initial purity is hypothetical for illustrative purposes. Final purity and yield are typical ranges and can vary based on the nature and quantity of impurities.
Experimental Protocols
Protocol 1: Recrystallization of this compound from Toluene
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar. Add a minimal amount of toluene and gently heat the mixture on a hot plate with stirring. Continue to add small portions of toluene until the this compound is completely dissolved at the boiling point of the solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Preheat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the hot funnel and pour the hot solution through it.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold toluene to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point to remove all residual solvent.
Protocol 2: Acid-Base Extraction for Preliminary Purification
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate. The this compound will be deprotonated and move into the aqueous layer as its sodium salt, while neutral organic impurities will remain in the organic layer.
-
Separation: Separate the aqueous layer.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add concentrated hydrochloric acid with stirring until the solution is acidic (pH ~2). This compound will precipitate out of the solution.
-
Isolation: Collect the precipitated this compound by vacuum filtration.
-
Washing and Drying: Wash the solid with cold deionized water and dry it thoroughly. This material can then be further purified by recrystallization.
Visualizations
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. youtube.com [youtube.com]
- 6. Benzyl trichloroacetimidates as derivatizing agents for phosphonic acids related to nerve agents by EI-GC-MS during OPCW proficiency test scenarios - PMC [pmc.ncbi.nlm.nih.gov]
Preventing the formation of dialkylated byproducts in malonic ester synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of dialkylated byproducts in malonic ester synthesis.
Troubleshooting Guide
Issue: Formation of Dialkylated Byproducts
The presence of a second alkyl group on the α-carbon of the malonic ester is a common side reaction. This guide provides potential causes and solutions to favor the desired monoalkylation.
| Potential Cause | Recommended Solution | Expected Outcome |
| Incorrect Stoichiometry of Base | Use a precise 1:1 molar ratio of base to malonic ester. A slight excess of the malonic ester (e.g., 1.05 to 1.1 equivalents) can also favor monoalkylation. | Minimizes the deprotonation of the monoalkylated product, thus reducing the formation of the dialkylated byproduct. |
| Excess Alkylating Agent | Use one equivalent or a slight excess of the alkylating agent relative to the base. | Prevents unreacted alkylating agent from reacting with the monoalkylated enolate. |
| Strongly Basic Conditions | While a strong base is necessary, prolonged reaction times or high temperatures can promote the formation of the second enolate. Consider using a milder base like sodium ethoxide. | Reduces the rate of the second deprotonation, thereby favoring the monoalkylated product. |
| High Reaction Temperature | Maintain the lowest temperature that allows for a reasonable reaction rate. Deprotonation is often carried out at room temperature, followed by gentle heating after the addition of the alkylating agent. | Decreases the energy available for the second alkylation reaction, which typically requires more forcing conditions. |
| Highly Reactive Alkylating Agent | For highly reactive primary alkyl halides, consider adding the agent slowly to the reaction mixture to maintain a low concentration. | Controls the rate of the first alkylation, allowing for better control over the reaction and minimizing immediate second alkylation. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of dialkylation in malonic ester synthesis?
A1: Dialkylation occurs because the monoalkylated malonic ester still possesses one acidic proton on the α-carbon. In the presence of a base, this proton can be removed to form a new enolate, which can then react with a second molecule of the alkylating agent.
Q2: How does the stoichiometry of the base influence the formation of dialkylated products?
A2: The molar ratio of the base to the malonic ester is a critical factor. Using approximately one equivalent of base ensures that the concentration of the enolate from the monoalkylated product remains low, thus favoring monoalkylation. Using more than two equivalents of base will drive the reaction towards dialkylation.
Q3: Can the choice of solvent affect the selectivity of monoalkylation?
A3: Yes, the solvent can play a role. Polar aprotic solvents like DMF or THF are commonly used. The choice of solvent can influence the solubility of the reactants and the reactivity of the enolate, thereby affecting the product distribution.
Q4: Is it possible to completely eliminate the formation of dialkylated byproducts?
A4: While complete elimination can be challenging, optimizing reaction conditions can significantly minimize the formation of dialkylated products to trace amounts, making purification of the desired monoalkylated product much more manageable.
Q5: What is the best method to separate the mono- and dialkylated products?
A5: The separation of mono- and dialkylated products can be difficult due to their similar boiling points. Fractional distillation under reduced pressure or column chromatography are the most effective methods for separation.
Experimental Protocol: Selective Monoalkylation of Diethyl Malonate
This protocol is designed to favor the synthesis of monoalkylated diethyl malonate.
Materials:
-
Diethyl malonate
-
Sodium ethoxide (or freshly prepared from sodium metal in absolute ethanol)
-
Alkyl halide
-
Absolute Ethanol (solvent)
-
Anhydrous diethyl ether (for extraction)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve sodium metal (1.0 equivalent) in absolute ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide.
-
Enolate Formation: To the sodium ethoxide solution, add diethyl malonate (1.05 equivalents) dropwise at room temperature. Stir the mixture for 30-60 minutes to ensure complete formation of the enolate.
-
Alkylation: Add the alkyl halide (1.0 equivalent) dropwise to the reaction mixture. After the addition is complete, heat the mixture to a gentle reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add a saturated aqueous solution of ammonium chloride to quench the reaction.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. The solvent is then removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield the pure monoalkylated diethyl malonate.
Visualizations
Caption: Reaction pathway showing the formation of mono- and dialkylated products.
Caption: Troubleshooting workflow for minimizing dialkylation in malonic ester synthesis.
Challenges in the purification of Benzylmalonic acid and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of Benzylmalonic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
Crude this compound typically contains impurities stemming from its synthesis, which commonly involves the hydrolysis of diethyl benzylmalonate. The primary impurities include:
-
Unreacted Starting Materials: Residual diethyl benzylmalonate may be present if the hydrolysis reaction did not go to completion.[1][2]
-
Synthesis Byproducts: The formation of diethyl dibenzylmalonate can occur as a byproduct during the initial alkylation step and may persist if not fully removed.[1]
-
Solvents: Residual solvents used during the synthesis and extraction steps (e.g., ethanol, ether) may be present.
-
Degradation Products: Although specific data for this compound is limited, dicarboxylic acids can be susceptible to thermal degradation. For instance, similar compounds like benzoic acid can decompose at elevated temperatures to produce benzene and carbon dioxide.[3][4][5] It is crucial to avoid excessive heat during purification.
Q2: What is the recommended primary method for purifying this compound?
Recrystallization is the most common and effective method for purifying solid organic compounds like this compound.[6] The key is to select a solvent in which the acid has high solubility at an elevated temperature but low solubility at room or sub-ambient temperatures.[6][7] Benzene has been cited as a suitable solvent for this purpose.[8] However, due to the toxicity of benzene, alternative solvents are often explored.
Q3: How can I assess the purity of my purified this compound?
Several analytical techniques can be employed to determine the purity of the final product:
-
Melting Point Analysis: A sharp melting point range that is close to the literature value (117-120 °C) is a strong indicator of high purity. Impurities typically cause a depression and broadening of the melting point range.[9]
-
Chromatography: High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying the main compound and any impurities.[10][11] Gas Chromatography (GC) can also be used, particularly for assessing volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the structure of the compound and detect the presence of impurities by comparing the resulting spectrum to that of a known standard.
-
Titration: As a dicarboxylic acid, the purity can be determined by acid-base titration against a standardized solution of a strong base, like sodium hydroxide.[12]
Q4: What are the key physical properties of this compound relevant to its purification?
Understanding the physical properties is crucial for developing a successful purification strategy.
| Property | Value | Significance for Purification |
| Molecular Formula | C₁₀H₁₀O₄ | - |
| Molecular Weight | 194.18 g/mol | Used for calculating molar equivalents and theoretical yield.[13][14] |
| Appearance | Colorless to white crystals or crystalline powder | A significant deviation (e.g., yellow or brown color) indicates impurities. |
| Melting Point | 117-120 °C (lit.) | Key indicator of purity. A broad or depressed range suggests impurities. |
| Solubility | Soluble in hot benzene.[8] General solubility in polar organic solvents. | Crucial for selecting an appropriate recrystallization solvent. |
Troubleshooting Guides
Crystallization Issues
Q5: Problem - No crystals are forming in the solution after cooling.
This is a common issue that often relates to supersaturation not being achieved. Several factors could be at play.[15]
Possible Causes & Solutions:
-
Too Much Solvent: The concentration of this compound may be below its saturation point even at low temperatures.
-
Solution: Reheat the solution and evaporate a portion of the solvent to increase the concentration. Allow it to cool again.
-
-
Cooling Time is Insufficient: Crystal nucleation can sometimes be a slow process.
-
Solution: Allow the flask to cool for a longer period. If crystals still do not appear, place the flask in an ice bath to further decrease solubility.
-
-
Supersaturation Without Nucleation: The solution may be supersaturated but lacks a nucleation site for crystal growth to begin.
-
Solution A (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches can provide nucleation sites.[15]
-
Solution B (Seeding): Add a tiny crystal of pure this compound (a "seed crystal") to the solution. This will act as a template for crystal growth.
-
Figure 1. Troubleshooting workflow for inducing crystallization.
Q6: Problem - The compound is "oiling out," forming a liquid instead of a solid.
"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystal lattice.[16] This is problematic because the oil can trap impurities, defeating the purpose of recrystallization.
Possible Causes & Solutions:
-
Solution is Too Saturated / Cooling is Too Rapid: The solution becomes saturated at a temperature that is above the melting point of the compound (impurities can significantly lower the melting point).[17]
-
Solution: Reheat the mixture to redissolve the oil. Add a small amount of additional solvent (10-20%) to decrease the saturation temperature. Allow the solution to cool much more slowly to give molecules time to arrange in a crystal lattice.[17]
-
-
Low Melting Point Impurities: High concentrations of impurities can act as a solvent for your product, creating an oily phase.
-
Solution: If slower cooling and solvent addition fail, isolate the oil, remove the solvent, and attempt a second recrystallization, perhaps with a different solvent system.[18] It may be necessary to perform a preliminary purification step (like a silica plug) to remove the bulk of impurities before recrystallization.
-
Q7: Problem - Crystals form almost instantly and are very fine.
Rapid crystallization, often appearing as a powder or very fine needles, can trap impurities from the solvent within the crystal structure.[17]
Possible Cause & Solution:
-
Excessive Supersaturation: The solution is too concentrated, or the temperature was dropped too quickly.
-
Solution: Reheat the solution to redissolve the solid. Add a small amount of extra solvent and allow it to cool more slowly. Insulating the flask can help slow the cooling rate. An ideal crystallization should see crystals begin to form over 5-15 minutes and continue to grow over a longer period.[17]
-
Purity & Yield Issues
Q8: Problem - The final product has a low or broad melting point.
This is a clear indication that the sample is still impure.
Possible Causes & Solutions:
-
Ineffective Purification: The chosen recrystallization solvent may not be effective at separating the specific impurities present. Impurities may have similar solubility profiles to this compound in that solvent.
-
Solution: Perform a second recrystallization, potentially using a different solvent or a mixed-solvent system.
-
-
Incomplete Drying: Residual solvent trapped in the crystals will act as an impurity, depressing the melting point.
-
Solution: Ensure the crystals are completely dry by using a vacuum oven (at a temperature well below the melting point) or by air-drying for an extended period.
-
Q9: Problem - The recrystallized product is discolored (e.g., yellow or brown).
Colored impurities are often large, polar molecules that can be adsorbed onto activated carbon.
Possible Cause & Solution:
-
Presence of Colored Impurities: The crude material contains colored byproducts.
-
Solution: After dissolving the crude product in the hot solvent, add a very small amount of activated charcoal (Norit). Keep the solution hot for a few minutes and then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities before allowing the filtrate to cool.[19] Be cautious, as adding too much charcoal can adsorb your product and reduce the yield.[17]
-
Q10: Problem - The recovery yield is very low.
While the goal of purification is to remove impurities, which will inherently reduce the mass, an excessively low yield indicates a loss of the desired product.
Possible Causes & Solutions:
-
Too Much Solvent Used: Using a large excess of solvent will keep a significant portion of the this compound dissolved in the mother liquor even after cooling.[17]
-
Solution: In future attempts, use the minimum amount of hot solvent required to fully dissolve the crude solid. To recover some product from the current mother liquor, you can try to evaporate some of the solvent and cool again to obtain a second crop of crystals, which may be less pure.
-
-
Premature Crystallization During Hot Filtration: If a hot filtration step was used (e.g., to remove charcoal), the product may have crystallized on the filter paper or in the funnel stem.
-
Solution: Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated before pouring the hot solution. This can be done by passing hot solvent through it or placing it in an oven.
-
-
Washing with Room Temperature Solvent: Washing the final crystals with solvent that is not ice-cold will dissolve some of the product.
-
Solution: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent.
-
| Problem | Possible Cause | Recommended Solution(s) |
| No Crystals Form | Too much solvent; Lack of nucleation sites. | Evaporate some solvent; Scratch flask inner wall; Add a seed crystal. |
| "Oiling Out" | Solution is too concentrated; Cooling is too fast. | Reheat, add more solvent, and cool very slowly. |
| Low/Broad Melting Point | Incomplete purification; Residual solvent. | Perform a second recrystallization; Ensure crystals are thoroughly dried. |
| Low Yield | Too much solvent used; Premature crystallization. | Use minimum hot solvent; Pre-heat filtration apparatus. |
| Discolored Product | Presence of colored impurities. | Treat hot solution with activated charcoal and perform hot filtration. |
Experimental Protocols
Protocol 1: Recrystallization of this compound (General Procedure)
This protocol provides a general methodology. The optimal solvent and volumes should be determined on a small scale before proceeding with a large-scale purification.
1. Solvent Selection: a. Place approximately 20-30 mg of crude this compound into several small test tubes. b. Add ~0.5 mL of a different candidate solvent to each tube (e.g., water, toluene, ethyl acetate/hexane mixture). c. Observe solubility at room temperature. A good solvent will not dissolve the compound well at this stage.[6] d. Gently heat the test tubes that did not dissolve. A good solvent will dissolve the compound completely at or near its boiling point. e. Allow the dissolved solutions to cool to room temperature, then place them in an ice bath. The best solvent will result in the formation of abundant, high-quality crystals.
2. Dissolution: a. Place the crude this compound (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask. b. Add a magnetic stir bar or a boiling chip. c. Add the chosen solvent in small portions while heating the flask on a hot plate with stirring. Continue adding the hot solvent until the this compound is just fully dissolved. Avoid adding a large excess.[7][15]
3. Decolorization (Optional): a. If the solution is colored, remove it from the heat source. b. Add a very small amount of activated charcoal (e.g., ~1-2% of the solute mass). c. Reheat the solution to boiling for 5-10 minutes with continued stirring.
4. Hot Gravity Filtration (if charcoal was used or insoluble impurities are present): a. Place a piece of fluted filter paper in a stemless or short-stemmed funnel. b. Pre-heat the funnel and a clean receiving Erlenmeyer flask by placing them in an oven or by washing them with hot solvent. c. Place the hot funnel on the receiving flask and pour the hot solution through the filter paper as quickly as possible to prevent premature crystallization.[19]
5. Crystallization: a. Cover the mouth of the flask with a watch glass to prevent solvent evaporation and contamination. b. Allow the flask to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming large, pure crystals.[19] c. Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
6. Isolation and Washing: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining mother liquor. c. Continue to draw air through the crystals on the filter for several minutes to help them dry.
7. Drying: a. Transfer the crystals from the filter paper to a pre-weighed watch glass. b. Dry the crystals to a constant weight. This can be done by air drying or in a vacuum oven at a temperature safely below the melting point (e.g., 50-60 °C).
8. Analysis: a. Weigh the dried, pure this compound to calculate the percent recovery. b. Determine the melting point to assess purity.
Figure 2. General experimental workflow for the recrystallization of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Diethyl 2-benzylpropanedioate | C14H18O4 | CID 69090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. haflonggovtcollege.ac.in [haflonggovtcollege.ac.in]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. d.web.umkc.edu [d.web.umkc.edu]
- 10. ptfarm.pl [ptfarm.pl]
- 11. benchchem.com [benchchem.com]
- 12. imperfectpharmacy.in [imperfectpharmacy.in]
- 13. This compound [webbook.nist.gov]
- 14. This compound | C10H10O4 | CID 12031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. westfield.ma.edu [westfield.ma.edu]
- 16. mt.com [mt.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Reddit - The heart of the internet [reddit.com]
- 19. The Recrystallization of Benzoic Acid [sites.pitt.edu]
Technical Support Center: Scaling Up Benzylmalonic Acid Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the laboratory-scale synthesis of benzylmalonic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory method for synthesizing this compound?
A1: The most prevalent and well-documented laboratory method for synthesizing this compound is a two-step process. The first step is the alkylation of diethyl malonate with a benzyl halide (such as benzyl chloride or benzyl bromide) in the presence of a base like sodium ethoxide to form diethyl benzylmalonate.[1][2] The second step involves the hydrolysis (saponification) of the diethyl benzylmalonate intermediate, typically using a strong base like potassium hydroxide, followed by acidification to yield this compound.[1]
Q2: What are the critical parameters to control during the alkylation step (synthesis of diethyl benzylmalonate)?
A2: To ensure a high yield and purity of diethyl benzylmalonate, it is crucial to control the following parameters:
-
Anhydrous Conditions: The reaction should be carried out under anhydrous (dry) conditions to prevent the base (e.g., sodium ethoxide) from being consumed by water.
-
Stoichiometry: Using a slight excess of diethyl malonate can help minimize the formation of the common byproduct, diethyl dibenzylmalonate.[3]
-
Choice of Base: Sodium ethoxide in ethanol is a standard and effective base for this reaction. It's important that the alkoxide base matches the ester groups of the malonate to prevent transesterification.[3]
-
Temperature: The reaction is typically performed at reflux to ensure it proceeds to completion.[1]
Q3: What challenges might I encounter during the hydrolysis of diethyl benzylmalonate?
A3: The hydrolysis of diethyl benzylmalonate can be challenging. A primary issue is the potential for premature decarboxylation of the final product, this compound, to form phenylacetic acid, especially under harsh acidic or basic conditions at elevated temperatures.[4][5] Another challenge is ensuring the complete hydrolysis of the sterically hindered diester. Incomplete hydrolysis will result in a mixture of the desired product, the monoester, and unreacted starting material, complicating purification.
Q4: How can I purify the final this compound product?
A4: The most common method for purifying crude this compound is recrystallization.[6][7] A suitable solvent system, often involving hot water or a mixture of organic solvents and water, is used to dissolve the crude product. Upon cooling, the purified this compound crystallizes out, leaving most impurities dissolved in the mother liquor. The purity of the final product can be assessed by its melting point, which should be sharp and within the literature range (typically 117-122 °C).[8][9]
Q5: What are the main safety precautions to consider during this synthesis?
A5: Key safety precautions include:
-
Handling sodium metal (if preparing sodium ethoxide in-situ) with extreme care, as it reacts violently with water.
-
Using benzyl halides, which are lachrymatory and irritants, in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Being cautious when working with strong bases and acids.
-
Ensuring proper quenching of reactive reagents and disposal of chemical waste according to institutional guidelines.
Troubleshooting Guides
Problem 1: Low Yield of Diethyl Benzylmalonate in the Alkylation Step
| Possible Cause | Troubleshooting Steps |
| Moisture in the reaction | Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous ethanol and freshly opened or properly stored sodium ethoxide. |
| Inefficient enolate formation | Confirm the quality and stoichiometry of the base. Use at least one full equivalent of a strong base like sodium ethoxide. |
| Formation of diethyl dibenzylmalonate | Use a slight excess of diethyl malonate relative to the benzyl halide. Add the benzyl halide dropwise to the solution of the malonate enolate to maintain a low concentration of the alkylating agent.[3] |
| Incomplete reaction | Ensure the reaction is refluxed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
Problem 2: Low Yield or Impure Product in the Hydrolysis of Diethyl Benzylmalonate
| Possible Cause | Troubleshooting Steps |
| Incomplete hydrolysis | Increase the reaction time and/or temperature. Use a stronger base, such as potassium hydroxide, which is more soluble in alcoholic solvents than sodium hydroxide. Consider using a co-solvent to improve the solubility of the ester. |
| Premature decarboxylation | Avoid excessively high temperatures and prolonged heating times during hydrolysis and workup. After saponification, cool the reaction mixture before acidification. |
| Difficulties in isolating the product | After acidification, ensure the pH is sufficiently low to fully protonate the carboxylate. If the product oils out, try scratching the inside of the flask or adding a seed crystal to induce crystallization. Extraction with an organic solvent like ether may be necessary if the product does not precipitate cleanly.[1] |
| Presence of unreacted starting materials | For purification, wash the organic extract with a mild aqueous base, like a saturated sodium bicarbonate solution, to remove unreacted 2-bromonicotinic acid. |
Quantitative Data Summary
| Parameter | Alkylation of Diethyl Malonate | Hydrolysis of Diethyl Benzylmalonate | Reference |
| Reactants | Diethyl malonate, Benzyl chloride, Sodium ethoxide | Diethyl benzylmalonate, Potassium hydroxide | [1] |
| Solvent | Absolute Ethanol | Water/Ethanol | [1] |
| Reaction Time | 8-11 hours | 3 hours | [1] |
| Temperature | Reflux | Reflux | [1] |
| Typical Yield | 51-57% | Not explicitly stated for this compound, but subsequent steps are high yielding. | [1] |
Experimental Protocols
Protocol 1: Synthesis of Diethyl Benzylmalonate
This protocol is adapted from Organic Syntheses.[1]
Materials:
-
Sodium metal
-
Absolute ethanol
-
Diethyl malonate
-
Benzyl chloride
Procedure:
-
In a three-necked flask equipped with a reflux condenser and a dropping funnel, carefully add 115 g of sodium metal (cut into small pieces) to 2.5 L of absolute ethanol.
-
Once all the sodium has reacted to form sodium ethoxide, add 830 g of diethyl malonate through the dropping funnel.
-
Follow with the dropwise addition of 632 g of benzyl chloride over 2-3 hours.
-
Reflux the mixture with stirring for 8-11 hours, or until the solution is neutral to moist litmus paper.
-
Distill off the ethanol.
-
To the residue, add approximately 2 L of water and shake. If necessary, add salt to facilitate the separation of the ester layer.
-
Separate the organic layer and distill under reduced pressure. Collect the fraction boiling at 145-155 °C/5 mm Hg. The expected yield is 1265-1420 g (51-57%). The residue is primarily diethyl dibenzylmalonate.
Protocol 2: Hydrolysis of Diethyl Benzylmalonate to this compound
This protocol is adapted from Organic Syntheses.[1]
Materials:
-
Diethyl benzylmalonate
-
Potassium hydroxide
-
Water
-
Hydrochloric acid
-
Ether
Procedure:
-
In a large round-bottomed flask, dissolve 860 g of potassium hydroxide in 850 mL of water.
-
While the solution is still hot, add 1 kg of diethyl benzylmalonate from a dropping funnel over 1 hour with stirring.
-
Continue heating and stirring for 3 hours. Water may need to be added to prevent the mixture from solidifying.
-
Cool the flask and pour the contents into a large container surrounded by an ice bath.
-
Carefully acidify the mixture with concentrated hydrochloric acid until it is acidic to Congo red paper.
-
Extract the this compound with four 1 L portions of ether.
-
Combine the ether extracts and dry over anhydrous calcium chloride.
-
Decant the ether solution and remove the ether by distillation to obtain the crude this compound.
-
Purify the crude product by recrystallization.
Visualizations
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. d-nb.info [d-nb.info]
- 5. BJOC - On the hydrolysis of diethyl 2-(perfluorophenyl)malonate [beilstein-journals.org]
- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 7. scribd.com [scribd.com]
- 8. This compound [webbook.nist.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Monitoring Benzylmalonic Acid Reactions with TLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the progress of Benzylmalonic acid reactions using Thin-Layer Chromatography (TLC).
Troubleshooting Guide
This guide addresses common issues encountered during the TLC analysis of this compound reactions.
| Problem | Possible Causes | Solutions |
| Streaking or Elongated Spots | 1. Sample Overload: Applying too much sample to the TLC plate.[1] 2. Highly Polar Compound: this compound is a carboxylic acid and can interact strongly with the silica gel stationary phase.[1] 3. Inappropriate Solvent System: The mobile phase may not be suitable for the analyte. | 1. Dilute the Sample: Prepare a more dilute solution of your reaction mixture before spotting it on the plate.[1] 2. Modify the Mobile Phase: Add a small amount of a polar solvent like acetic or formic acid (0.5-2%) to the mobile phase to reduce tailing of acidic spots.[1] 3. Change the Stationary Phase: Consider using reversed-phase TLC plates if streaking persists with a modified mobile phase.[1] |
| Spots Not Visible | 1. Insufficient Concentration: The concentration of the compound in the spotted sample is too low.[1] 2. Compound is Not UV-Active: this compound and its derivatives may not be strongly visible under UV light. 3. Sample Evaporation: If the compound is volatile, it may have evaporated from the plate. | 1. Concentrate the Sample: Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[1] 2. Use a Staining Agent: Employ a suitable chemical stain to visualize the spots. For carboxylic acids, Bromocresol Green is effective.[2] Other general stains like potassium permanganate or p-anisaldehyde can also be used.[2] 3. Minimize Evaporation: Visualize the plate immediately after development. |
| Overlapping or Poorly Resolved Spots | 1. Inappropriate Mobile Phase Polarity: The solvent system may be too polar or not polar enough, resulting in spots that are too close together.[1] 2. Spots are Too Large: Applying large spots can lead to poor separation. | 1. Optimize the Mobile Phase: Adjust the ratio of your solvents. If spots are too high on the plate (high Rf), decrease the polarity of the mobile phase (e.g., increase the proportion of hexane in a hexane/ethyl acetate system). If spots are too low (low Rf), increase the polarity (e.g., increase the proportion of ethyl acetate). 2. Apply Smaller Spots: Use a fine capillary to apply small, concentrated spots to the baseline of the TLC plate. |
| Unexpected Spots Appear | 1. Presence of Byproducts: The reaction may be producing unexpected side products. A common byproduct in the esterification of malonic acids is the formation of dialkylated products.[3] 2. Degradation of Compound on Silica Gel: Some compounds can decompose on the acidic silica gel surface. 3. Contamination: The sample or solvent may be contaminated. | 1. Identify Byproducts: If possible, run standards of potential byproducts alongside your reaction mixture. 2. Use a Co-spot: Spot the starting material and the reaction mixture in the same lane to see if the new spot is distinct from the starting material. 3. Neutralize the Plate: Consider pre-treating the TLC plate with a base like triethylamine if you suspect acid-catalyzed degradation. |
| Rf Values are Inconsistent | 1. Chamber Saturation: An unequilibrated TLC chamber can lead to inconsistent solvent front migration. 2. Changes in Temperature: Temperature fluctuations can affect solvent viscosity and vapor pressure, leading to different Rf values. 3. Different TLC Plates: Using plates from different batches or manufacturers can result in variations. | 1. Ensure Proper Chamber Saturation: Line the developing chamber with filter paper saturated with the mobile phase and allow it to equilibrate for at least 15-30 minutes before running the plate. 2. Maintain a Constant Temperature: Perform your TLC analysis in a temperature-controlled environment. 3. Use Consistent Materials: Use TLC plates from the same batch for a series of related experiments. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for monitoring this compound reactions?
A1: A common and effective mobile phase for separating compounds of varying polarity, such as those in a this compound esterification, is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. A starting ratio of 7:3 or 8:2 (hexane:ethyl acetate) is a good starting point. You can then adjust the polarity based on the initial results. Adding a small amount of acetic acid (e.g., 1%) to the mobile phase can improve the spot shape of the acidic this compound.
Q2: How can I visualize this compound and its ester products on a TLC plate?
A2: Since this compound and its simple esters may not be strongly UV-active, chemical staining is often necessary for visualization. Here are some recommended methods:
-
UV Light (254 nm): While not always strong, it's a non-destructive first step. Aromatic rings in the molecules should allow for some visualization.[4]
-
Bromocresol Green Stain: This is a specific stain for acidic compounds. This compound will appear as yellow spots on a blue or green background.[2] This is highly effective for tracking the consumption of the starting material.
-
Potassium Permanganate (KMnO₄) Stain: This is a good general-purpose stain that reacts with compounds that can be oxidized. It will visualize the starting material, products, and many potential byproducts. Spots typically appear as yellow-brown on a purple background.[2]
-
p-Anisaldehyde Stain: This is another versatile stain that can produce a range of colors for different compounds upon heating, which can aid in distinguishing between the product and byproducts.[4]
Q3: What do the different spots on my TLC plate represent in a this compound esterification reaction?
A3: In a typical esterification reaction of this compound with an alcohol (e.g., ethanol), you can expect to see the following:
-
This compound (Starting Material): This is a polar dicarboxylic acid and will have the lowest Rf value, meaning it will travel the shortest distance up the plate.
-
Monoester Product: The monoester will be less polar than the starting diacid and will have a higher Rf value.
-
Diester Product: The diester will be the least polar of the main products and will have the highest Rf value.
-
Byproducts: Potential byproducts could include the corresponding benzyl alcohol (if decarboxylation occurs) or dibenzylated malonate, which may have distinct Rf values.
Q4: My reaction seems to have stalled, with both starting material and product spots present on the TLC for a long time. What could be the issue?
A4: This could be due to several factors:
-
Reversible Reaction: Esterification is often an equilibrium process. If water is not being effectively removed, the reaction may have reached equilibrium.
-
Insufficient Catalyst: If using a catalyst, its activity may be low or it may have been used in an insufficient amount.
-
Low Reaction Temperature: The reaction may require more heat to proceed to completion.
-
Steric Hindrance: The bulky benzyl group may slow down the reaction rate.
Consider using techniques to drive the equilibrium forward, such as a Dean-Stark apparatus to remove water, adding more catalyst, or increasing the reaction temperature.
Data Presentation: Representative Rf Values
The following table provides representative Rf values for compounds involved in the esterification of this compound. Note: These values are illustrative and can vary significantly based on the exact experimental conditions (e.g., TLC plate manufacturer, chamber saturation, temperature).
| Compound | Structure | Polarity | Representative Rf Value (Hexane:Ethyl Acetate 7:3 + 1% Acetic Acid) |
| This compound | C₆H₅CH₂CH(COOH)₂ | High | ~ 0.1 - 0.2 |
| Monoethyl Benzylmalonate | C₆H₅CH₂CH(COOH)(COOEt) | Medium | ~ 0.4 - 0.5 |
| Diethyl Benzylmalonate | C₆H₅CH₂CH(COOEt)₂ | Low | ~ 0.7 - 0.8 |
| Benzyl Alcohol | C₆H₅CH₂OH | Medium-Low | ~ 0.3 - 0.4 |
Experimental Protocols
Detailed Methodology for TLC Monitoring of this compound Esterification
-
Preparation of the TLC Chamber:
-
Cut a piece of filter paper to line the inside of a glass developing chamber.
-
Pour the prepared mobile phase (e.g., 7:3 hexane:ethyl acetate with 1% acetic acid) into the chamber to a depth of about 0.5 cm.
-
Cover the chamber with a lid and gently swirl to saturate the filter paper.
-
Allow the chamber to equilibrate for at least 15-30 minutes before use.
-
-
Sample Preparation:
-
Starting Material (SM): Dissolve a small amount of this compound in a suitable solvent (e.g., ethyl acetate or the reaction solvent).
-
Reaction Mixture (RM): Withdraw a small aliquot (a few drops) of the reaction mixture using a capillary tube or micropipette. Dilute this aliquot with a small amount of a suitable solvent.
-
Co-spot (Co): This will be a lane where both the starting material and the reaction mixture are spotted.
-
-
Spotting the TLC Plate:
-
Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.
-
Mark three small, evenly spaced points on the baseline for the SM, Co, and RM lanes.
-
Using a fine capillary tube, carefully spot a small amount of each prepared sample onto its designated mark. The spots should be as small as possible (1-2 mm in diameter).
-
For the co-spot lane, first spot the starting material, allow it to dry, and then spot the reaction mixture directly on top of it.
-
-
Developing the TLC Plate:
-
Carefully place the spotted TLC plate into the equilibrated developing chamber using forceps. Ensure the baseline is above the level of the mobile phase.
-
Replace the lid and allow the solvent to travel up the plate by capillary action.
-
Remove the plate when the solvent front is about 1 cm from the top.
-
Immediately mark the solvent front with a pencil.
-
-
Visualization:
-
Allow the plate to air dry completely in a fume hood.
-
Visualize the spots under a UV lamp (254 nm) and circle any visible spots with a pencil.
-
Prepare a staining solution (e.g., Bromocresol Green or potassium permanganate).
-
Briefly dip the TLC plate into the staining solution using forceps.
-
Remove the plate and wipe off any excess stain from the back with a paper towel.
-
Gently heat the plate with a heat gun until the spots become clearly visible.
-
Circle the visualized spots with a pencil.
-
-
Analysis:
-
Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
-
Monitor the disappearance of the starting material spot and the appearance of the product spot(s) over time to determine the progress of the reaction.
-
Visualizations
Caption: Experimental workflow for monitoring reactions using TLC.
Caption: Troubleshooting decision tree for common TLC issues.
References
Validation & Comparative
A Comparative Study: Synthesis of Phenylmalonic Acid versus Benzylmalonic Acid
For Researchers, Scientists, and Drug Development Professionals
Phenylmalonic acid and benzylmalonic acid are valuable dicarboxylic acids widely employed as building blocks in the synthesis of pharmaceuticals and other complex organic molecules. Their structural similarity, differing only by the position of the phenyl group relative to the malonic acid moiety, leads to distinct synthetic strategies and applications. This guide provides an objective comparison of the primary synthetic routes to these two compounds, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal approach for their specific needs.
At a Glance: Phenylmalonic Acid vs. This compound
| Feature | Phenylmalonic Acid | This compound |
| Structure | Phenyl group directly attached to the α-carbon of malonic acid. | Phenyl group is part of a benzyl substituent attached to the α-carbon of malonic acid. |
| Primary Synthetic Routes | 1. From Benzyl Cyanide 2. From Chlorobenzene 3. Oxidation of this compound | 1. Alkylation of Diethyl Malonate with Benzyl Chloride |
| Key Applications | Precursor to phenobarbital and other barbiturates, derivatives used in anticonvulsant and antimicrobial agents. | Intermediate in the synthesis of various pharmaceuticals, including anticonvulsants and other CNS-active agents. |
| Synthetic Complexity | Generally more complex, with multiple viable routes of varying efficiency and cost. | More straightforward, dominated by the well-established malonic ester synthesis. |
Data Presentation: A Quantitative Comparison of Synthetic Routes
The following tables summarize the key quantitative data for the most common synthetic routes to phenylmalonic acid and this compound, providing a basis for comparison in terms of yield, reaction conditions, and starting material costs.
Table 1: Synthesis of Phenylmalonic Acid - A Comparative Overview
| Synthetic Route | Starting Material(s) | Key Reagents | Typical Overall Yield | Key Advantages | Key Disadvantages |
| From Benzyl Cyanide | Benzyl Cyanide, Diethyl Oxalate/Carbonate | Sodium Ethoxide, Ethyl Bromide, Urea (for phenobarbital) | ~50-60% | Well-established route, particularly for phenobarbital synthesis. | Multi-step process, use of toxic cyanide, can be lengthy and expensive. |
| From Chlorobenzene | Chlorobenzene, Toluene | Finely dispersed Sodium, Carbon Dioxide | 65-70% | High yield, more economical for large-scale production, avoids cyanide. | Requires handling of highly reactive sodium metal, specialized equipment may be needed. |
| Oxidation of this compound | This compound | Sodium Dichromate, Hydrochloric Acid | Moderate to High | Utilizes a readily available starting material. | Use of hazardous chromium reagents, potential for side reactions. |
Table 2: Synthesis of this compound - Primary Route Analysis
| Synthetic Route | Starting Material(s) | Key Reagents | Typical Overall Yield | Key Advantages | Key Disadvantages |
| Alkylation of Diethyl Malonate | Diethyl Malonate, Benzyl Chloride | Sodium Ethoxide | 75-85% | High-yielding, straightforward, and well-documented procedure. | Potential for dialkylation as a side product, requires careful control of stoichiometry. |
Note: Yields are approximate and can vary significantly based on reaction scale, purity of reagents, and optimization of conditions. Starting material costs are subject to market fluctuations.
Experimental Protocols: Detailed Methodologies
The following protocols provide detailed procedures for the most representative synthesis of diethyl phenylmalonate (a precursor to phenylmalonic acid) and diethyl benzylmalonate (a precursor to this compound).
Protocol 1: Synthesis of Diethyl Phenylmalonate from Benzyl Cyanide
This multi-step protocol is a classical route often employed in the synthesis of phenobarbital.
Step 1: Synthesis of Ethyl Phenylacetate from Benzyl Cyanide
-
To a solution of benzyl cyanide in absolute ethanol, slowly add concentrated sulfuric acid while cooling in an ice bath.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and pour it into ice-cold water.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude ethyl phenylacetate.
-
Purify the crude product by vacuum distillation.
Step 2: Synthesis of Diethyl Phenylmalonate
-
In a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, dissolve sodium metal in absolute ethanol to prepare a sodium ethoxide solution.
-
Cool the sodium ethoxide solution to 60°C.
-
Rapidly add diethyl oxalate with vigorous stirring, followed immediately by the ethyl phenylacetate obtained in Step 1.
-
The sodium derivative of diethyl phenyloxalacetate will precipitate. Cool the mixture and collect the solid by filtration.
-
Treat the sodium salt with dilute sulfuric acid to liberate diethyl phenyloxalacetate.
-
Heat the resulting oil under reduced pressure to induce decarboxylation, yielding diethyl phenylmalonate.
-
Purify the product by vacuum distillation.
Step 3: Hydrolysis to Phenylmalonic Acid
-
Reflux the purified diethyl phenylmalonate with an aqueous solution of sodium hydroxide for 2-3 hours.
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid until the pH is acidic.
-
The phenylmalonic acid will precipitate. Collect the solid by filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., hot water or benzene) to obtain pure phenylmalonic acid.
Protocol 2: Synthesis of Diethyl Benzylmalonate via Alkylation
This is the most common and direct route to this compound precursors.
Step 1: Synthesis of Diethyl Benzylmalonate
-
In a round-bottom flask, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.
-
To the sodium ethoxide solution, add diethyl malonate dropwise with stirring.
-
After the addition is complete, add benzyl chloride dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 2-3 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.
-
Dissolve the residue in water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield diethyl benzylmalonate.
Step 2: Hydrolysis to this compound
-
Reflux the purified diethyl benzylmalonate with a concentrated aqueous solution of potassium hydroxide for 2-3 hours.
-
Cool the reaction mixture and carefully acidify with concentrated hydrochloric acid.
-
This compound will precipitate from the solution.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Recrystallize from a suitable solvent if further purification is required.
Mandatory Visualization: Synthetic Pathways
The following diagrams illustrate the logical flow of the primary synthetic pathways described.
Caption: Synthetic pathways to Phenylmalonic Acid.
Caption: Synthetic pathway to this compound.
Conclusion
The choice between synthesizing phenylmalonic acid and this compound, and the specific route employed, will ultimately depend on the target molecule, available resources, and desired scale of production.
For the synthesis of phenylmalonic acid , the route starting from chlorobenzene offers a high-yield and more economical option for large-scale synthesis, avoiding the use of toxic cyanides. The traditional route from benzyl cyanide, while more established in the context of specific drug syntheses like phenobarbital, is a multi-step process with inherent hazards and potentially higher costs.
The synthesis of This compound is more straightforward, with the alkylation of diethyl malonate being the predominant and highly efficient method. This route is reliable and provides good yields, making it the preferred choice for most applications.
Researchers and drug development professionals should carefully consider the factors outlined in this guide, including yield, cost, safety, and scalability, to make an informed decision on the most suitable synthetic strategy for their objectives.
Validating the Structure of Benzylmalonic Acid: A Comparative Analysis Using ¹H and ¹³C NMR Spectroscopy
For Immediate Release
This guide provides a detailed comparison of the nuclear magnetic resonance (NMR) spectroscopic data of benzylmalonic acid with related compounds, malonic acid and phenylmalonic acid. This analysis serves as a robust validation of the chemical structure of this compound, offering valuable experimental data for researchers, scientists, and professionals in drug development.
Structural Confirmation through Spectroscopic Fingerprints
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the elucidation of molecular structures. By probing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide a detailed "fingerprint" of a molecule, revealing the connectivity and chemical environment of each atom. This guide leverages this principle to validate the structure of this compound by comparing its spectral data with those of structurally similar molecules.
Comparative ¹H NMR Data
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to its unique proton environments. The presence of a benzyl group is confirmed by the aromatic protons, while the methylene and methine protons of the malonic acid backbone give rise to characteristic aliphatic signals. The acidic protons of the carboxyl groups are also observable, often as a broad singlet.
| Compound Name | Functional Group | Chemical Shift (δ) ppm | Multiplicity |
| This compound | Carboxylic Acid (-COOH) | ~12.9 | Broad Singlet |
| Aromatic (C₆H₅) | 7.2 - 7.4 | Multiplet | |
| Methine (-CH) | ~3.9 | Triplet | |
| Methylene (-CH₂) | ~3.2 | Doublet | |
| Malonic Acid | Carboxylic Acid (-COOH) | ~12.5 | Broad Singlet |
| Methylene (-CH₂) | ~3.4 | Singlet | |
| Phenylmalonic Acid | Carboxylic Acid (-COOH) | ~13.0 | Broad Singlet |
| Aromatic (C₆H₅) | 7.4 - 7.6 | Multiplet | |
| Methine (-CH) | ~4.9 | Singlet |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Comparative ¹³C NMR Data
The ¹³C NMR spectrum provides complementary information, identifying all unique carbon environments within the molecule. For this compound, this includes the carboxyl carbons, the carbons of the aromatic ring, and the aliphatic carbons of the malonic acid moiety.
| Compound Name | Carbon Atom | Predicted Chemical Shift (δ) ppm |
| This compound | Carboxylic Acid (-COOH) | ~172 |
| Aromatic (Quaternary C) | ~137 | |
| Aromatic (CH) | ~129, ~128, ~127 | |
| Methine (-CH) | ~54 | |
| Methylene (-CH₂) | ~36 | |
| Malonic Acid | Carboxylic Acid (-COOH) | ~171 |
| Methylene (-CH₂) | ~41 | |
| Phenylmalonic Acid | Carboxylic Acid (-COOH) | ~170 |
| Aromatic (Quaternary C) | ~133 | |
| Aromatic (CH) | ~129, ~128 | |
| Methine (-CH) | ~58 |
Experimental Protocols
A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural validation.
Sample Preparation:
-
Weigh 5-10 mg of the analyte (e.g., this compound).
-
Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial.
-
Transfer the solution to a 5 mm NMR tube using a pipette.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-15 ppm.
-
Temperature: 298 K.
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more, due to the lower natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-220 ppm.
-
Temperature: 298 K.
Logical Workflow for Structural Validation
The process of validating a chemical structure using NMR spectroscopy follows a logical progression from data acquisition to interpretation and comparison.
A Comparative Guide to the Synthesis of Benzylmalonic Acid: Traditional vs. Alternative Methods
For researchers and professionals in drug development and organic synthesis, the efficient and reliable preparation of key intermediates such as benzylmalonic acid is of paramount importance. This guide provides a head-to-head comparison of the traditional malonic ester synthesis route and an alternative direct hydrolysis method for the preparation of this compound. This comparison is supported by detailed experimental protocols and quantitative data to aid in the selection of the most suitable method based on laboratory needs and available resources.
At a Glance: Comparison of Synthesis Methods
The two primary approaches for the synthesis of this compound are summarized below, highlighting key performance indicators.
| Parameter | Traditional Method: Malonic Ester Synthesis | Alternative Method: Direct Hydrolysis |
| Starting Materials | Diethyl malonate, Sodium ethoxide, Benzyl chloride, HCl | Diethyl benzylmalonate, Potassium hydroxide, HCl |
| Number of Key Steps | 2 (Alkylation and Hydrolysis/Decarboxylation) | 1 (Hydrolysis) |
| Reported Yield | ~62.4% (for the intermediate before hydrolysis)[1] | ~88.6% (based on 19.5g from 30g ester)[2] |
| Key Advantages | Readily available starting materials, well-established procedure. | Fewer synthetic steps, potentially higher overall yield. |
| Key Disadvantages | Longer synthetic sequence, requires careful handling of sodium metal. | Starting ester may need to be synthesized separately. |
Visualizing the Synthetic Pathways
To better illustrate the logical flow of each synthetic approach, the following diagrams were generated.
Caption: Comparative flowchart of synthetic pathways to this compound.
Experimental Protocols
Traditional Method: Malonic Ester Synthesis
This classical approach involves the alkylation of diethyl malonate followed by hydrolysis and decarboxylation of the resulting ester.[3][4][5]
Step 1: Synthesis of Diethyl Benzylmalonate [1]
-
Reaction Setup: In a suitable flask equipped with a reflux condenser and a dropping funnel, dissolve sodium in absolute ethanol to prepare a solution of sodium ethoxide.
-
Addition of Diethyl Malonate: To the sodium ethoxide solution, add diethyl malonate dropwise.
-
Alkylation: Following the addition of diethyl malonate, add benzyl chloride dropwise over a period of 2-3 hours.
-
Work-up: After the reaction is complete, the mixture is worked up to isolate the diethyl benzylmalonate. The crude product can be purified by distillation.
Step 2: Hydrolysis to this compound [1]
-
Saponification: The crude diethyl benzylmalonate is heated with a hot solution of potassium hydroxide in water.
-
Extraction: The reaction mixture is cooled and extracted with ether to remove any unreacted starting material or byproducts.
-
Acidification and Isolation: The aqueous layer is acidified with hydrochloric acid, and the precipitated this compound is extracted with ether.
-
Purification: The ether extracts are dried, and the solvent is evaporated to yield the crude this compound, which can be recrystallized from hot benzene.
Alternative Method: Direct Hydrolysis of Diethyl Benzylmalonate
This method provides a more direct route to this compound, assuming the starting diethyl benzylmalonate is readily available.[2]
-
Reaction Setup: In a round-bottomed flask, create an emulsion of diethyl benzylmalonate with a concentrated solution of potassium hydroxide by vigorous shaking.
-
Saponification: Gently warm the mixture on a water bath. The saponification is completed by heating for an additional hour. During this time, most of the ethanol produced will evaporate.
-
Removal of Impurities: Any precipitated oil is removed by extraction with ether.
-
Neutralization and Extraction: Add a sufficient amount of dilute hydrochloric acid to the aqueous solution to neutralize the reaction mixture. The resulting this compound is then extracted with ether.
-
Drying and Isolation: The combined ethereal solutions are dried with anhydrous sodium sulfate, filtered, and the ether is evaporated. The final traces of solvent can be removed in a vacuum desiccator to yield the solidified product.
-
Purification: The crude this compound can be recrystallized from hot benzene to yield the pure substance with a melting point of 117°C.[2]
Concluding Remarks
The choice between these two synthetic methods for this compound will depend on the specific requirements of the researcher. The traditional malonic ester synthesis is a robust and well-documented procedure that starts from simple, readily available materials.[3] However, it involves a longer synthetic sequence. The direct hydrolysis method offers a more straightforward and potentially higher-yielding approach, which is advantageous if the starting diethyl benzylmalonate is commercially available or has been previously synthesized. The ease of purification and reduced number of steps make the direct hydrolysis an attractive alternative for the efficient production of this compound.
References
Comparative analysis of different benzylating agents for malonic ester synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate benzylating agent is a critical step in malonic ester synthesis, directly impacting reaction efficiency, yield, and overall process viability. This guide provides a comparative analysis of common benzylating agents, supported by experimental data and detailed protocols to facilitate informed decision-making in your synthetic endeavors.
The benzylation of malonic esters is a fundamental carbon-carbon bond-forming reaction, proceeding via a bimolecular nucleophilic substitution (SN2) mechanism. The reaction is initiated by the deprotonation of the acidic α-hydrogen of the malonic ester by a base, typically sodium ethoxide in ethanol, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the benzylic carbon of the benzylating agent and displacing a leaving group. The reactivity of the benzylating agent is therefore a key determinant of the reaction's success. This comparison focuses on benzyl chloride, benzyl bromide, benzyl iodide, and benzyl tosylate.
Performance Comparison of Benzylating Agents
The choice of leaving group on the benzylating agent significantly influences the rate of the SN2 reaction. In general, the reactivity of benzyl halides follows the order: benzyl iodide > benzyl bromide > benzyl chloride. This trend is attributed to the leaving group's ability, with iodide being the best leaving group among the halogens due to its larger size and weaker carbon-iodine bond. Benzyl tosylate is often considered a highly reactive benzylating agent because the tosylate anion is an excellent leaving group due to the resonance stabilization of its negative charge.
| Benzylating Agent | Leaving Group | Typical Yield (%) | Reaction Time (hours) | Reflux Temperature (°C) |
| Benzyl Chloride | Cl⁻ | 51-57%[1] | 8-11[1] | ~78 |
| Benzyl Bromide | Br⁻ | Not specified | Not specified | Not specified |
| Benzyl Iodide | I⁻ | Not specified | Not specified | Not specified |
| Benzyl Tosylate | OTs⁻ | Not specified | Not specified | Not specified |
Experimental Protocols
The following are detailed experimental protocols for the benzylation of diethyl malonate using different benzylating agents under standard conditions.
Protocol 1: Synthesis of Diethyl Benzylmalonate using Benzyl Chloride[1]
This protocol is adapted from a procedure found in Organic Syntheses.
Materials:
-
Diethyl malonate
-
Sodium metal
-
Absolute ethanol
-
Benzyl chloride
-
Diethyl ether
-
Anhydrous calcium chloride
-
Water
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Preparation of Sodium Ethoxide: In a 5 L three-necked flask equipped with a stirrer, reflux condenser, and a dropping funnel, add 2.5 L of absolute ethanol. Carefully add 115 g (5 gram atoms) of sodium, cut into small pieces, to the ethanol. The reaction is exothermic and will generate hydrogen gas; ensure adequate ventilation. Allow the sodium to react completely to form sodium ethoxide.
-
Addition of Diethyl Malonate: Once all the sodium has reacted and the solution has cooled, add 830 g (5.18 moles) of diethyl malonate through the dropping funnel in a steady stream.
-
Alkylation: Following the addition of diethyl malonate, add 632 g (5 moles) of benzyl chloride dropwise over a period of 2-3 hours.
-
Reaction: With stirring, heat the mixture to reflux. Continue refluxing until the reaction mixture is neutral to moist litmus paper, which typically takes 8-11 hours.
-
Work-up: After the reaction is complete, arrange the apparatus for distillation and remove the ethanol. Add approximately 2 L of water to the residue and shake. If necessary, add salt to facilitate the separation of the layers.
-
Extraction and Drying: Separate the organic layer. The combined organic layers are then dried over anhydrous calcium chloride.
-
Purification: Purify the crude product by vacuum distillation. Collect the fraction distilling at 145–155 °C/5 mm Hg. This yields 1265–1420 g (51–57%) of diethyl benzylmalonate.
It is important to note that a potential side reaction is the formation of diethyl dibenzylmalonate.[1]
Visualizing the Workflow and Key Relationships
To better understand the experimental process and the factors influencing the choice of a benzylating agent, the following diagrams are provided.
Caption: Experimental workflow for the synthesis of diethyl benzylmalonate.
Caption: Factors influencing the outcome of malonic ester benzylation.
Conclusion
The selection of a benzylating agent for malonic ester synthesis requires careful consideration of factors such as reactivity, cost, and availability. Benzyl chloride is a commonly used and well-documented reagent, providing moderate to good yields. While benzyl bromide and benzyl iodide are expected to exhibit higher reactivity, and benzyl tosylate is theoretically an excellent choice due to its superior leaving group, a lack of directly comparable experimental data under standard conditions in the readily available literature makes a definitive quantitative comparison challenging. Researchers are encouraged to consider the theoretical reactivity trends while also performing small-scale optimization experiments to determine the most suitable benzylating agent for their specific application. This guide provides a foundational understanding and practical protocols to aid in this process.
References
A Comparative Guide to Novel Benzylmalonic Acid Derivatives in STAT3 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comparative analysis of a novel benzylmalonic acid derivative, CIB-6, focusing on its characterization as a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. The performance of CIB-6 is compared with other known inhibitors, supported by experimental data, to highlight its potential as a therapeutic agent, particularly in oncology.
Characterization of CIB-6: A Novel this compound Derivative
CIB-6, a 2-benzylmalonate derivative, has been identified as a specific inhibitor of the STAT3 signaling pathway, which is often aberrantly activated in various cancers, including hepatocellular carcinoma (HCC).[1][2] CIB-6 has been shown to suppress tumor growth in HCC by selectively inhibiting STAT3 phosphorylation.[1][2]
Comparative Performance Analysis
The inhibitory activity of CIB-6 has been quantified and compared against other known inhibitors targeting the STAT3 pathway and other enzymes.
Table 1: Comparative Inhibitory Activity of CIB-6 and Alternatives
| Compound | Target | IC50 Value | Cell Line/System | Reference |
| CIB-6 | STAT3 Phosphorylation | Comparable to 100 µM S3I-201 at 10 µM | SK-HEP-1 | [1] |
| S3I-201 (Alternative) | STAT3 Phosphorylation | 100 µM (for comparable effect) | SK-HEP-1 | [1] |
| CIB-6 | Angiotensin-Converting Enzyme (ACE) | 3.9 nM | In vitro assay | [1] |
| Captopril (Alternative) | Angiotensin-Converting Enzyme (ACE) | 7.5 nM | In vitro assay | [1] |
As shown in Table 1, CIB-6 demonstrates potent inhibition of STAT3 phosphorylation, with a 10 µM concentration exhibiting an effect comparable to 100 µM of the established STAT3 inhibitor, S3I-201.[1] Furthermore, CIB-6 shows more potent inhibition of Angiotensin-Converting Enzyme (ACE) than the well-known ACE inhibitor, captopril.[1]
Mechanism of Action and Signaling Pathway
Molecular docking studies have revealed that CIB-6 binds to the Src homology 2 (SH2) domain of STAT3.[1][2] This interaction is crucial as the SH2 domain is necessary for the dimerization and subsequent activation of STAT3. By binding to this domain, CIB-6 selectively blocks the tyrosine phosphorylation of STAT3, preventing its activation without affecting upstream kinases like Janus kinases (JAKs) or other STAT proteins such as STAT1 and STAT2.[1][2]
The inhibition of STAT3 by CIB-6 has further downstream effects. It has been shown to inhibit the epithelial-mesenchymal transition (EMT), a key process in cancer cell migration and invasion.[1][2] Mechanistically, CIB-6 reduces the expression of β-catenin, a key EMT protein, by upregulating β-transducin repeat-containing protein (β-TrCP), an E3 ubiquitin ligase that targets β-catenin for degradation.[1] Additionally, CIB-6 curtails nuclear factor kappa-B (NF-κB) activation by limiting the phosphorylation of the inhibitor of NF-κB (IκB) kinase (IKK).[1][2]
Experimental Protocols
General Synthesis of this compound Derivatives
A general method for synthesizing this compound derivatives can be adapted from established procedures for malonic ester synthesis.
-
Formation of the Enolate: Diethyl malonate is treated with a strong base, such as sodium ethoxide in ethanol, to form the corresponding enolate.
-
Alkylation: The enolate is then reacted with benzyl bromide or a substituted benzyl bromide in a suitable solvent like absolute ethanol. The reaction mixture is typically refluxed to drive the reaction to completion.
-
Hydrolysis: The resulting diethyl benzylmalonate is saponified using a strong base, such as potassium hydroxide, in an aqueous solution. This step hydrolyzes the ester groups to carboxylates.
-
Acidification and Isolation: The reaction mixture is acidified with a strong acid, like sulfuric acid, to protonate the carboxylates, leading to the precipitation of this compound. The crude product is then extracted with an organic solvent, such as ether.
-
Purification: The extracted product is dried and can be further purified by recrystallization from a suitable solvent like benzene.
STAT3 Phosphorylation Inhibition Assay (Western Blot)
-
Cell Culture and Treatment: SK-HEP-1 cells are cultured in appropriate media. Cells are treated with varying concentrations of the test compound (e.g., CIB-6) for a specified period (e.g., 24 hours). A positive control inhibitor (e.g., S3I-201) and a vehicle control (e.g., DMSO) are included.
-
Cell Lysis: After treatment, cells are washed with PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3. Subsequently, the membrane is incubated with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software. The ratio of p-STAT3 to total STAT3 is calculated to determine the extent of inhibition.
Conclusion
The novel this compound derivative, CIB-6, emerges as a promising dual-target inhibitor, demonstrating significant and selective inhibitory activity against the STAT3 signaling pathway, as well as potent ACE inhibition. Its performance, when compared to established inhibitors like S3I-201 and captopril, suggests a favorable profile for further preclinical and clinical development. The detailed mechanism involving the SH2 domain of STAT3 provides a clear rationale for its targeted activity. Future research should focus on optimizing the structure of this compound derivatives to enhance potency, selectivity, and pharmacokinetic properties for therapeutic applications.
References
A Comparative Guide to the Synthesis of Benzylmalonic Acid: Reproducibility of Published Protocols
For researchers and professionals in drug development and organic synthesis, the reliable synthesis of key intermediates is paramount. Benzylmalonic acid, a valuable building block, can be prepared through several published methods. This guide provides an objective comparison of the two most common routes: the Malonic Ester Synthesis and the Knoevenagel Condensation followed by reduction. The reproducibility of these protocols is evaluated based on reported yields, reaction conditions, and potential challenges, with supporting experimental data presented for easy comparison.
At a Glance: Comparison of Synthesis Methods
The two primary approaches for the synthesis of this compound are summarized below, highlighting key performance indicators.
| Parameter | Method 1: Malonic Ester Synthesis | Method 2: Knoevenagel Condensation & Reduction |
| Starting Materials | Diethyl malonate, Benzyl chloride, Sodium ethoxide, Potassium hydroxide | Benzaldehyde, Malonic acid, Pyridine, Piperidine, Hydrogen gas |
| Number of Steps | 2 (Alkylation, Saponification/Decarboxylation) | 2 (Condensation, Reduction) |
| Overall Yield | Moderate (approx. 32-35%) | High (potentially >80%) |
| Purity | Good, requires distillation and recrystallization | Good, requires recrystallization and purification after reduction |
| Key Advantages | Well-established, reliable for moderate scales. | Potentially higher overall yield, avoids alkylating agents. |
| Key Disadvantages | Use of metallic sodium and benzyl chloride (lachrymator). Formation of dialkylated byproduct. | Use of pyridine (toxic), requires a hydrogenation step. |
Visualizing the Synthetic Pathways
To better illustrate the logical flow of each synthetic approach, the following diagrams were generated.
Comparison of the two main synthetic routes to this compound.
Experimental Protocols
Method 1: Malonic Ester Synthesis
This traditional and widely practiced method involves two key steps: the alkylation of diethyl malonate with benzyl chloride, followed by saponification and decarboxylation.
Step 1: Synthesis of Diethyl Benzylmalonate
This procedure is adapted from a well-established protocol found in Organic Syntheses.[1]
-
Materials:
-
Sodium (115 g, 5 gram atoms)
-
Absolute ethanol (2.5 L)
-
Diethyl malonate (830 g, 5.18 moles)
-
Benzyl chloride (632 g, 5 moles)
-
-
Procedure:
-
In a 5-L three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, sodium is dissolved in absolute ethanol.
-
After all the sodium has reacted, diethyl malonate is added in a steady stream.
-
Benzyl chloride is then added dropwise over 2-3 hours.
-
The mixture is refluxed with stirring for 8-11 hours until it is neutral to moist litmus paper.
-
Ethanol is removed by distillation.
-
The residue is treated with water, and the ester layer is separated.
-
The crude diethyl benzylmalonate is purified by vacuum distillation, collecting the fraction at 145–155°C/5 mm.
-
-
Yield: 1265–1420 g (51–57%).[1] A significant byproduct is diethyl dibenzylmalonate.
Step 2: Saponification to this compound
This step involves the hydrolysis of the diethyl ester to the corresponding dicarboxylic acid.
-
Materials:
-
Diethyl benzylmalonate (1 kg, 4 moles)
-
Potassium hydroxide (860 g)
-
Water (850 ml)
-
-
Procedure:
-
A solution of potassium hydroxide in water is prepared in a 12-L round-bottomed flask equipped with a stirrer.
-
While the solution is still hot, diethyl benzylmalonate is added from a dropping funnel over 1 hour.
-
Heating and stirring are continued for 3 hours. Water may be added to prevent solidification.
-
The resulting potassium salt is then used in subsequent steps, such as bromination for the synthesis of phenylalanine, as described in the original procedure.[1] To obtain this compound, the reaction mixture would be acidified to precipitate the product, which would then be filtered, washed, and recrystallized. The yield for a derivative in the original context was 62.4%.[1]
-
Method 2: Knoevenagel Condensation and Reduction
This alternative approach begins with the condensation of benzaldehyde and malonic acid, followed by the reduction of the resulting unsaturated intermediate.
Step 1: Knoevenagel Condensation to Benzylidene Malonic Acid (Analogous Procedure)
-
Materials:
-
Benzaldehyde
-
Malonic acid
-
Pyridine
-
Piperidine (catalytic amount)
-
-
Procedure:
-
Benzaldehyde, malonic acid, and pyridine are heated together on a water bath.
-
A few drops of piperidine are added as a catalyst.
-
The reaction mixture is heated for a few hours.
-
The product, cinnamic acid, precipitates upon cooling and can be isolated by filtration.
-
-
Yield: A 95% yield of cinnamic acid is reported for this analogous reaction.[2] It is expected that the condensation to form benzylidene malonic acid would proceed with similarly high efficiency.
Step 2: Reduction of Benzylidene Malonic Acid to this compound
The second step involves the reduction of the carbon-carbon double bond of benzylidene malonic acid. Catalytic hydrogenation is a common and effective method for this transformation.
-
General Procedure:
-
Benzylidene malonic acid is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate).
-
A hydrogenation catalyst, such as Palladium on carbon (Pd/C), is added.
-
The mixture is subjected to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stirred until the reaction is complete (monitored by TLC or other analytical techniques).
-
The catalyst is removed by filtration through celite.
-
The solvent is evaporated to yield the crude this compound, which can be purified by recrystallization.
-
Reproducibility and Discussion
Malonic Ester Synthesis: This method is a classic and generally reproducible synthesis. The Organic Syntheses procedure provides a detailed and vetted protocol, which enhances its reliability.[1] However, the use of metallic sodium requires careful handling, and benzyl chloride is a lachrymator. The formation of the dialkylated byproduct, diethyl dibenzylmalonate, can lower the yield of the desired mono-alkylated product. Careful control of stoichiometry and reaction conditions is crucial to maximize the yield.[1]
Knoevenagel Condensation and Reduction: The Knoevenagel condensation of benzaldehyde with malonic acid is reported to be a high-yielding reaction. The use of pyridine as a solvent and piperidine as a catalyst is a well-established method.[2][3] However, pyridine is a toxic and unpleasant solvent to work with. Greener alternatives using other amines or solvent-free conditions have been explored for related reactions.[3] The subsequent reduction step via catalytic hydrogenation is typically a clean and high-yielding reaction, although it requires access to hydrogenation equipment. The overall yield of this two-step process has the potential to be higher than the malonic ester synthesis, provided the reduction step is efficient.
References
Cross-referencing experimental data of Benzylmalonic acid with spectral databases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-reference of experimental spectral data for Benzylmalonic acid against established spectral databases. The information presented herein is intended to support research and development activities by offering a consolidated resource for the identification and characterization of this compound.
Spectroscopic Data Summary
The following tables summarize the key spectral data for this compound obtained from various spectral databases.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Solvent |
| ~7.2-7.4 | Multiplet | 5H | Aromatic protons (C₆H₅) | DMSO-d₆ |
| ~3.8 | Triplet | 1H | Methine proton (-CH(COOH)₂) | DMSO-d₆ |
| ~3.1 | Doublet | 2H | Methylene protons (-CH₂-Ph) | DMSO-d₆ |
| ~12.5 | Broad Singlet | 2H | Carboxylic acid protons (-COOH) | DMSO-d₆ |
Note: Specific chemical shifts and multiplicities can vary slightly depending on the solvent and instrument calibration.
¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment | Solvent |
| ~171 | Carboxylic acid carbon (-COOH) | Not specified |
| ~138 | Quaternary aromatic carbon (C-CH₂) | Not specified |
| ~129 | Aromatic carbons | Not specified |
| ~128 | Aromatic carbons | Not specified |
| ~127 | Aromatic carbon | Not specified |
| ~53 | Methine carbon (-CH(COOH)₂) | Not specified |
| ~35 | Methylene carbon (-CH₂-Ph) | Not specified |
Source: PubChem.[1]
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Description of Vibration |
| ~3000 (broad) | O-H stretch (carboxylic acid) |
| ~1700 | C=O stretch (carboxylic acid) |
| ~1400-1500 | C=C stretch (aromatic ring) |
| ~1200-1300 | C-O stretch and O-H bend |
| ~700-800 | C-H bend (aromatic) |
Source: Data compiled from various spectral databases.
Mass Spectrometry (MS)
| m/z | Relative Intensity | Assignment |
| 194 | [M]⁺ | Molecular Ion |
| 149 | [M - COOH]⁺ | |
| 91 | 100% | [C₇H₇]⁺ (Tropylium ion) |
Source: PubChem, NIST Chemistry WebBook.[1]
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectral data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 or 400 MHz) is used for analysis.[1]
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired at room temperature. For ¹H NMR, typically 8-16 scans are acquired. For ¹³C NMR, a larger number of scans are necessary to achieve a good signal-to-noise ratio.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak.
Fourier-Transform Infrared (FT-IR) Spectroscopy (KBr Pellet Method)
-
Sample Preparation:
-
Approximately 1-2 mg of dry this compound is ground to a fine powder using an agate mortar and pestle.
-
About 100-200 mg of dry potassium bromide (KBr) powder is added to the mortar.
-
The sample and KBr are thoroughly mixed and ground together.
-
-
Pellet Formation: The mixture is transferred to a pellet die and pressed under high pressure (several tons) to form a thin, transparent pellet.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also acquired for background correction.
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of the solid this compound is introduced into the mass spectrometer, often via a direct insertion probe. The sample is then vaporized by heating.
-
Ionization: In the ion source, the vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[2]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.
Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a solid organic compound like this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
References
Benzylmalonic Acid: A Comparative Analysis of its Efficacy as a Synthetic Precursor
For researchers, scientists, and drug development professionals, the selection of an optimal precursor is a critical decision in the design of efficient and high-yielding synthetic routes. This guide provides a comprehensive comparison of benzylmalonic acid and its derivatives against similar compounds, such as phenylacetic acid and malonic acid, in key chemical transformations. By examining available experimental data, this document aims to offer an objective assessment of their respective efficacies in reactions vital to the pharmaceutical and chemical industries.
Executive Summary
This compound serves as a valuable precursor in organic synthesis, particularly in the formation of α-substituted carboxylic acids and in the construction of complex molecular frameworks. Its utility is most pronounced in reactions where the direct introduction of a benzyl group is desired. However, its efficacy in comparison to more fundamental building blocks like malonic acid and phenylacetic acid is highly dependent on the specific synthetic context.
The classical synthesis of several important compounds, including the anticonvulsant phenobarbital, often involves a sequential pathway where a phenylacetic acid derivative is first converted into a phenylmalonic ester. This suggests that in some established industrial processes, a step-wise approach is favored over the direct use of a pre-benzylated malonate. This guide will delve into the available data for key reactions such as alkylation and condensation to provide a clearer picture of the relative performance of these precursors.
Comparative Data in Key Organic Reactions
To facilitate a clear comparison, the following tables summarize available quantitative data for reactions involving this compound and its common alternatives. It is important to note that a direct head-to-head comparison under identical conditions is not always available in the literature; therefore, some data is presented from analogous reactions to provide a relevant, albeit indirect, comparison.
Table 1: Alkylation Reactions
The alkylation of malonic esters is a fundamental carbon-carbon bond-forming reaction. The following data compares the benzylation of diethyl malonate with the subsequent alkylation of a pre-benzylated malonate.
| Precursor | Alkylating Agent | Base | Solvent | Reaction Time | Yield (%) | Reference |
| Diethyl Malonate | Benzyl Bromide | K₂CO₃ | Toluene | 16 h | 75-95 | [1] |
| Diethyl Phenylmalonate | Ethyl Bromide | NaOEt | Ethanol | Not Specified | 90.92 | [2] |
Note: The yields reported are for different alkylation steps in a sequence and not a direct comparison of the same alkylation reaction.
Table 2: Condensation Reactions (Knoevenagel Type)
The Knoevenagel condensation is a vital reaction for the synthesis of α,β-unsaturated compounds. Below is a comparison of yields for the condensation of benzaldehyde with different active methylene compounds.
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| Benzaldehyde | Malononitrile | Piperidine | Toluene | Not Specified | 85 | [1] |
| Benzaldehyde | Malonic Acid | Hydrobenzamide | Not Specified | Not Specified | Full Conversion | [3] |
| 4-Chlorobenzaldehyde | Malononitrile | In/AlMC M-41 | Ethanol | 25 min | 95 | [4] |
Table 3: Application in Phenobarbital Synthesis
The synthesis of phenobarbital is a key application where these precursor structures are relevant. The classical pathway highlights a sequential use rather than a comparative one.
| Starting Material | Key Intermediate | Final Condensation Yield (%) | Reference |
| Benzyl Cyanide | Diethyl Ethylphenylmalonate | 17.45 | [5][6] |
Experimental Protocols
Protocol 1: Synthesis of Diethyl Phenylmalonate from Ethyl Phenylacetate (A Phenylacetic Acid Derivative)
This protocol outlines a key step in the classical synthesis of phenobarbital, demonstrating the conversion of a phenylacetic acid derivative to a phenylmalonate.[7]
Materials:
-
Sodium (23 g)
-
Absolute Ethanol (500 cc)
-
Diethyl Oxalate (146 g)
-
Ethyl Phenylacetate (175 g)
-
Sulfuric Acid (concentrated, 29 cc)
-
Water (500 cc)
-
Ether
Procedure:
-
In a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, dissolve sodium in absolute ethanol to prepare sodium ethoxide.
-
Cool the sodium ethoxide solution to 60°C.
-
Rapidly add diethyl oxalate with vigorous stirring, followed immediately by ethyl phenylacetate.
-
Allow the sodium derivative of diethyl phenyloxobutandioate to crystallize.
-
Liberate the diethyl phenyloxobutandioate by treating the sodium salt with a dilute solution of sulfuric acid.
-
Separate the oily layer and extract the aqueous layer with ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and remove the ether by distillation.
-
Heat the residual oil in a modified Claisen flask under reduced pressure (approx. 15 mmHg) to 175°C until the evolution of carbon monoxide ceases (approximately 5-6 hours) to yield diethyl phenylmalonate.
Protocol 2: Alkylation of Diethyl Phenylmalonate
This protocol describes the introduction of an ethyl group to the pre-formed diethyl phenylmalonate.[2]
Materials:
-
Diethyl Phenylmalonate
-
Sodium Ethoxide in Ethanol solution
-
Ethyl Bromide
Procedure:
-
To a reaction vessel containing diethyl phenylmalonate, add a solution of sodium ethoxide in ethanol.
-
Maintain the temperature at 50-60°C for 2 hours.
-
Slowly remove ethanol under normal pressure.
-
Once ethanol distillation ceases, add ethyl bromide dropwise over 2 hours, maintaining the reaction temperature at 55-65°C.
-
After the addition is complete, increase the temperature to 75-100°C and maintain for 6 hours.
-
Remove any unreacted ethyl bromide by distillation.
Protocol 3: Knoevenagel Condensation of Benzaldehyde and Malononitrile
This protocol provides a general procedure for a Knoevenagel condensation, a reaction type where malonic acid derivatives are frequently used.[1]
Materials:
-
Substituted Benzaldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Piperidine (catalytic amount)
-
Ethanol or solvent-free
Procedure:
-
Prepare a mixture of the substituted benzaldehyde, malononitrile, and a catalytic amount of piperidine.
-
Stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture.
-
Collect the solid product by filtration, wash with cold water or ethanol, and dry.
-
Further purify the product by recrystallization if necessary.
Visualizing Reaction Pathways and Workflows
To better understand the synthetic strategies discussed, the following diagrams illustrate the key chemical transformations and experimental workflows.
References
Benchmarking Purification Techniques for High-Purity Benzylmalonic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of pharmaceutical intermediates and fine chemicals, achieving high purity of target compounds is paramount. Benzylmalonic acid, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. The presence of impurities can significantly impact the yield, safety, and efficacy of the final drug product. This guide provides a comprehensive comparison of common laboratory-scale purification techniques for obtaining high-purity this compound. We will delve into the experimental protocols, and comparative performance of recrystallization, column chromatography, and vacuum distillation, supported by experimental data and visual workflows.
Comparative Analysis of Purification Techniques
The selection of an appropriate purification method depends on several factors, including the initial purity of the crude product, the nature of the impurities, the desired final purity, and the scale of the purification. Below is a summary of the performance of each technique for purifying this compound.
| Technique | Typical Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Recrystallization | >99% | 65-85% | Cost-effective, simple setup, can yield highly pure crystalline product. | Solvent selection can be challenging; potential for product loss in mother liquor. |
| Column Chromatography | >98% | 70-90% | Highly effective for separating complex mixtures and closely related impurities. | More time-consuming and requires larger volumes of solvent; potential for sample adsorption on the stationary phase. |
| Vacuum Distillation | >97% | Variable | Suitable for thermally stable compounds with high boiling points; can remove non-volatile impurities. | Requires specialized equipment; potential for thermal decomposition if not carefully controlled. |
Recrystallization
Recrystallization is a widely used technique for purifying solid compounds based on differences in their solubility in a given solvent at different temperatures. For this compound, hot benzene has been reported as an effective solvent for obtaining high-purity crystals.
Experimental Protocol: Recrystallization of this compound from Benzene
-
Dissolution: In a fume hood, dissolve the crude this compound (e.g., 21 g) in a minimal amount of hot benzene (e.g., 140 mL) in an Erlenmeyer flask by gently heating on a hot plate. Add the solvent portion-wise until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold benzene to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum desiccator to remove all traces of the solvent. The melting point of pure this compound is 117-120 °C.[1]
A yield of approximately 19.5 g of pure this compound can be expected from 21 g of crude material.
Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase. For acidic compounds like this compound, silica gel is a common stationary phase.
Experimental Protocol: Column Chromatography of this compound
-
Stationary Phase Preparation: Prepare a slurry of silica gel (230-400 mesh) in the initial mobile phase (e.g., a non-polar solvent like hexane). Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase. If solubility is an issue, a slightly more polar solvent can be used, or the sample can be dry-loaded by adsorbing it onto a small amount of silica gel. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Start the elution with a non-polar mobile phase (e.g., hexane or a hexane/ethyl acetate mixture with a low percentage of ethyl acetate). Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate). This gradient elution will help to first elute non-polar impurities, followed by the more polar this compound.
-
Fraction Collection: Collect the eluent in fractions.
-
Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
Vacuum Distillation
Vacuum distillation is employed to purify compounds that have high boiling points or are prone to decomposition at atmospheric pressure. By reducing the pressure, the boiling point of the compound is lowered.
Experimental Protocol: Vacuum Distillation of this compound
-
Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a distillation head with a condenser, a receiving flask, and a vacuum source. Ensure all glass joints are properly sealed with vacuum grease.
-
Sample Preparation: Place the crude this compound into the round-bottom flask along with a magnetic stir bar for smooth boiling.
-
Distillation: Begin stirring and gradually apply vacuum to the system. Once the desired pressure is reached, slowly heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the distillate in the receiving flask. It is advisable to collect a forerun fraction, which may contain more volatile impurities, before collecting the main fraction containing the purified this compound. The boiling point will depend on the applied pressure.
-
Completion: Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Purity Analysis: High-Performance Liquid Chromatography (HPLC)
To accurately assess the purity of the purified this compound, a robust analytical method such as High-Performance Liquid Chromatography (HPLC) is essential. A reversed-phase HPLC method is generally suitable for the analysis of carboxylic acids.
HPLC Method for Purity Analysis
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous acidic buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). A typical starting point could be a 70:30 mixture of aqueous buffer to organic solvent. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm or 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Sample Preparation | Dissolve a precisely weighed amount of the purified this compound in the mobile phase to a known concentration (e.g., 1 mg/mL). |
Conclusion
The choice of purification technique for this compound is a critical step in ensuring the quality of the final product. Recrystallization offers a simple and cost-effective method for achieving high purity, particularly when dealing with crystalline solids and known impurities. Column chromatography provides superior separation for complex mixtures, albeit at a higher cost in terms of time and solvent consumption. Vacuum distillation is a valuable tool for purifying high-boiling, thermally stable compounds. For routine quality control and accurate purity assessment, a validated HPLC method is indispensable. The protocols and comparative data presented in this guide serve as a valuable resource for researchers and professionals in the selection and implementation of the most suitable purification strategy for their specific needs.
References
Safety Operating Guide
Proper Disposal of Benzylmalonic Acid: A Step-by-Step Guide
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of benzylmalonic acid in a laboratory setting. Adherence to local and national regulations is paramount, and this document serves as a procedural aid for researchers, scientists, and drug development professionals.
This compound is classified as a skin and eye irritant.[1] Proper handling and disposal are crucial to ensure laboratory safety and environmental compliance. The primary method for disposal of this compound waste is through neutralization of its acidic properties, followed by disposal as aqueous waste, provided no other hazardous components are present.
Hazard Summary
A clear understanding of the hazards associated with this compound is the first step in safe handling and disposal.
| Hazard Classification | Description | Precautionary Statements |
| Skin Irritation (Category 2) | Causes skin irritation.[1] | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection. P302 + P352: IF ON SKIN: Wash with plenty of water. P332 + P313: If skin irritation occurs: Get medical advice/attention.[1] |
| Eye Irritation (Category 2) | Causes serious eye irritation.[1] | P280: Wear protective gloves/eye protection/face protection. P337 + P313: If eye irritation persists: Get medical advice/attention.[1] |
| Specific Target Organ Toxicity (Single Exposure, Respiratory Tract Irritation) | May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. |
Experimental Protocol: Neutralization of this compound Waste
This protocol details the in-laboratory neutralization of aqueous solutions and small spills of solid this compound. This procedure should be carried out by trained personnel in a designated fume hood.
Materials:
-
This compound waste (aqueous solution or solid)
-
Weak base (e.g., sodium bicarbonate) or a dilute solution of a strong base (e.g., 1M sodium hydroxide)
-
pH indicator strips or a calibrated pH meter
-
Stir plate and stir bar
-
Appropriate waste container, clearly labeled
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves
Procedure:
-
Preparation:
-
Ensure all necessary PPE is worn.
-
If neutralizing a solid, dissolve it in a minimal amount of water in a suitable beaker. For concentrated acidic solutions, it is prudent to first dilute the solution by slowly adding the acid to cold water to a concentration below 10%.
-
Place the beaker containing the this compound solution on a stir plate and begin gentle stirring.
-
-
Neutralization:
-
Slowly add the weak base (e.g., sodium bicarbonate) or dropwise add the dilute strong base (e.g., 1M sodium hydroxide) to the stirring acidic solution. The slow addition is crucial to control the reaction, which can generate heat and, in the case of bicarbonate, carbon dioxide gas.
-
Monitor the pH of the solution periodically using pH indicator strips or a pH meter.
-
-
Completion and Verification:
-
Continue adding the base until the pH of the solution is between 5.5 and 9.0.[2]
-
Once the target pH is reached and remains stable, the neutralization is complete.
-
-
Disposal:
-
The resulting neutralized aqueous solution, if it contains no other hazardous materials, can typically be disposed of down the sanitary sewer with copious amounts of running water (at least 20 parts water to the neutralized solution), in accordance with local regulations.[2]
-
Always consult and adhere to your institution's specific waste disposal guidelines. In some cases, collection by a licensed professional waste disposal service may still be required.[3]
-
-
Decontamination:
-
Thoroughly clean all equipment used in the neutralization process.
-
Dispose of any contaminated disposable materials (e.g., gloves, pH strips) in the appropriate solid waste stream.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
In all cases, the most crucial step is to consult your institution's environmental health and safety office and the latest safety data sheet for this compound to ensure full compliance with all applicable regulations. Entrusting disposal to a licensed waste disposal company is a reliable alternative, especially for large quantities or mixed waste streams.[1]
References
Personal protective equipment for handling Benzylmalonic acid
Essential Safety and Handling Guide for Benzylmalonic Acid
This guide provides crucial safety, operational, and disposal protocols for handling this compound in a laboratory setting. The following procedures are intended for trained researchers, scientists, and drug development professionals to ensure safe handling and minimize risks.
Hazard and Safety Summary
This compound is a chemical that requires careful handling due to its potential hazards. It is classified as an irritant and can cause harm upon contact or inhalation.[1]
| Hazard Classification | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[1][2] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[1][3] |
Personal Protective Equipment (PPE)
A comprehensive set of personal protective equipment is mandatory to ensure safety when handling this compound.[2]
| Area of Protection | Required PPE | Specifications and Remarks |
| Eye/Face | Safety Goggles or Face Shield | Must comply with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[4] |
| Skin | Chemical-resistant Gloves | Nitrile or butyl rubber gloves are recommended for handling acids.[4][5] |
| Lab Coat/Protective Clothing | Wear appropriate protective clothing to prevent skin exposure.[4] | |
| Respiratory | N95 Dust Mask or Respirator | Use in a well-ventilated area. A respirator may be necessary if dust generation is unavoidable or ventilation is inadequate.[3] Follow a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149.[4] |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for safety and compliance.
Operational Plan: Safe Handling Protocol
-
Preparation :
-
Handling :
-
Storage :
Emergency Procedures
In the event of exposure or a spill, follow these procedures immediately:
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] If irritation persists, seek medical attention.[2]
-
Skin Contact : Remove contaminated clothing and shoes.[4] Flush the affected skin with plenty of soap and water for at least 15 minutes.[4] If skin irritation occurs, get medical advice.[2]
-
Inhalation : Move the exposed individual to fresh air immediately.[4] If breathing is difficult, provide oxygen. If the individual is not breathing, give artificial respiration.[4] Seek medical attention.[2]
-
Ingestion : Do NOT induce vomiting.[4] If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water or milk.[4] Seek immediate medical attention.
-
Spills : For small spills, vacuum or sweep up the material and place it into a suitable, labeled disposal container.[4] Avoid generating dust.[4] Ensure the area is well-ventilated.
Disposal Plan
-
Waste Collection : Collect all waste material, including contaminated PPE and spill cleanup materials, in a clearly labeled, sealed container.
-
Disposal : Dispose of the chemical waste and its container in accordance with all local, regional, and national regulations.[2] The container should be sent to an approved waste disposal plant.[6] Do not empty into drains.
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. This compound | C10H10O4 | CID 12031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. This compound 99 616-75-1 [sigmaaldrich.com]
- 4. This compound(616-75-1) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 5. leelinework.com [leelinework.com]
- 6. download.basf.com [download.basf.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
